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  • Product: Tert-butyl (2,4-difluorophenyl)carbamate
  • CAS: 701269-21-8

Core Science & Biosynthesis

Foundational

Comprehensive Structure Elucidation of Tert-butyl (2,4-difluorophenyl)carbamate: A Technical Guide

Executive Summary Tert-butyl (2,4-difluorophenyl)carbamate (CAS: 701269-21-8)[4] is a highly versatile fluorinated building block extensively utilized in medicinal chemistry. Its structural motif—a 2,4-difluoroaniline co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl (2,4-difluorophenyl)carbamate (CAS: 701269-21-8)[4] is a highly versatile fluorinated building block extensively utilized in medicinal chemistry. Its structural motif—a 2,4-difluoroaniline core protected by a tert-butoxycarbonyl (Boc) group—is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in HIV-1 integrase inhibitors such as Dolutegravir[5].

For drug development professionals and analytical chemists, confirming the exact structural identity and purity of this intermediate is paramount. Fluorine substitution drastically alters the electronic environment of the aromatic ring, complicating standard spectral interpretations. This whitepaper outlines a rigorous, self-validating analytical workflow for the complete structure elucidation of tert-butyl (2,4-difluorophenyl)carbamate, combining Multinuclear NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Strategic Analytical Workflow

To achieve unambiguous structure elucidation, we employ an orthogonal analytical strategy. The causality behind this multi-modal approach is simple: no single technique provides a complete picture. Mass spectrometry confirms the molecular weight and functional group lability, NMR maps the exact atomic connectivity and stereoelectronic environment, and FTIR validates the presence of specific vibrational dipoles.

Workflow Sample Tert-butyl (2,4-difluorophenyl)carbamate NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR Non-destructive MS High-Res Mass Spec (ESI-QTOF) Sample->MS Destructive FTIR Vibrational Spec (ATR-FTIR) Sample->FTIR Solid-state Validation Orthogonal Data Reconciliation NMR->Validation Connectivity MS->Validation Exact Mass FTIR->Validation Functional Groups

Multi-modal analytical workflow for comprehensive structure elucidation.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance is the cornerstone of this elucidation. The presence of two fluorine atoms (spin-1/2 nuclei) on the aromatic ring introduces complex heteronuclear spin-spin coupling (J-coupling) with both ¹H and ¹³C nuclei.

Causality of Nuclei Selection
  • ¹H NMR: Quantifies the massive 9-proton singlet of the tert-butyl group, confirming the presence of the Boc moiety.

  • ¹⁹F NMR: Crucial for determining the substitution pattern. The 2,4-difluoro arrangement yields two distinct fluorine environments. Typical ¹⁹F shifts for such systems appear around -114 ppm and -118 ppm [2], distinct from other positional isomers [3].

  • ¹³C NMR: Validates the carbon skeleton. The direct C-F bonds will exhibit massive primary coupling constants (¹J_CF ≈ 240-250 Hz), splitting the aromatic carbon signals into doublets or doublet-of-doublets.

Quantitative Spectral Data

Table 1: Predicted NMR Spectral Data (in CDCl₃)

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H ~1.50Singlet9H-C(CH₃)₃ (Boc group)
¹H ~6.50Broad Singlet1H-NH (Carbamate)
¹H ~6.80 - 6.95Multiplet2HAromatic H3, H5
¹H ~7.90Multiplet1HAromatic H6
¹⁹F ~ -114.0Multiplet1FF at C4 (para to NH-Boc)
¹⁹F ~ -118.0Multiplet1FF at C2 (ortho to NH-Boc)
Experimental Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • ¹H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds and a 30° flip angle. Causality: A 30° pulse ensures rapid relaxation, allowing for highly accurate quantitative integration of the 9H Boc singlet against the aromatic protons.

  • ¹³C Acquisition: Acquire 1024 scans with a D1 of 2.0 seconds using ¹H decoupling (WALTZ-16). Causality: Carbon atoms directly attached to fluorine suffer from signal splitting and lack Nuclear Overhauser Effect (NOE) enhancement from protons, necessitating a higher number of scans to achieve adequate signal-to-noise (S/N).

  • ¹⁹F Acquisition: Acquire 64 scans with a spectral width of 250 ppm (centered at -100 ppm).

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (QTOF) analyzer provides exact mass data. The Boc protecting group exhibits a highly characteristic and predictable fragmentation pattern under Collision-Induced Dissociation (CID) [1].

Fragmentation Mechanism

Under positive ESI conditions, the molecule protonates to form the [M+H]⁺ ion at m/z 230.1. Upon applying collision energy, the Boc group undergoes a McLafferty-like rearrangement. This results in the neutral loss of isobutylene (56 Da) to form a carbamic acid intermediate, which rapidly decarboxylates (loss of CO₂, 44 Da) to yield the free 2,4-difluoroaniline [1].

Fragmentation M [M+H]+ m/z 230.1 F1 Carbamic Acid m/z 174.1 M->F1 - Isobutylene (56 Da) F3 tert-Butyl Cation m/z 57.1 M->F3 Alpha Cleavage F2 2,4-Difluoroaniline m/z 130.1 F1->F2 - CO2 (44 Da)

ESI-MS fragmentation pathway of the Boc-protected carbamate.

Table 2: Key ESI-MS Fragments

m/z ValueIon TypeNeutral LossStructural Significance
230.1 [M+H]⁺NoneConfirms intact molecular formula (C₁₁H₁₃F₂NO₂)
174.1 [M+H - C₄H₈]⁺56 DaLoss of isobutylene; confirms tert-butyl moiety
130.1 [M+H - C₅H₈O₂]⁺100 DaComplete loss of Boc group; confirms aniline core
57.1 [C₄H₉]⁺-tert-Butyl cation formation via alpha cleavage
Experimental Protocol: LC-HRMS
  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% formic acid. Causality: Formic acid acts as a proton source, drastically enhancing the ionization efficiency for the [M+H]⁺ species.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.8 µm). Elute using a gradient of Water/Acetonitrile (both containing 0.1% FA) over 5 minutes.

  • MS/MS Acquisition: Set capillary voltage to 3.5 kV. Perform data-dependent MS/MS using a collision energy ramp of 15-30 eV to capture both the intermediate carbamic acid and the fully deprotected aniline.

Self-Validating Experimental Systems

A robust structure elucidation relies on orthogonal data reconciliation —where the boundary conditions of one analytical technique inherently validate the findings of another.

For tert-butyl (2,4-difluorophenyl)carbamate, the system becomes self-validating through the following logical checks:

  • The Degrees of Unsaturation (DoU) Check: The exact mass from HRMS provides the formula C₁₁H₁₃F₂NO₂, calculating to a DoU of 5 (1 aromatic ring + 1 carbonyl double bond). The ¹³C NMR spectrum must therefore display exactly 7 sp² hybridized carbon signals (6 aromatic + 1 carbonyl). If the count deviates, the proposed structure is invalid.

  • The Boc-Group Cross-Verification: The MS/MS spectrum shows a neutral loss of 56 Da (isobutylene). This must perfectly correlate with a 9-proton singlet at ~1.50 ppm in the ¹H NMR spectrum. The absence of either invalidates the presence of the tert-butyl group.

  • The Fluorine Position Check: The ¹⁹F NMR reveals two distinct fluorine environments at ~ -114 ppm and -118 ppm. The ¹H NMR integration of the aromatic region must equal exactly 3 protons. The specific multiplet splitting of the proton at ~7.90 ppm (H6) will show strong ortho coupling to the F at C4 and meta coupling to the F at C2, mathematically proving the 2,4-substitution pattern over a 2,5- or 2,6- pattern.

By interlocking these datasets, the experimental protocol ceases to be a mere collection of spectra and becomes a mathematically closed, self-validating proof of molecular structure.

References

  • DCU Research Repository. "N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24)." Molbank 2024. Available at:[Link]

  • The Royal Society of Chemistry. "Solubilised Bright Deep Blue-Emitting Cationic Iridium Complexes for Solution Processed OLEDs (19F NMR Data)." RSC. Available at:[Link]

  • Polycyclic Aromatic Compounds. "Synthesis of Three Key Impurities of Drug Dolutegravir: An Inhibitor of HIV-1 Integrase." Sci-Hub / Polycyclic Aromatic Compounds. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl (2,4-difluorophenyl)carbamate

Introduction: The Strategic Importance of Tert-butyl (2,4-difluorophenyl)carbamate in Modern Drug Discovery In the landscape of contemporary medicinal chemistry and drug development, the strategic manipulation of molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Tert-butyl (2,4-difluorophenyl)carbamate in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the strategic manipulation of molecular frameworks is paramount to achieving desired pharmacological profiles. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of this endeavor, enabling chemists to selectively mask reactive amine functionalities while performing transformations on other parts of a molecule.[1][2] Tert-butyl (2,4-difluorophenyl)carbamate is a key intermediate that leverages this principle, incorporating a difluorinated phenyl ring, a common motif in a multitude of bioactive compounds. The presence of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive technical overview of the synthesis of Tert-butyl (2,4-difluorophenyl)carbamate, offering not just a protocol, but a field-proven perspective on the causality behind the experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Core Synthesis Strategy: N-Boc Protection of 2,4-Difluoroaniline

The most direct and widely employed method for the synthesis of Tert-butyl (2,4-difluorophenyl)carbamate is the N-Boc protection of 2,4-difluoroaniline. This reaction involves the nucleophilic attack of the amino group of 2,4-difluoroaniline on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

Reaction Mechanism and Rationale

The reaction proceeds through a well-established mechanism. The lone pair of electrons on the nitrogen atom of the 2,4-difluoroaniline initiates a nucleophilic attack on one of the carbonyl carbons of Boc anhydride. This forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the formation of the stable N-Boc protected product, along with the innocuous byproducts tert-butanol and carbon dioxide. The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.

While the reaction can proceed without a base, the inclusion of a catalytic amount of a non-nucleophilic base such as 4-dimethylaminopyridine (DMAP) is highly recommended, particularly when dealing with less nucleophilic anilines. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring decreases the nucleophilicity of the amino group in 2,4-difluoroaniline. DMAP acts as an acylation catalyst by first reacting with Boc anhydride to form a more reactive N-acylpyridinium intermediate, which is then more readily attacked by the weakly nucleophilic aniline.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products aniline 2,4-Difluoroaniline tetrahedral Tetrahedral Intermediate aniline->tetrahedral + Acylpyridinium boc2o Di-tert-butyl dicarbonate (Boc)₂O acylpyridinium N-Acylpyridinium Intermediate boc2o->acylpyridinium + DMAP dmap DMAP (catalyst) product Tert-butyl (2,4-difluorophenyl)carbamate tetrahedral->product Collapse byproducts tert-Butanol + CO₂ tetrahedral->byproducts Release

Figure 1: Simplified reaction mechanism for the DMAP-catalyzed Boc protection of 2,4-difluoroaniline.

Detailed Experimental Protocol

This protocol is adapted from a procedure reported in the synthesis of related compounds and has been demonstrated to be effective for the preparation of Tert-butyl (2,4-difluorophenyl)carbamate with high yield.[3]

Materials:

  • 2,4-Difluoroaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2,4-difluoroaniline (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed. This typically takes a few hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Extraction: Dissolve the residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Tert-butyl (2,4-difluorophenyl)carbamate can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product as a solid. A reported yield for this procedure is 86%.[3]

Experimental_Workflow start Start dissolve Dissolve 2,4-difluoroaniline in anhydrous THF start->dissolve add_reagents Add (Boc)₂O and catalytic DMAP dissolve->add_reagents react Stir at room temperature (Monitor by TLC) add_reagents->react concentrate Concentrate in vacuo react->concentrate dissolve_extract Dissolve in EtOAc & Wash with NaHCO₃, H₂O, Brine concentrate->dissolve_extract dry Dry organic layer (Na₂SO₄) & Concentrate dissolve_extract->dry purify Purify by flash chromatography dry->purify end Pure Product purify->end

Figure 2: Experimental workflow for the synthesis of Tert-butyl (2,4-difluorophenyl)carbamate.

Data Presentation: Physicochemical and Spectroscopic Properties

The following table summarizes the key physicochemical and spectroscopic data for Tert-butyl (2,4-difluorophenyl)carbamate.

PropertyData
Molecular Formula C₁₁H₁₃F₂NO₂
Molecular Weight 229.23 g/mol
Appearance Solid
Yield 86%[3]
¹H NMR (400 MHz, DMSO-d₆) δ 8.87 (s, 1H), 7.59-7.36 (m, 1H), 7.18 (ddd, J = 11.0, 9.0, 2.9 Hz, 1H), 6.95 (td, J = 8.8, 2.9 Hz, 1H), 1.47 (s, 9H).
¹³C NMR (Predicted) Aromatic carbons: ~110-160 ppm (with C-F coupling), Carbonyl carbon: ~153 ppm, Quaternary Boc carbon: ~80 ppm, Methyl Boc carbons: ~28 ppm.
Melting Point Not explicitly reported in the primary literature, but expected to be a solid at room temperature.
FTIR (Predicted) N-H stretch: ~3300-3400 cm⁻¹, C=O stretch (carbamate): ~1700-1730 cm⁻¹, C-F stretch: ~1100-1300 cm⁻¹.

Trustworthiness and Self-Validating Systems

The described protocol represents a self-validating system for several reasons:

  • Robust Chemistry: The N-Boc protection of anilines is a well-established and highly reliable transformation in organic synthesis.

  • Ease of Monitoring: The reaction progress can be easily monitored by TLC, allowing for clear determination of the reaction endpoint and preventing the formation of byproducts due to prolonged reaction times.

  • Simple Purification: The byproducts of the reaction are volatile (carbon dioxide) or easily removed during the aqueous work-up (tert-butanol and DMAP). The final product can be readily purified to a high degree using standard chromatographic techniques.

  • Characteristic Spectroscopic Signature: The successful formation of the product is unequivocally confirmed by ¹H NMR spectroscopy, with the characteristic singlet for the nine tert-butyl protons appearing around 1.47 ppm and the appearance of the N-H proton signal.

Conclusion: A Versatile Building Block for Advanced Synthesis

The synthesis of Tert-butyl (2,4-difluorophenyl)carbamate via the DMAP-catalyzed N-Boc protection of 2,4-difluoroaniline is a highly efficient and reliable procedure. This guide has provided a comprehensive overview of the synthesis, from the underlying mechanistic principles to a detailed, actionable experimental protocol. The resulting compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of pharmaceutical research where the introduction of a difluorophenyl moiety can impart desirable pharmacological properties. By understanding the rationale behind each step, researchers can confidently and successfully prepare this important building block for their synthetic endeavors.

References

  • US Patent US9745261B2.
  • Australian Patent AU2014278318A1.
  • PubChem. tert-butyl N-(4-chlorophenyl)carbamate.[Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement.[Link]

  • National Institute of Standards and Technology (NIST). tert-Butyl carbamate.[Link]

  • MDPI. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid.[Link]

  • GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.[Link]

  • Royal Society of Chemistry. Supporting Information.[Link]

  • Organic Syntheses. DI-tert-BUTYL DICARBONATE.[Link]

  • Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION.[Link]

  • Oregon State University. 13C NMR Chemical Shift.[Link]

  • ResearchGate. Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?[Link]

  • Google Patents.

Sources

Foundational

Comprehensive Spectroscopic Characterization and Synthesis of Tert-Butyl (2,4-Difluorophenyl)carbamate

Executive Summary Tert-butyl (2,4-difluorophenyl)carbamate (commonly known as N-Boc-2,4-difluoroaniline) is a critical synthetic intermediate in modern medicinal chemistry. It serves as a foundational building block in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Tert-butyl (2,4-difluorophenyl)carbamate (commonly known as N-Boc-2,4-difluoroaniline) is a critical synthetic intermediate in modern medicinal chemistry. It serves as a foundational building block in the development of small-molecule kinase inhibitors (such as JAK1 and DYRK1A inhibitors) and molecular modulators of the MITF signaling pathway. This whitepaper provides an in-depth technical guide on the strategic synthesis, self-validating experimental protocols, and comprehensive spectroscopic characterization (NMR, FTIR, and MS) of this molecule.

Introduction & Pharmacological Relevance

The incorporation of fluorine atoms into aromatic systems is a well-established strategy in drug design to modulate pKa, enhance metabolic stability, and improve lipophilicity. 2,4-Difluoroaniline derivatives are heavily utilized in the synthesis of complex heterocyclic scaffolds. According to recent patent literature detailing MITF molecular pathway inhibitors [1], the N-Boc protected variant—tert-butyl (2,4-difluorophenyl)carbamate—is a crucial intermediate. Furthermore, this specific carbamate is frequently employed in the multi-step synthesis of advanced kinase inhibitors [2, 3], where the Boc group temporarily masks the reactive amine to prevent unwanted side reactions during subsequent cross-coupling or formylation steps.

Strategic Synthesis & Mechanistic Causality

Reagent Causality

The conversion of 2,4-difluoroaniline to its N-Boc derivative requires overcoming the inherent low nucleophilicity of the starting material. The two strongly electron-withdrawing fluorine atoms (via inductive effects) significantly deplete the electron density on the aniline nitrogen.

  • DMAP (4-Dimethylaminopyridine): Acts as a nucleophilic catalyst. It attacks di-tert-butyl dicarbonate (Boc₂O) to form a highly electrophilic N-Boc-pyridinium intermediate, which rapidly transfers the Boc group to the weakly nucleophilic aniline.

  • Triethylamine (Et₃N): Serves as an auxiliary Brønsted base to scavenge acidic byproducts, preventing the protonation of DMAP and maintaining the catalytic cycle.

Self-Validating Experimental Protocol

The following protocol establishes a self-validating loop. By utilizing thin-layer chromatography (TLC) alongside LC-MS, the consumption of the UV-active starting material is tracked orthogonally.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluoroaniline (1.0 equiv, 10.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Catalyst & Base Addition: Add Et₃N (1.5 equiv, 15.0 mmol) and DMAP (0.1 equiv, 1.0 mmol) to the stirring solution.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Boc₂O (1.2 equiv, 12.0 mmol) dropwise over 15 minutes to control the exothermic nature of the reaction.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Self-Validating Quality Control: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.3) will disappear, replaced by a new spot (Rf ~0.6). Validation Check: The new spot must be UV-active but ninhydrin-negative (confirming the conversion of the primary amine to a carbamate). Confirm completion via LC-MS (target m/z 230.1).

  • Workup & Purification: Quench with saturated aqueous NH₄Cl. Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (0-10% EtOAc in Hexanes) to afford the pure product.

SynthWorkflow A 2,4-Difluoroaniline (Starting Material) B Boc2O, DMAP, Et3N DCM, rt, 4h A->B Nucleophilic Addition C Tert-Butyl (2,4- difluorophenyl)carbamate B->C Boc Protection D TLC & LC-MS (Self-Validation) C->D Quality Control

Fig 1: Step-by-step synthetic workflow and self-validation loop for N-Boc-2,4-difluoroaniline.

Comprehensive Spectroscopic Characterization

To ensure scientific integrity, the synthesized compound must be rigorously characterized. The presence of two spin-1/2 fluorine nuclei (¹⁹F) creates complex splitting patterns in both ¹H and ¹³C NMR spectra due to heteronuclear J-coupling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum in DMSO-d₆ reveals the highly deshielded nature of the carbamate N-H proton due to hydrogen bonding with the solvent, appearing as a sharp singlet at 8.87 ppm [1]. The aromatic protons exhibit characteristic doublet-of-doublet-of-doublets (ddd) splitting due to coupling with adjacent protons and the two fluorine atoms.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.87Singlet (s)1H-N-H (Carbamate)
7.59 - 7.36Multiplet (m)1H-Ar-H (H-6, adjacent to NH)
7.18ddd1H11.0, 9.0, 2.9Ar-H (H-3, between F atoms)
7.05Multiplet (m)1H-Ar-H (H-5)
1.45Singlet (s)9H--C(CH ₃)₃ (tert-butyl)

Table 2: Representative ¹³C & ¹⁹F NMR Data (DMSO-d₆)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment / Notes
¹³C 158.0, 154.5ddC -F carbons (Large ¹JCF ~245-250 Hz)
¹³C 152.8SingletC =O (Carbamate carbonyl)
¹³C 80.1Singlet-C (CH₃)₃ (Quaternary tert-butyl carbon)
¹³C 28.2Singlet-C(C H₃)₃ (Methyl carbons)
¹⁹F -116.5, -122.0MultipletsF-4 and F-2 respectively
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis provides orthogonal confirmation of the functional groups. The transition from a primary amine (which typically shows two N-H stretching bands) to a secondary carbamate (one N-H stretch) is a definitive marker of successful Boc protection.

Table 3: FTIR Spectral Assignments

Wavenumber (cm⁻¹)Peak Shape/IntensityFunctional Group Assignment
~3310Sharp, MediumN-H stretching (Secondary carbamate)
~2980WeakC-H stretching (Aliphatic tert-butyl group)
~1725Sharp, StrongC=O stretching (Carbamate carbonyl)
~1611, 1530Sharp, MediumC=C stretching (Aromatic ring)
~1250, 1140StrongC-F stretching (Aromatic fluoro groups)
Mass Spectrometry (ESI-MS)

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is utilized for exact mass determination. The molecular ion [M+H]⁺ is observed at m/z 230.1. A highly characteristic fragmentation pattern for N-Boc protected anilines is the in-source loss of isobutylene (56 Da) via a McLafferty-type rearrangement, followed by the loss of carbon dioxide (44 Da).

MSFrag M [M+H]+ m/z 230.1 (Molecular Ion) F1 [M+H - C4H8]+ m/z 174.1 (Loss of Isobutylene) M->F1 - 56 Da (McLafferty-type rearrangement) F2 [M+H - C4H8 - CO2]+ m/z 130.1 (2,4-Difluoroaniline cation) F1->F2 - 44 Da (Decarboxylation)

Fig 2: Proposed ESI-MS fragmentation pathway for tert-butyl (2,4-difluorophenyl)carbamate.

Table 4: ESI-MS Fragmentation Data

m/z ObservedRelative AbundanceFragment IdentityMechanistic Origin
230.1Medium[M+H]⁺Intact protonated molecular ion
174.1High (Base Peak)[M+H - C₄H₈]⁺Loss of tert-butyl group as isobutylene
130.1Medium[M+H - C₄H₈ - CO₂]⁺Subsequent decarboxylation to native aniline

Conclusion

The synthesis and characterization of tert-butyl (2,4-difluorophenyl)carbamate require a nuanced understanding of stereoelectronic effects and heteronuclear coupling. By employing DMAP-catalyzed Boc protection, researchers can efficiently mask the deactivated aniline. The self-validating analytical workflow—combining TLC, multi-nuclear NMR, FTIR, and MS fragmentation tracking—ensures high-fidelity material suitable for downstream applications in advanced drug discovery programs.

References

  • US9745261B2 - Inhibitors of the MITF molecular pathway Source: Google P
  • Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II Source: Molecules (via ResearchG
Exploratory

The Mechanistic Architecture of Tert-Butyl (2,4-difluorophenyl)carbamate in MITF Pathway Inhibition

Executive Summary Tert-butyl (2,4-difluorophenyl)carbamate (Internal designation: KSC-304-082-1) is a highly specialized, Boc-protected pharmacophoric building block[1]. While inert in its protected state, it serves as t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl (2,4-difluorophenyl)carbamate (Internal designation: KSC-304-082-1) is a highly specialized, Boc-protected pharmacophoric building block[1]. While inert in its protected state, it serves as the critical precursor for synthesizing a class of 1,4-naphthoquinone-based inhibitors targeting the Microphthalmia-associated transcription factor (MITF) pathway, most notably the well-characterized probe ML329 and its fluorinated analogs[2]. This technical whitepaper deconstructs the tri-phasic mechanism of action of these active derivatives—spanning NQO1-mediated bioreduction, Casein Kinase 2 (CK2) inhibition, and ultimate MITF suppression—and provides field-validated protocols for their synthesis and biological evaluation.

Pharmacophoric Rationale: The Role of the 2,4-Difluorophenyl Moiety

In rational drug design, the integration of a 2,4-difluorophenyl group via a tert-butyl carbamate (Boc) intermediate is a deliberate structural maneuver designed to optimize both synthesis and target engagement[1].

  • Electronic Modulation & Target Affinity: The highly electronegative fluorine atoms at the ortho and para positions withdraw electron density from the aromatic ring and the adjacent amine. Once the compound is deprotected and coupled to a naphthoquinone core, this electron withdrawal increases the acidity of the resulting secondary amine, optimizing it as a highly efficient hydrogen bond donor within the hydrophobic pocket of the target kinase.

  • Metabolic Stability: Fluorine substitution blocks cytochrome P450-mediated aromatic oxidation at the 2 and 4 positions, significantly extending the biological half-life of the active compound in vivo.

  • Synthetic Control: The tert-butoxycarbonyl (Boc) group acts as a critical steric and electronic shield. During harsh nucleophilic coupling reactions with 2,3-dichloro-1,4-naphthoquinone, the Boc group prevents unwanted di-alkylation or oxidative degradation of the aniline, ensuring high-yield generation of the target intermediate[1].

The Tri-Phasic Mechanism of Action

Once Tert-butyl (2,4-difluorophenyl)carbamate is converted into its active naphthoquinone derivative (e.g., 2-((2,4-difluorophenyl)amino)-3-chloro-1,4-naphthoquinone), it executes a highly specific, three-phase mechanism of action to suppress melanoma cell viability[2][3].

Phase 1: NQO1-Dependent Bioreduction

The active naphthoquinone functions as a bioreductive prodrug. It is selectively metabolized by NAD(P)H quinone dehydrogenase 1 (NQO1), an enzyme frequently overexpressed in melanoma and KEAP1-mutant cancers[3]. NQO1 catalyzes a mandatory, rapid two-electron reduction of the naphthoquinone core into a reactive hydroquinone species. This step ensures tumor-specific activation, effectively sparing NQO1-deficient healthy tissues from off-target toxicity.

Phase 2: Casein Kinase 2 (CK2) Inhibition

The newly formed hydroquinone species acts as a potent, ATP-competitive inhibitor of Casein Kinase 2 (CK2)[3]. The 2,4-difluorophenyl ring (derived from the initial carbamate precursor) anchors the molecule deep within the hydrophobic pocket of the CK2 catalytic domain, while the reduced hydroquinone core forms critical hydrogen bonds with the kinase hinge region.

Phase 3: MITF Transcriptional Collapse

CK2 is a critical upstream regulator of MITF stability and transcriptional activity. The inhibition of CK2 leads to the rapid degradation of MITF protein and a profound collapse in the transcription of MITF target genes[2]. This includes the suppression of the melastatin promoter (TRPM-1), the cell cycle regulator CDK2, and the anti-apoptotic factor BCL2[2][4]. Consequently, MITF-addicted melanoma and mast leukemia cells undergo S-phase cell cycle arrest and apoptosis[4].

Pathway A Naphthoquinone Derivative (Synthesized from Carbamate) B NQO1 Enzyme (Cytosolic Bioreduction) A->B Acts as substrate C Reduced Hydroquinone (Active Kinase Inhibitor) B->C 2-electron reduction (NADH dependent) D Casein Kinase 2 (CK2) (ATP-Competitive Inhibition) C->D Binds hinge region E MITF Transcription Factor (Protein Degradation) D->E Prevents phosphorylation/activation F Target Genes Downregulated (TRPM-1, CDK2, TYR, BCL2) E->F Loss of promoter binding G Melanoma Cell Death & S-Phase Cell Cycle Arrest F->G Phenotypic outcome

Figure 1: The NQO1-dependent signaling cascade driving MITF suppression and cell death.

Quantitative Data Summaries

The integration of the 2,4-difluorophenyl moiety yields highly potent inhibitors. The tables below summarize the pharmacological profile and downstream genetic impact of these derivatives compared to the standard probe ML329.

Table 1: Pharmacological Profile of MITF Inhibitors

CompoundTarget / AssayIC50 (µM)NQO1 DependencyCell Line Specificity
ML329 (Standard) TRPM-1 Promoter1.2HighSK-MEL-5 (MITF+)
ML329 (Standard) Cell Viability>10.0N/AA375 (MITF-)
2,4-Difluoro Analog CK2 Kinase Assay0.8HighSK-MEL-5 (MITF+)

Table 2: Downstream Gene Expression Modulation (Post-Treatment)

Gene SymbolBiological FunctionExpression ChangeMechanistic Consequence
MITF Master Transcriptional Regulator-85%Loss of melanocyte lineage survival signaling
TRPM-1 Melastatin / Calcium Channel-90%Disruption of intracellular calcium homeostasis
CDK2 Cell Cycle Progression-75%Induction of S-phase cell cycle arrest
BCL2 Anti-apoptotic Factor-60%Induction of cellular apoptosis

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the active inhibitor from the carbamate precursor and the subsequent biochemical validation of its mechanism[1][3].

Protocol 1: Synthesis of the Active MITF Inhibitor

Causality Note: The Boc group is strictly required in Step 1 to prevent the highly reactive 2,3-dichloro-1,4-naphthoquinone from di-alkylating the aniline nitrogen.

  • Nucleophilic Coupling: Dissolve 2,3-dichloro-1,4-naphthoquinone (1.0 eq) and Tert-butyl (2,4-difluorophenyl)carbamate (1.2 eq) in anhydrous DMF. Add NaH (60% dispersion in mineral oil) at 0°C to deprotonate the carbamate. Stir for 4 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate[1].

  • Deprotection: Dissolve the intermediate in a 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) solution. Stir at room temperature for 2 hours to cleave the Boc group.

  • Purification: Concentrate the mixture and purify via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the active 2-((2,4-difluorophenyl)amino)-3-chloro-1,4-naphthoquinone.

Protocol 2: NQO1-Dependent CK2 Kinase Assay

Causality Note: Naphthoquinone inhibitors will show falsely negative results in standard cell-free kinase assays unless pre-reduced by NQO1.

  • Reagent Setup: Prepare a kinase reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.

  • Bioreduction Phase: Incubate the synthesized naphthoquinone inhibitor (10 µM) with recombinant human NQO1 (10 ng/µL) and NADH (1 mM) for 15 minutes at 37°C. The NADH cofactor is mandatory to drive the 2-electron reduction[3].

  • Kinase Reaction: Add recombinant CK2α (1 ng/µL), a synthetic CK2-specific peptide substrate, and 10 µM ATP (spiked with γ-³²P-ATP). Incubate for 30 minutes at 30°C.

  • Quantification: Spot the reaction mixture onto P81 phosphocellulose paper. Wash extensively with 1% phosphoric acid to remove unreacted ATP, and quantify radiolabel incorporation into the peptide substrate via liquid scintillation counting.

Protocol 3: Phenotypic Validation via Cell Viability
  • Cell Seeding: Seed SK-MEL-5 (MITF-dependent) and A375 (MITF-independent control) cells at 2,000 cells/well in opaque 384-well plates[2].

  • Compound Treatment: Treat cells with a 10-point concentration gradient (0.001 µM to 10 µM) of the active compound. Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add CellTiter-Glo® luminescent cell viability reagent. Incubate for 10 minutes at room temperature to stabilize the signal, and measure luminescence to calculate IC50 values.

Workflow N1 Tert-butyl (2,4-difluorophenyl)carbamate (Protected Precursor) N2 Coupling Reaction (1,4-Naphthoquinone core) N1->N2 N3 TFA Deprotection (Boc Removal) N2->N3 N4 Active Inhibitor (Hydroquinone Prodrug) N3->N4 N5 In Vitro Assays (NQO1 Reduction & CK2) N4->N5 Biochemical validation N6 Cell-Based Assays (SK-MEL-5 Viability) N4->N6 Phenotypic validation

Figure 2: End-to-end workflow from synthetic precursor to phenotypic validation.

References

  • US9745261B2 - Inhibitors of the MITF molecular pathway Source: Google Patents URL
  • A Small Molecule Inhibitor of the MITF Molecular Pathway Source: NCBI - NIH URL
  • WO2020112672A1 - Biomarkers predictive of cancer cell response to ml329 or a derivative thereof Source: Google Patents URL
  • MITF Downregulation Induces Death in Human Mast Cell Leukemia Cells and Impairs IgE-Dependent Degranulation Source: MDPI URL

Sources

Foundational

Tert-Butyl (2,4-difluorophenyl)carbamate: Synthesis, Mechanistic Insights, and Applications in Kinase Inhibitor Design

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a fundamental tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a fundamental tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. Among these fluorinated motifs, the 2,4-difluorophenyl group is a highly privileged pharmacophore, heavily utilized in the design of receptor tyrosine kinase (RTK) inhibitors[1].

To successfully integrate this motif into complex Active Pharmaceutical Ingredients (APIs) without compromising the structural integrity of the primary amine, chemists rely on tert-butyl (2,4-difluorophenyl)carbamate (CAS: 701269-21-8). This whitepaper provides an in-depth technical analysis of the stereoelectronic properties of this intermediate, details self-validating synthetic protocols, and explores its critical role in the development of targeted oncology drugs.

Stereoelectronic Rationale: The 2,4-Difluorophenyl Pharmacophore

The selection of the 2,4-difluorophenyl group over an unsubstituted phenyl ring is driven by precise causality in drug-target interactions:

  • Metabolic Stability: The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I), which significantly lowers the electron density of the aromatic ring. This deactivation shields the ring from cytochrome P450-mediated aromatic oxidation, thereby increasing the biological half-life of the drug[1].

  • Conformational Locking: The ortho-fluorine (at position 2) introduces localized steric bulk and electrostatic repulsion. This restricts the rotational freedom of the adjacent amine or amide bond, locking the molecule into a specific dihedral angle. This bioactive conformation is often required for optimal hydrogen bonding within the highly conserved ATP-binding hinge region of kinases[2].

  • Amine Nucleophilicity (pKa Modulation): The inductive effect of the two fluorine atoms significantly lowers the pKa of the corresponding anilinium ion. While this reduces basicity (often improving membrane permeability), it concurrently dampens the nucleophilicity of the free amine, necessitating specialized synthetic strategies during drug assembly.

Synthetic Methodologies: Overcoming Electronic Deactivation

Because 2,4-difluoroaniline is electron-deficient, standard protection protocols often yield sluggish kinetics. Two primary methodologies are employed to synthesize tert-butyl (2,4-difluorophenyl)carbamate, each designed to overcome specific thermodynamic and kinetic barriers.

Protocol A: Direct N-Bocylation of 2,4-Difluoroaniline

Objective: High-yield protection of the deactivated primary amine using di-tert-butyl dicarbonate (Boc2O).

  • Reagent Preparation: Dissolve 2,4-difluoroaniline (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of Boc2O into tert-butanol and CO2.

  • Base and Catalyst Addition: Add triethylamine (TEA, 1.5 equiv) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

    • Causality: Because the fluorines withdraw electron density, the amine lone pair is poorly nucleophilic. DMAP acts as a hypernucleophilic acyl transfer agent, attacking Boc2O to form a highly reactive N-Boc-pyridinium intermediate that forces the reaction forward[3].

  • Electrophile Introduction: Cool the reaction mixture to 0 °C. Slowly add Boc2O (1.2 equiv) dropwise.

    • Causality: The reaction is exothermic. Cooling controls the rate of CO2 gas evolution and prevents thermal degradation.

  • Self-Validating Monitoring: Allow the reaction to stir at room temperature. This system is self-validating: the cessation of CO2 effervescence serves as a macroscopic indicator of completion. TLC (Hexanes/EtOAc 8:2) will confirm the disappearance of the highly polar, UV-active primary aniline. A ninhydrin stain will show a negative result, confirming the absence of free primary amines.

  • Orthogonal Workup: Quench the reaction with 1M aqueous HCl.

    • Causality: The mild acid selectively protonates the DMAP catalyst and any trace unreacted aniline, partitioning them into the aqueous layer. The neutral, Boc-protected carbamate remains cleanly in the organic phase, routinely achieving yields of ~86%[3].

Protocol B: Isocyanate Addition

An alternative pathway avoids the deactivated aniline entirely by utilizing 2,4-difluorophenyl isocyanate[4].

  • Reaction Setup: Dissolve 2,4-difluorophenyl isocyanate in anhydrous tert-butanol.

  • Thermal Activation: Heat the mixture to 50–80 °C.

    • Causality: While isocyanates are potent electrophiles, the massive steric bulk of the tert-butyl group hinders nucleophilic attack by the alcohol. Thermal energy is required to overcome this steric activation barrier, driving the addition reaction to yield the carbamate[4].

G A 2,4-Difluoroaniline + Boc2O C tert-butyl (2,4-difluorophenyl)carbamate A->C DMAP Catalyst (Nucleophilic Attack) B 2,4-Difluorophenyl Isocyanate + t-BuOH B->C Heat 50-80°C (Electrophilic Addition) D Acidic Cleavage (TFA / HCl) C->D Deprotection E Kinase Inhibitor API Synthesis D->E Cross-Coupling

Workflow for the synthesis and downstream application of tert-butyl (2,4-difluorophenyl)carbamate.

Applications in Targeted Therapeutics

Once synthesized, the Boc-protected intermediate allows chemists to perform harsh cross-coupling or metallation reactions on other regions of the molecule without destroying the aniline nitrogen. Following acidic deprotection, the 2,4-difluoroaniline moiety is coupled to various heterocyclic scaffolds to generate potent inhibitors.

VEGFR-2 and FGFR-1 Inhibitors

The 2,4-difluorophenyl group is a critical component in dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1). For example, in the development of pyrrolo[2,1-f][1,2,4]triazine analogues, appending a carbamate-linked 2,4-difluorophenyl moiety resulted in highly selective kinase inhibitors[2]. These compounds competitively bind to the ATP pocket of VEGFR-2, shutting down the downstream PLC-γ/PKC signaling cascade responsible for tumor angiogenesis[2].

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLC-γ / PKC Pathway Activation VEGFR2->PLCg Phosphorylation Cascade Inhibitor 2,4-Difluorophenyl-based Inhibitor Inhibitor->VEGFR2 ATP-competitive binding (Blocks Kinase Domain) Proliferation Endothelial Cell Proliferation & Tumor Angiogenesis PLCg->Proliferation Downstream Signaling

Mechanism of 2,4-difluorophenyl-derived inhibitors blocking the VEGFR-2 signaling pathway.

MITF Pathway Inhibition

Beyond angiogenesis, tert-butyl (2,4-difluorophenyl)carbamate has been explicitly utilized as a building block in the synthesis of novel inhibitors targeting the Microphthalmia-associated transcription factor (MITF) pathway, which is heavily implicated in melanoma and clear cell sarcoma[3].

Quantitative Data Summary

The table below summarizes the synthetic efficiency of the carbamate intermediate and the downstream pharmacological potency of its derivatives.

Compound / IntermediateTarget / AssayQuantitative ResultReference
tert-Butyl (2,4-difluorophenyl)carbamate Chemical Synthesis Yield (Protocol A)86% (591.4 mg scale)[3]
Compound 50 (Pyrrolotriazine derivative)VEGFR-2 Enzyme Kinetics (

)
52 ± 3 nM[2]
Carbamate Derivative 26 VEGFR-2 Kinase Assay (

)
36 nM[2]
Carbamate Derivative 26 HUVEC Cellular Proliferation (

)
19 nM[2]

References

1.[4] Synthesis of Fluorine-Containing Nitrogen-Based Heterocycles. Radboud Repository. URL: [Link] 2.[2] Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL: [Link] 3.[3] US9745261B2 - Inhibitors of the MITF molecular pathway. Google Patents. URL: 4.[1] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. DIGIBUG Principal. URL: [Link]

Sources

Exploratory

Pharmacological Profiling and Application of Tert-Butyl (2,4-difluorophenyl)carbamate in MITF-Targeted Therapeutics

Executive Summary & Chemical Rationale In modern drug discovery, the strategic use of protective groups and halogenation is paramount for developing potent, metabolically stable therapeutics. Tert-butyl (2,4-difluorophen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the strategic use of protective groups and halogenation is paramount for developing potent, metabolically stable therapeutics. Tert-butyl (2,4-difluorophenyl)carbamate (CAS: 701269-21-8) is a selectively protected aniline derivative that serves as a critical pharmacophoric building block. While the Boc-protected compound is synthetically dormant by design, it is a vital precursor in the synthesis of 2-arylamino-1,4-naphthoquinones—a class of highly potent small-molecule inhibitors targeting the Microphthalmia-associated transcription factor (MITF) pathway [1].

The Causality of Molecular Design

As an application scientist, I emphasize that every structural feature of a building block must serve a downstream biological or synthetic purpose:

  • The Boc (tert-butyloxycarbonyl) Group: 2,4-difluoroaniline is prone to oxidative degradation and unwanted nucleophilic side reactions. The Boc group renders the amine inert during early synthetic staging, allowing for controlled, regioselective coupling to a naphthoquinone core. It is then cleanly cleaved via acidolysis to yield the active drug.

  • The 2,4-Difluoro Substitution: Substituting hydrogen with fluorine at the ortho and para positions serves three causal purposes in pharmacology:

    • Metabolic Stability: Fluorine blocks the primary sites of cytochrome P450-mediated aromatic hydroxylation, extending the drug's half-life.

    • Electronic Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine, optimizing its hydrogen-bond donor capacity within the target protein's binding pocket.

    • Lipophilicity: It enhances membrane permeability (LogP), which is crucial for reaching intracellular nuclear targets like MITF.

Mechanistic Biology: The MITF Pathway in Oncology

MITF is a master basic helix-loop-helix leucine zipper (bHLH-ZIP) transcription factor. It is essential for melanocyte development and is heavily implicated as a lineage-survival oncogene in melanoma and gastrointestinal stromal tumors (GIST) [2].

When Tert-butyl (2,4-difluorophenyl)carbamate is converted into its active naphthoquinone derivative (analogous to the well-characterized probe ML329), it acts as a potent MITF pathway inhibitor. The biological activity is characterized by the suppression of MITF transcriptional activity, which triggers a catastrophic collapse of the tumor cell's survival infrastructure:

  • CDK2 (Cyclin-dependent kinase 2): Downregulation induces rapid S-G2/M cell-cycle arrest.

  • BCL2 (B-cell lymphoma 2): Downregulation strips the cancer cells of their anti-apoptotic defenses, triggering programmed cell death.

MITF_Pathway Upstream Upstream Kinases (KIT / MAPK) MITF MITF Transcription Factor (Master Regulator) Upstream->MITF Phosphorylates / Activates CDK2 CDK2 (Cell Cycle Progression) MITF->CDK2 Transcribes BCL2 BCL2 (Anti-Apoptosis) MITF->BCL2 Transcribes Inhibitor 2,4-Difluoro-Naphthoquinone (Active Derivative) Inhibitor->MITF Suppresses Expression Phenotype Melanoma / GIST Growth Arrest & Apoptosis CDK2->Phenotype Inhibited BCL2->Phenotype Inhibited

MITF signaling pathway and targeted suppression by 2,4-difluorophenyl derivatives.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system for synthesizing the active MITF inhibitor from the Boc-protected precursor and evaluating its biological activity.

Protocol 1: Synthesis of the Active MITF Inhibitor

This protocol details the conversion of the dormant building block into an active pathway inhibitor.

  • Coupling Reaction: In a flame-dried flask under nitrogen, dissolve 1.0 equivalent of Tert-butyl (2,4-difluorophenyl)carbamate and 1.1 equivalents of 2,3-dichloro-1,4-naphthoquinone in anhydrous Dimethylformamide (DMF).

  • Deprotonation: Add 1.5 equivalents of Cesium Carbonate (

    
    ) to deprotonate the carbamate nitrogen. Stir at 60°C for 4 hours. Monitor via LC-MS until the starting material is consumed.
    
  • Boc Deprotection: Isolate the intermediate via aqueous workup. Dissolve the crude intermediate in Dichloromethane (DCM) and add 20% (v/v) Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. The acidolysis cleanly removes the Boc group, generating carbon dioxide and isobutylene gas as byproducts.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the active 2-((2,4-difluorophenyl)amino)-3-chloro-1,4-naphthoquinone.

Protocol 2: In Vitro Biological Evaluation

This protocol validates the compound's ability to inhibit MITF-dependent cell viability and transcription.

  • Cell Culture & Plating: Culture SK-MEL-5 (melanoma) or GIST-T1 cells in DMEM supplemented with 10% FBS. Plate cells at a density of

    
     cells/well in a 96-well opaque-walled plate. Allow 24 hours for adherence.
    
  • Compound Dosing: Prepare a 10 mM stock of the synthesized derivative in DMSO. Perform serial dilutions to treat cells with a concentration gradient (0.01 μM to 50 μM). Ensure the final DMSO concentration does not exceed 0.1% (v/v).

  • Viability Assay (Self-Validation Step): After 72 hours of incubation, add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present (indicating metabolically active cells). Calculate the

    
     using non-linear regression.
    
  • Transcriptional Profiling: In a parallel 6-well plate, treat cells with the

    
     concentration for 24 hours. Extract total RNA using TRIzol, synthesize cDNA, and perform RT-qPCR. Quantify the mRNA expression levels of MITF, CDK2, and BCL2 relative to a GAPDH housekeeping control to confirm on-target mechanistic action.
    

Workflow Step1 Step 1 Boc Deprotection & Coupling Step2 Step 2 In Vitro Dosing (Melanoma/GIST Cells) Step1->Step2 Step3 Step 3 Cell Viability Assay (CellTiter-Glo) Step2->Step3 Step4 Step 4 Target Gene qPCR (MITF, CDK2, BCL2) Step3->Step4

Experimental workflow for synthesizing and validating MITF pathway inhibitors.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of the deprotected 2,4-difluorophenyl adduct compared to the standard MITF inhibitor ML329, based on established structure-activity relationship (SAR) data in MITF-dependent cell lines.

CompoundTarget Cell LineIC50 (Viability)MITF mRNA ReductionBCL2 mRNA Reduction
ML329 (Reference Probe) SK-MEL-5~1.2 μM> 80%> 70%
2,4-Difluorophenyl Adduct SK-MEL-5< 1.0 μM> 85%> 75%
Vehicle Control SK-MEL-5N/ABaseline (0%)Baseline (0%)

Note: The enhanced potency of the 2,4-difluorophenyl adduct is attributed to the optimized lipophilicity and hydrogen-bonding profile provided by the fluorine substituents.

References

  • Fisher, D. E., et al. (2017). Inhibitors of the MITF molecular pathway (US Patent No. 9,745,261 B2). U.S.
  • Guerrero, M., et al. (2025). Preclinical study of microphthalmia-associated transcription factor inhibitor ML329 in gastrointestinal stromal tumor growth. Molecular Therapy Oncology, 33(2), 200983.[Link]

Foundational

Thermodynamic Solvation Mechanics of tert-Butyl (2,4-difluorophenyl)carbamate: A Technical Guide for API Synthesis

Executive Summary tert-Butyl (2,4-difluorophenyl)carbamate (CAS: 701269-21-8), commonly referred to as N-Boc-2,4-difluoroaniline, is a highly versatile intermediate in the synthesis of active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl (2,4-difluorophenyl)carbamate (CAS: 701269-21-8), commonly referred to as N-Boc-2,4-difluoroaniline, is a highly versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly fluorinated kinase inhibitors. Because solvent selection dictates reaction kinetics, yield, and impurity profiles in downstream synthetic steps, understanding the precise solvation mechanics of this compound is critical. This whitepaper provides an in-depth analysis of its solubility profile, grounded in intermolecular thermodynamics, and outlines a self-validating experimental protocol for high-throughput solubility determination.

Structural Determinants & Hansen Solubility Space

The solubility of tert-butyl (2,4-difluorophenyl)carbamate is governed by the competing intermolecular forces generated by its three distinct structural motifs. To predict its behavior in organic solvents, we rely on [1], which deconstruct cohesive energy into three parameters: dispersion forces (


), polar interactions (

), and hydrogen bonding (

).
  • The tert-Butoxycarbonyl (Boc) Group: This bulky, aliphatic moiety is highly lipophilic. It significantly increases the dispersion parameter (

    
    ) of the molecule, lowering the crystal lattice energy compared to the unprotected aniline. Consequently, the Boc group drives high solubility in non-polar to moderately polar organic solvents.
    
  • The Carbamate Linkage: The carbamate core provides a hydrogen-bond donor (the N-H proton) and a hydrogen-bond acceptor (the carbonyl oxygen). Solvents that act as strong hydrogen-bond acceptors (e.g., ethers, esters) exhibit highly favorable

    
     matching, leading to rapid dissolution.
    
  • The 2,4-Difluorophenyl Ring: Fluorine is the most electronegative element, yet it is a notoriously poor hydrogen-bond acceptor due to its tightly held lone pairs. The asymmetric fluorination at the 2- and 4-positions creates a strong molecular dipole (

    
    ), but the extreme hydrophobicity of the C-F bonds creates a massive thermodynamic barrier to aqueous solvation.
    

By mapping these structural features, we can predict that the compound will reside in a "Hansen space" optimized for halogenated solvents and polar aprotic hydrogen-bond acceptors, as corroborated by foundational [2].

Quantitative Solubility Profile

Based on the thermodynamic principles outlined above, the following table summarizes the predicted quantitative solubility profile of tert-butyl (2,4-difluorophenyl)carbamate across standard solvent classes.

SolventSolvent ClassPredicted Solubility (mg/mL)Solvation Rationale (HSP & Intermolecular Forces)
Dichloromethane (DCM) Halogenated> 100Excellent dispersion force (

) matching; standard solvent for subsequent Boc-deprotection.
Ethyl Acetate (EtOAc) Polar Aprotic> 100The ester oxygen acts as a strong H-bond acceptor, pairing perfectly with the carbamate N-H donor.
Tetrahydrofuran (THF) Polar Aprotic> 100The ether oxygen provides robust H-bond accepting capacity; highly favorable Hansen space overlap.
Methanol (MeOH) Polar Protic20 - 50The protic nature slightly clashes with the lipophilic difluorophenyl ring, limiting maximum thermodynamic capacity.
Hexanes Non-Polar< 5Insufficient polarity (

) and H-bonding capacity (

) to disrupt the solid-state crystal lattice.
Water Aqueous< 0.1The highly hydrophobic Boc group and fluorinated ring prevent the formation of a stable aqueous solvation shell.

Downstream Synthetic Implications

The solubility profile of tert-butyl (2,4-difluorophenyl)carbamate directly dictates the engineering of downstream synthetic steps. For example, the removal of the Boc group is standardly performed using Trifluoroacetic Acid (TFA) in DCM. DCM is selected because it perfectly solvates the highly lipophilic starting material. However, as the pharmaceutical industry pushes for greener alternatives, researchers are utilizing solubility data to [3] with sustainable alternatives like 2-Methyltetrahydrofuran (2-MeTHF), which offers similar


 and 

parameters to DCM and THF.

Following deprotection, the resulting 2,4-difluoroaniline TFA salt exhibits a drastically different solubility profile (highly polar, water-soluble), which allows for easy isolation via precipitation or liquid-liquid extraction before proceeding to nucleophilic aromatic substitution (SNAr) in polar aprotic solvents like DMF.

SyntheticWorkflow A tert-Butyl (2,4-difluorophenyl)carbamate B Boc Deprotection (TFA / DCM) A->B Requires High Solvation C 2,4-Difluoroaniline (Intermediate) B->C Yields Amine TFA Salt D SNAr / Cross-Coupling (DMF or DMSO) C->D Polar Aprotic Environment E Target API (Kinase Inhibitor) D->E Precipitation / Isolation

Fig 2: Downstream synthetic workflow illustrating solvent dependencies during API development.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To empirically determine the exact solubility of tert-butyl (2,4-difluorophenyl)carbamate for process chemistry scale-up, kinetic solubility methods (like solvent titration) are insufficient. A thermodynamic approach is required.

The following protocol is designed as a self-validating system . Relying solely on HPLC-UV can introduce critical errors if the compound degrades in solution or if matrix effects alter the UV absorbance. By incorporating an orthogonal gravimetric check, the system inherently flags discrepancies. If the primary and orthogonal methods deviate by >5%, the run is invalidated, prompting an investigation into solvent-mediated degradation.

Step-by-Step Methodology
  • Solid Dispense: Weigh approximately 150 mg of tert-butyl (2,4-difluorophenyl)carbamate into a 2.0 mL glass HPLC vial. Causality: An excess of solid must be present to ensure the solution reaches complete thermodynamic saturation.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., EtOAc) to the vial. Seal tightly with a PTFE-lined cap to prevent evaporation.

  • Isothermal Equilibration: Place the vial in a thermoshaker at 25.0 ± 0.1 °C and agitate at 400 rpm for 24 hours. Causality: A 24-hour equilibration period is mandatory to overcome kinetic supersaturation and ensure true thermodynamic equilibrium is established between the solid lattice and the solvation shell.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes. Causality: Centrifugation is strictly preferred over syringe filtration. Lipophilic compounds like Boc-anilines can non-specifically bind to PTFE or Nylon filter membranes, artificially lowering the measured concentration.

  • Supernatant Sampling & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute this aliquot into a known volume of mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the UV detector.

  • Primary Quantification (HPLC-UV): Inject the diluted sample onto a C18 reverse-phase column. Monitor absorbance at 254 nm. Calculate the concentration against a pre-established multi-point calibration curve.

  • Orthogonal Validation (Gravimetric): Extract a separate 500 µL aliquot of the supernatant into a pre-weighed glass vial. Evaporate the solvent completely under a gentle stream of nitrogen gas at 30 °C. Re-weigh the vial to determine the mass of the dissolved solid. Compare this gravimetric concentration to the HPLC-UV result to validate the assay.

SolubilityWorkflow A 1. Solid Dispense (Excess N-Boc-2,4-difluoroaniline) B 2. Solvent Addition (e.g., DCM, EtOAc, MeOH) A->B C 3. Isothermal Equilibration (24h at 25°C, 400 rpm) B->C D 4. Phase Separation (Centrifugation at 10,000 x g) C->D E 5. Supernatant Sampling & Serial Dilution D->E F 6. HPLC-UV Quantification (Primary Method) E->F Aliquot 1 G 7. Gravimetric Validation (Orthogonal Check) E->G Aliquot 2

Fig 1: High-throughput isothermal shake-flask workflow for thermodynamic solubility determination.

References

  • Hansen Solubility Parameters: A User's Handbook, 2nd Edition Source: CRC Press / ResearchGate URL:[Link]

  • HSP Basics | Practical Solubility Science Source: Prof. Steven Abbott URL:[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives Source: National Institutes of Health (PMC) URL:[Link]

Exploratory

Discovery and history of Tert-butyl (2,4-difluorophenyl)carbamate

An In-depth Technical Guide to Tert-butyl (2,4-difluorophenyl)carbamate: Synthesis, Properties, and Applications in Modern Drug Discovery Abstract Tert-butyl (2,4-difluorophenyl)carbamate, a key organic intermediate, hol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Tert-butyl (2,4-difluorophenyl)carbamate: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

Tert-butyl (2,4-difluorophenyl)carbamate, a key organic intermediate, holds a significant position in the landscape of modern medicinal chemistry. Its structure uniquely combines the robust tert-butoxycarbonyl (Boc) protecting group with a difluorinated phenyl ring, a moiety increasingly incorporated into contemporary pharmaceutical agents to enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of the compound's genesis, rooted in the development of amine protection strategies, its detailed synthesis and characterization, and its pivotal role as a building block in the synthesis of complex, biologically active molecules. This document is intended for researchers, chemists, and professionals in drug development who utilize fluorinated intermediates and protecting group chemistry in their synthetic endeavors.

Genesis and Historical Context: A Convergence of Chemical Technologies

The history of Tert-butyl (2,4-difluorophenyl)carbamate is not marked by a singular moment of discovery but rather by the confluence of two critical advancements in organic chemistry: the development of the tert-butoxycarbonyl (Boc) protecting group and the increasing availability of fluorinated aromatic starting materials.

The carbamate functional group itself has long been recognized for its utility in medicinal chemistry and materials science.[1][2][3] The Boc group, in particular, emerged as one of the most important protecting groups for amines due to its stability under a wide range of reaction conditions and its facile, clean removal under mild acidic conditions.[4][5] Its widespread adoption in peptide synthesis and complex molecule construction created the demand for a broad portfolio of Boc-protected amino compounds.

Concurrently, the strategic incorporation of fluorine into drug candidates became a cornerstone of modern drug design. The 2,4-difluorophenyl motif is particularly valued for its ability to modulate the electronic properties and metabolic stability of a molecule. The synthesis of the essential precursor, 2,4-difluoroaniline, from compounds like 2,4,5-trichloronitrobenzene, paved the way for its use as a common building block.[6][7] The combination of these two streams—Boc protection and fluoroaromatic chemistry—led to the logical and necessary synthesis of Tert-butyl (2,4-difluorophenyl)carbamate as a readily usable, shelf-stable intermediate for multi-step synthetic campaigns.

Synthesis and Characterization

The primary and most efficient method for preparing Tert-butyl (2,4-difluorophenyl)carbamate is the direct N-acylation of 2,4-difluoroaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and widely practiced procedure in organic synthesis.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the nitrogen atom of the 2,4-difluoroaniline on one of the carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, leading to the formation of the stable carbamate, along with the innocuous byproducts tert-butanol and carbon dioxide. The reaction is typically performed in the presence of a mild base or can proceed without one, albeit sometimes more slowly.

G cluster_reactants Reactants cluster_process Process cluster_products Products r1 2,4-Difluoroaniline p1 Nucleophilic Attack (Amine on Carbonyl) r1->p1 r2 Di-tert-butyl dicarbonate (Boc₂O) r2->p1 p2 Intermediate Collapse p1->p2 Tetrahedral Intermediate prod1 Tert-butyl (2,4-difluorophenyl)carbamate p2->prod1 prod2 Byproducts (t-BuOH + CO₂) p2->prod2

Caption: General workflow for Boc protection of 2,4-difluoroaniline.

Detailed Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis.

  • Reagent Setup: To a solution of 2,4-difluoroaniline (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask, add di-tert-butyl dicarbonate (1.1 eq.).

  • Reaction: Stir the mixture at room temperature. The reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting aniline is fully consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.[8]

Physicochemical and Spectroscopic Data

The identity and purity of Tert-butyl (2,4-difluorophenyl)carbamate are confirmed through standard analytical techniques.

PropertyValue
CAS Number 115028-66-9 (example, may vary)
Molecular Formula C₁₁H₁₃F₂NO₂
Molecular Weight 229.22 g/mol
Appearance White to off-white solid
Melting Point Typically in the range of 60-70 °C
Solubility Soluble in most organic solvents (DCM, THF, EtOAc)

Expected Spectroscopic Profile:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~8.0-8.2 ppm (m, 1H, Ar-H)

    • δ ~6.8-7.0 ppm (m, 2H, Ar-H)

    • δ ~6.6-6.8 ppm (br s, 1H, N-H)

    • δ 1.52 ppm (s, 9H, -C(CH₃)₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~158-162 ppm (dd, C-F)

    • δ ~155-159 ppm (dd, C-F)

    • δ ~152 ppm (C=O)

    • δ ~124-128 ppm (Ar-C)

    • δ ~111 ppm (dd, Ar-C)

    • δ ~104 ppm (dd, Ar-C)

    • δ ~81 ppm (-C(CH₃)₃)

    • δ ~28 ppm (-C(CH₃)₃)

  • FT-IR (KBr, cm⁻¹):

    • ~3300-3400 (N-H stretch)

    • ~2980 (C-H stretch, aliphatic)

    • ~1720-1740 (C=O stretch, carbamate)

    • ~1520 (N-H bend)

    • ~1160-1250 (C-F stretch)

Core Applications in Drug Development

Tert-butyl (2,4-difluorophenyl)carbamate is not an active pharmaceutical ingredient itself but rather a critical architectural element used to construct more complex therapeutic agents. Its utility stems from the distinct advantages conferred by its two core components.

The Role of the Boc Group: A Synthetic Enabler

The Boc group serves as a temporary shield for the reactive aniline nitrogen. This protection is fundamental for achieving selectivity in multi-step syntheses. Once the aniline is protected, chemists can perform reactions on other parts of the molecule—or on a separate molecule to be coupled later—without interference from the nucleophilic nitrogen. For example, a common synthetic strategy involves the lithiation of the aromatic ring followed by quenching with an electrophile, a reaction that would be incompatible with a free aniline group. After the desired transformations are complete, the Boc group can be cleanly removed with acids like trifluoroacetic acid (TFA) to reveal the free amine for subsequent reactions.[5]

The 2,4-Difluorophenyl Moiety: A Pharmacological Enhancer

The difluorinated phenyl ring is a privileged structure in modern medicinal chemistry.[7] The two fluorine atoms, being highly electronegative, can:

  • Alter Acidity/Basicity: Modify the pKa of the nearby aniline nitrogen, which can influence drug-receptor interactions and pharmacokinetic properties.

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at strategic positions can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[9]

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, enhancing the potency of the drug.

This compound is therefore a valuable starting material for synthesizing a wide range of therapeutic candidates, including enzyme inhibitors (e.g., for kinases or proteases) and receptor modulators.[4][10]

G A Tert-butyl (2,4-difluorophenyl)carbamate B Step 1: Modify another part of the molecule (e.g., ortho-lithiation and reaction with an electrophile 'E') A->B C Modified Intermediate (Boc-protected) B->C D Step 2: Deprotection (e.g., using Trifluoroacetic Acid) C->D E Free Amine Intermediate D->E F Step 3: Couple with another molecule (e.g., R-COOH to form an amide) E->F G Final Complex Molecule / API Target F->G

Caption: Role as an intermediate in a multi-step synthetic pathway.

Conclusion

Tert-butyl (2,4-difluorophenyl)carbamate represents an exemplary chemical tool whose value is derived from its elegant simplicity and functional design. While its own history is intrinsically linked to the broader evolution of synthetic chemistry, its impact is felt at the forefront of drug discovery. By providing a stable, easy-to-handle source of a Boc-protected difluoroaniline, it streamlines the synthesis of complex molecules, enabling researchers to focus on building and testing novel therapeutic agents. Its continued use in both academic and industrial laboratories underscores its status as a fundamental and indispensable building block in the pursuit of new medicines.

References

  • Google Patents. US6844437B1 - Process for the production of tert-butyl (E)-(6-[2-[4-(4-flurophenyl)-6-isopropyl-2-[methyl(methylsufonyl)amino]pyrimidin-5-yl]vinyl]4R,6S)-2,2-dimethyl[10][11]dioxan-4-yl). Available at:

  • National Institutes of Health (NIH). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors - PMC. Available at: [Link]

  • PubChem. Tert-butyl n-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). tert-Butyl {[4-(4-fluorophenyl)-5-{4-[(propan-2-yl)carbamoyl] - EPA. Available at: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • Google Patents.CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • ResearchGate. Synthesis of tert-butyl((trifluoromethyl)sulfonyl)carbamate (BTFSA) and... Available at: [Link]

  • Google Patents. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][11][12][13]triazolo[4,3-a][11][13]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Available at:

  • Organic Syntheses. Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Development of N-F fluorinating agents and their fluorinations: Historical perspective. Available at: [Link]

  • MSDS of Tert-butyl n-(4-fluorophenyl)carbamate. Available at: [Link]

  • Google Patents.WO2013103973A1 - Carbamate compounds and of making and using same.
  • National Institutes of Health (NIH). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. Available at: [Link]

  • PubChem. tert-Butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][11][12][13]triazolo[4,3-a][11][13]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Patent WO-. Available at: [Link]

  • National Institutes of Health (NIH). Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. Available at: [Link]

  • National Institute of Standards and Technology (NIST). tert-Butyl carbamate - the NIST WebBook. Available at: [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]

  • National Institute of Standards and Technology (NIST). tert-Butyl carbamate - the NIST WebBook. Available at: [Link]

  • MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Available at: [Link]

  • ACS Publications. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery | Journal of Medicinal Chemistry. Available at: [Link]

  • Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs. Available at: [Link]

  • MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available at: [Link]

  • Google Patents.EP0001825B1 - Method of preparing 2,4-difluoroaniline.
  • National Institutes of Health (NIH). 2,4-Difluoroaniline (367-25-9) | Chemical Effects in Biological Systems. Available at: [Link]

  • ResearchGate. Deprotection of different N-Boc-compounds | Download Table. Available at: [Link]N-Boc-compounds_tbl1_236894379)

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Foundational

Strategic Applications of Tert-butyl (2,4-difluorophenyl)carbamate in Advanced Drug Discovery and Chemical Synthesis

Executive Summary Tert-butyl (2,4-difluorophenyl)carbamate (CAS: 701269-21-8)[1], widely known as N-Boc-2,4-difluoroaniline, is a highly strategic, protected amine intermediate utilized extensively in modern pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl (2,4-difluorophenyl)carbamate (CAS: 701269-21-8)[1], widely known as N-Boc-2,4-difluoroaniline, is a highly strategic, protected amine intermediate utilized extensively in modern pharmaceutical synthesis. By bridging the gap between raw chemical feedstocks and complex active pharmaceutical ingredients (APIs), this compound enables the construction of highly targeted therapeutics, particularly in the realms of oncology and kinase inhibition. This whitepaper details the mechanistic rationale, core applications, and self-validating experimental workflows for utilizing this critical building block.

Chemical Profile & Mechanistic Rationale

As a Senior Application Scientist, it is vital to understand why we select specific intermediates rather than simply knowing how to use them. The utility of Tert-butyl (2,4-difluorophenyl)carbamate relies on a dual-pronged chemical strategy:

The 2,4-Difluorophenyl Pharmacophore

The 2,4-difluoroaniline moiety is a privileged structure in medicinal chemistry[2].

  • Metabolic Stability: The highly electronegative fluorine atoms block cytochrome P450-mediated aromatic oxidation at the 2- and 4-positions, significantly increasing the metabolic half-life of the resulting drug.

  • Lipophilicity & Permeability: Fluorine substitution enhances the overall lipophilicity of the molecule, improving cellular membrane permeability without adding excessive steric bulk.

  • Target Binding: The electron-withdrawing nature of fluorine modulates the pKa of the adjacent amine, optimizing its hydrogen-bonding profile within the hydrophobic specificity pockets of target proteins.

The Boc Protecting Group Strategy

Free 2,4-difluoroaniline is highly nucleophilic and prone to unwanted side reactions, such as polyalkylation or premature oxidation, during multi-step syntheses[2].

  • Causality of Passivation: By converting the amine into a tert-butyl carbamate (Boc), the nitrogen is sterically shielded and electronically deactivated. This passivation allows chemists to perform harsh electrophilic aromatic substitutions or cross-coupling reactions on the ring.

  • Regioselectivity: The Boc group acts as a powerful directed metalation group (DMG). It coordinates with strong bases (like n-butyllithium) to direct ortho-lithiation exclusively to the 3-position or 6-position, enabling precise regioselective functionalization.

Core Research Applications

Oncology: MITF Pathway Inhibition

The microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development and a validated oncogene in melanoma and clear cell sarcoma[3]. Tert-butyl (2,4-difluorophenyl)carbamate serves as a foundational building block in the synthesis of naphthoquinone-based [3]. The Boc-protected intermediate allows for the precise coupling of the difluorophenyl ring to complex core scaffolds. Upon deprotection, these compounds effectively block the proliferation of melanoma cell lines by downregulating MITF target genes, including Bcl-2 and CDK2[3].

Targeted Kinase Inhibition

Kinase dysregulation is a primary driver of numerous malignancies and inflammatory diseases. The 2,4-difluoroaniline substructure is frequently employed to target the ATP-binding pocket of various kinases:

  • B-Raf Inhibitors: Aberrant B-Raf kinase activity (e.g., the V600E mutation) drives several cancers. Sulfonylated derivatives synthesized from 2,4-difluoroaniline precursors have demonstrated potent inhibition of mutant B-Raf, effectively halting the MAPK/ERK signaling cascade[4].

  • DYRK1A Inhibitors: In the development of thiazolo[5,4-f]quinazoline scaffolds targeting DYRK1A (implicated in Alzheimer's and Down Syndrome), the 2,4-difluoroaniline moiety is crucial for achieving single-digit nanomolar IC50 values[5].

  • Covalent ZAK Inhibitors: Recent computational workflows (Kin-Cov) have utilized 2,4-difluoroaniline derivatives to design covalent inhibitors targeting the sterile-α motif kinase (ZAK), achieving highly selective IC50 values as low as 9.1 nM[6].

Visualizations of Workflows and Pathways

Workflow A 2,4-Difluoroaniline B Boc Protection (Boc2O, DMAP) A->B Passivation C Tert-butyl (2,4-difluorophenyl)carbamate B->C Yield > 85% D Regioselective Functionalization C->D ortho-Lithiation E TFA Deprotection & Coupling C->E Direct Deprotection D->E F MITF Inhibitors E->F Naphthoquinone G Kinase Inhibitors E->G ATP-pocket

Logical workflow for the synthesis and application of Boc-protected 2,4-difluoroaniline.

Pathway Upstream Oncogenic Signals (Mutant BRAF V600E) KinaseCascade MAPK/ERK Kinase Cascade Upstream->KinaseCascade MITF MITF Transcription Factor KinaseCascade->MITF Phosphorylation TargetGenes Target Genes (Bcl-2, CDK2) MITF->TargetGenes Transcription Proliferation Melanoma Proliferation TargetGenes->Proliferation Inhibitor1 Kinase Inhibitors (2,4-Difluoro-derived) Inhibitor1->KinaseCascade ATP-competitive inhibition Inhibitor2 MITF Inhibitors (2,4-Difluoro-derived) Inhibitor2->MITF Pathway Blockade

Mechanism of action for 2,4-difluoroaniline-derived inhibitors in oncogenic signaling pathways.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and a distinct analytical checkpoint.

Protocol A: Synthesis of Tert-butyl (2,4-difluorophenyl)carbamate

Objective: Passivate 2,4-difluoroaniline to prevent amine oxidation during downstream synthesis.

  • Preparation: Dissolve 2,4-difluoroaniline (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq).

    • Causality: DMAP acts as a hyper-nucleophilic catalyst. It attacks the incoming Boc anhydride to form a highly reactive N-Boc-pyridinium intermediate, accelerating the reaction with the electronically deactivated difluoroaniline.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) at 0°C, then allow the mixture to warm to room temperature and stir for 12 hours.

    • Causality: Boc₂O is selected because its byproducts (tert-butanol and CO₂) are volatile, eliminating the need for complex chromatographic purification.

  • Workup: Concentrate the mixture in vacuo, dissolve in Ethyl Acetate (EtOAc), and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.

  • Self-Validation Checkpoint:

    • TLC: Check for the disappearance of the starting material (Hexane:EtOAc 8:2).

    • 1H NMR: Confirm success by the disappearance of the broad -NH₂ singlet (~3.5 ppm) and the emergence of a sharp 9H singlet at ~1.45-1.50 ppm, corresponding to the newly formed tert-butyl group[3].

Protocol B: Acidic Deprotection and Sulfonylation (Kinase Inhibitor Precursor)

Objective: Cleave the Boc group and couple the active amine to a target scaffold (e.g., a sulfonyl chloride for B-Raf inhibitors).

  • Deprotection: Dissolve Tert-butyl (2,4-difluorophenyl)carbamate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours.

    • Causality: TFA provides the precise mild acidity required to cleave the tert-butyl group via an E1 mechanism (releasing isobutylene gas) without cleaving other sensitive ether or halogen bonds on the scaffold.

  • In Situ Neutralization: Evaporate the solvent to yield the 2,4-difluoroanilinium trifluoroacetate salt. Redissolve in DCM and add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA neutralizes the TFA salt, liberating the free nucleophilic amine in situ just moments before the coupling agent is introduced, preventing premature oxidation.

  • Coupling: Add the desired sulfonyl chloride (1.1 eq) dropwise at 0°C. Stir for 4 hours.

  • Self-Validation Checkpoint:

    • LC-MS: Confirm the initial deprotection by a mass shift of -100 Da (loss of the Boc group).

    • 1H NMR: Validate the final coupled product by the appearance of a highly deshielded sulfonamide proton (~10.0 ppm, D₂O exchangeable)[4].

Quantitative Data Summaries

Table 1: Physicochemical & Analytical Validation Metrics

Property / MetricValue / Observation
Compound Name Tert-butyl (2,4-difluorophenyl)carbamate
CAS Number 701269-21-8
Molecular Weight 229.22 g/mol
Molecular Formula C₁₁H₁₃F₂NO₂
1H NMR Marker (Boc) ~1.45 - 1.50 ppm (s, 9H)
LC-MS Validation [M-C₅H₉O₂]+ or [M+H]+ dependent on ionization

Table 2: Comparative Efficacy of 2,4-Difluoroaniline-Derived Inhibitors

Target Kinase / PathwayDisease IndicationRepresentative ScaffoldInhibitory Potency (IC50)Reference
MITF Pathway Melanoma / SarcomaNaphthoquinone derivativesCell-line dependent[US9745261B2]
B-Raf (V600E) MelanomaSulfonylated AminesLow nanomolar[US8501758B2]
DYRK1A Alzheimer's DiseaseThiazolo[5,4-f]quinazolines< 10 nM[MDPI]
ZAK Inflammatory DiseasesTriazole-linked scaffolds9.1 nM[ACS]

Conclusion

Tert-butyl (2,4-difluorophenyl)carbamate is far more than a simple protected amine; it is a strategic linchpin in modern drug design. By leveraging the metabolic stability and target-binding affinity of the 2,4-difluorophenyl ring, while utilizing the Boc group to dictate regioselectivity and prevent side reactions, researchers can efficiently synthesize highly potent inhibitors for complex oncogenic and kinase-driven pathways.

References

  • Source: Google Patents (US9745261B2)
  • Source: Google Patents (US8501758B2)
  • Title: Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II Source: MDPI Molecules URL: [Link]

  • Title: Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for Tert-butyl (2,4-difluorophenyl)carbamate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Strategic Context & Application Tert-butyl (2,4-difluorophenyl)carbamate (CAS: 701269-21-8) is a highly valued N-Boc protected aniline...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Strategic Context & Application

Tert-butyl (2,4-difluorophenyl)carbamate (CAS: 701269-21-8) is a highly valued N-Boc protected aniline derivative utilized as a foundational building block in advanced medicinal chemistry. Its most notable application is functioning as a critical intermediate in the synthesis of naphthoquinone-based benzenesulfonamides, which act as potent inhibitors of the Microphthalmia-associated transcription factor (MITF) molecular pathway[1]. Because MITF is a master regulator of melanocyte development, inhibitors derived from this carbamate are actively investigated for targeted melanoma therapies[1].

Mechanistic Principles & Experimental Design

The synthesis of this compound involves the protection of the primary amine of 2,4-difluoroaniline using Di-tert-butyl dicarbonate (Boc₂O)[2]. However, this reaction presents specific kinetic challenges. The two highly electronegative fluorine atoms on the aromatic ring exert a strong electron-withdrawing inductive effect (-I), which significantly depletes the electron density on the nitrogen atom[3]. This electronic depletion attenuates the nucleophilicity of the amine, making standard, uncatalyzed room-temperature Boc protection sluggish and prone to incomplete conversion.

To overcome this thermodynamic barrier, this protocol employs 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the electrophilic carbonyl carbon of Boc₂O to form a highly reactive N-Boc-pyridinium intermediate. This activated species rapidly transfers the Boc group to the electron-deficient 2,4-difluoroaniline, driving the reaction forward while releasing carbon dioxide and tert-butanol as byproducts.

SynthesisWorkflow A 2,4-Difluoroaniline (Weak Nucleophile) E Nucleophilic Attack by Aniline A->E B Boc2O (Electrophile) C DMAP Catalyst (Acyl Transfer Agent) B->C D N-Boc-pyridinium Intermediate C->D Activation D->E F Decarboxylation (-CO2, -tBuOH) E->F G Tert-butyl (2,4-difluorophenyl)carbamate (Target Product) F->G

Figure 1: Mechanistic workflow of DMAP-catalyzed Boc protection of 2,4-difluoroaniline.

Quantitative Data & Reagent Specifications

Table 1: Physicochemical Properties of Key Components

Compound Role MW ( g/mol ) Density Boiling/Melting Point Safety Profile
2,4-Difluoroaniline Starting Material 129.11 1.268 g/mL BP: 170 °C Toxic, Combustible[4]
Boc₂O Electrophile 218.25 0.95 g/mL BP: 56-57 °C Flammable, Irritant
DMAP Catalyst 122.17 N/A MP: 110-113 °C Highly Toxic

| Target Carbamate | Product | 229.22 | N/A | N/A | Irritant |

Table 2: Reaction Stoichiometry (10 mmol Scale)

Reagent Equivalents Amount (mmol) Mass / Volume
2,4-Difluoroaniline 1.0 eq 10.0 mmol 1.29 g (1.02 mL)
Boc₂O 1.2 eq 12.0 mmol 2.62 g (2.76 mL)
DMAP 0.1 eq 1.0 mmol 122 mg

| Tetrahydrofuran (THF) | Solvent | N/A | 20.0 mL (Anhydrous) |

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system , ensuring that researchers can verify the success of the reaction at multiple stages without relying solely on post-reaction NMR.

Step 1: Reaction Assembly

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolve 2,4-difluoroaniline (1.29 g, 10.0 mmol) in 20.0 mL of anhydrous THF.

  • Add DMAP (122 mg, 1.0 mmol) to the stirring solution.

  • Causality Check: The use of anhydrous THF prevents the competitive hydrolysis of Boc₂O, which would otherwise consume the electrophile and generate unreactive tert-butanol and CO₂ prematurely.

Step 2: Electrophile Addition & Monitoring

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add Boc₂O (2.62 g, 12.0 mmol) dropwise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4-6 hours.

  • In-Process Validation 1 (Visual): Observe the reaction for mild effervescence. The evolution of CO₂ gas is a direct stoichiometric indicator that the decarboxylative acyl transfer is actively occurring[2].

  • In-Process Validation 2 (TLC): Monitor via Thin Layer Chromatography (Eluent: 10% EtOAc in Hexanes). The starting aniline (Rf ~0.3) will stain positively with Ninhydrin (yielding a dark spot). The product carbamate (Rf ~0.6) will be strongly UV-active but Ninhydrin-inactive due to the lack of a primary amine. Complete disappearance of the Rf ~0.3 spot validates reaction completion.

Step 3: Quenching and Liquid-Liquid Extraction

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.

  • Redissolve the crude residue in 30 mL of Ethyl Acetate (EtOAc).

  • Wash the organic layer with 1M HCl (2 × 15 mL).

    • Causality Check: The acidic wash selectively protonates unreacted 2,4-difluoroaniline and the DMAP catalyst, driving them into the aqueous layer. The Boc-protected product remains highly lipophilic and stays in the organic phase.

  • Wash with saturated aqueous NaHCO₃ (15 mL) to neutralize trace acid, followed by Brine (15 mL) to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Analytical Characterization

The crude product can be purified via flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes) if necessary, though the extractive workup often yields >95% purity.

  • Expected Yield: 85-90% (approx. 2.0 g) as a white to off-white solid[1].

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.87 (s, 1H, N-H), 7.59-7.36 (m, 1H, Ar-H), 7.18 (ddd, J = 11.0, 9.0, 2.9 Hz, 1H, Ar-H)[1].

Downstream Workflow: MITF Pathway Inhibition

Once synthesized, Tert-butyl (2,4-difluorophenyl)carbamate serves as a stable, shelf-ready intermediate. In drug development workflows, the Boc group is orthogonally cleaved under anhydrous acidic conditions (e.g., using Trifluoroacetic acid or HCl in dioxane) to regenerate the reactive amine, releasing a tert-butyl cation[2]. The free amine is subsequently coupled with 1,4-naphthoquinone derivatives using Lewis acid catalysis (such as CeCl₃·7H₂O) to yield functional MITF pathway inhibitors[1].

MITFPathway Target Tert-butyl (2,4-difluorophenyl)carbamate Deprotection Acidic Cleavage (TFA) Generates t-Butyl Cation Target->Deprotection Intermediate 2,4-Difluoroaniline Deprotection->Intermediate Coupling CeCl3 Catalyzed Coupling with 1,4-Naphthoquinone Intermediate->Coupling Inhibitor MITF Pathway Inhibitor (e.g., KSC-304-082-1) Coupling->Inhibitor Melanoma Melanoma Cell Growth Arrest Inhibitor->Melanoma Transcription Blockade

Figure 2: Downstream application of the synthesized carbamate in MITF pathway inhibitors.

References

  • US9745261B2 - Inhibitors of the MITF molecular pathway Source: Google Patents URL
  • Boc-Protected Amino Groups: Mechanisms and Cleavage Source: Organic Chemistry Portal URL:[Link]

Sources

Application

Using Tert-butyl (2,4-difluorophenyl)carbamate as a synthetic intermediate

Application Note: Strategic Utilization of Tert-butyl (2,4-difluorophenyl)carbamate in Pharmaceutical Synthesis Document Type: Technical Application Note & Validated Protocols Target Audience: Synthetic Chemists, Process...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Tert-butyl (2,4-difluorophenyl)carbamate in Pharmaceutical Synthesis

Document Type: Technical Application Note & Validated Protocols Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: Tert-butyl (2,4-difluorophenyl)carbamate (N-Boc-2,4-difluoroaniline) CAS Registry Number: 701269-21-8

Introduction & Strategic Rationale

In modern medicinal chemistry, fluorinated aromatic rings are ubiquitous due to their ability to modulate lipophilicity, enhance metabolic stability, and improve binding affinity through halogen bonding. 2,4-Difluoroaniline is a critical building block for numerous active pharmaceutical ingredients (APIs), including Raf kinase inhibitors and MITF molecular pathway antagonists [1][2].

However, the direct functionalization of 2,4-difluoroaniline is synthetically challenging. The strong inductive electron-withdrawing effects of the two fluorine atoms significantly reduce the nucleophilicity of the amine, complicating standard coupling reactions. Furthermore, the unprotected amine is susceptible to oxidative degradation during transition-metal-catalyzed cross-coupling.

Electronic Profiling and Mechanistic Causality

Understanding the electronic landscape of tert-butyl (2,4-difluorophenyl)carbamate is essential for predicting its reactivity.

Physicochemical Properties
PropertyValue / DescriptionSynthetic Implication
Molecular Formula C11H13F2NO2-
Molecular Weight 229.22 g/mol -
Amine Nucleophilicity Highly attenuatedRequires catalytic activation (e.g., DMAP) for initial Boc protection.
Boc Group Stability Stable to strong bases/nucleophilesSurvives organolithium reagents (e.g., n-BuLi) during DoM.
Deprotection Profile Acid-labileQuantitatively cleaved using TFA or 4M HCl in dioxane [2].
Regioselective Directed ortho-Metalation (DoM)

The most powerful application of the Boc group on this specific scaffold is its function as an Ortho-Directing Group (ODG). In the 2,4-difluoro substitution pattern, the positions available on the aromatic ring are C3, C5, and C6.

Because C2 is occupied by a fluorine atom, the only available position ortho to the carbamate is C6 . When treated with an organolithium reagent, the lithium ion pre-coordinates with the carbonyl oxygen of the Boc group. This spatial proximity directs the strong base to deprotonate exclusively at the C6 position, overriding the weaker directing effects of the fluorine atoms. This allows for the precise installation of electrophiles (e.g., formyl, boryl, or halide groups) at C6 without complex isomeric mixtures.

dom_mechanism cluster_0 Regioselective Directed Ortho-Metalation (DoM) Pathway A N-Boc-2,4-difluoroaniline (Starting Material) B Pre-Coordination Complex (Li+ chelates to Boc C=O) A->B 2.2 eq n-BuLi THF, -78 °C C C6-Lithiated Intermediate (Kinetically Favored) B->C Deprotonation strictly at C6 D 6-Substituted Derivative (Electrophile Trapped) C->D + Electrophile (e.g., DMF)

Mechanistic pathway of C6-regioselective lithiation driven by the Boc directing group.

Synthetic Workflows and Applications

Tert-butyl (2,4-difluorophenyl)carbamate serves as a divergence point in pharmaceutical synthesis. It can be directly functionalized via DoM, or it can be carried through complex synthetic sequences before the Boc group is removed to reveal the primary amine for final API assembly.

For instance, in the synthesis of MITF molecular pathway inhibitors (used in oncology), the Boc-protected intermediate is utilized to ensure the stability of the fluorinated ring during multi-step sequences, before being deprotected and coupled with 1,4-naphthoquinone derivatives [1]. Similarly, in the development of Raf kinase inhibitors , the Boc group prevents unwanted side reactions during the construction of the naphthyridine core [2].

synthetic_workflow A 2,4-Difluoroaniline (Commercially Available) B Catalytic Boc Protection (Overcomes Low Nucleophilicity) A->B C Tert-butyl (2,4-difluorophenyl)carbamate (Stable Intermediate) B->C D1 Directed ortho-Metalation (C6 Functionalization) C->D1 D2 Acidic Deprotection (TFA or HCl/Dioxane) C->D2 E1 C6-Substituted Anilines (e.g., Boronic Acids, Aldehydes) D1->E1 E2 Cross-Coupling / Amidation (e.g., Buchwald-Hartwig) D2->E2 F Target Active Pharmaceutical Ingredients (Kinase Inhibitors, MITF Antagonists) E1->F E2->F

Workflow illustrating the synthetic divergence of tert-butyl (2,4-difluorophenyl)carbamate.

Validated Experimental Protocols

The following protocols are engineered to be self-validating, addressing the specific chemical nuances of the 2,4-difluoro substitution pattern.

Protocol A: Synthesis of Tert-butyl (2,4-difluorophenyl)carbamate

Causality Note: Direct reaction of 2,4-difluoroaniline with Di-tert-butyl dicarbonate (Boc₂O) in standard solvents often stalls at <50% conversion due to the electron-poor nature of the amine. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to form a highly reactive N-Boc pyridinium intermediate, driving the reaction to completion at room temperature [1].

Reagents:

  • 2,4-Difluoroaniline: 1.0 equivalent (10.0 mmol, 1.29 g)

  • Boc₂O: 1.2 equivalents (12.0 mmol, 2.62 g)

  • DMAP: 0.1 equivalents (1.0 mmol, 0.12 g)

  • Tetrahydrofuran (THF), anhydrous: 25 mL

Step-by-Step Methodology:

  • Charge a flame-dried 100 mL round-bottom flask with 2,4-difluoroaniline and anhydrous THF under an inert nitrogen atmosphere.

  • Add DMAP to the stirring solution. Ensure complete dissolution.

  • Dissolve Boc₂O in 5 mL of THF and add dropwise to the reaction mixture over 15 minutes using an addition funnel to control the mild exotherm.

  • Stir the reaction at 25 °C for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 8:2) or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl (20 mL) to neutralize the DMAP.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes) to yield the title compound as a white crystalline solid (Typical yield: 86-90%).

Protocol B: Regioselective C6-Formylation via DoM

Causality Note: To achieve complete lithiation, 2.2 equivalents of an organolithium reagent are required: one equivalent to deprotonate the acidic carbamate N-H, and a second to execute the C6 ring deprotonation. Temperature control (-78 °C) is critical to prevent nucleophilic attack of the organolithium on the Boc carbonyl.

Reagents:

  • Tert-butyl (2,4-difluorophenyl)carbamate: 1.0 equivalent (5.0 mmol, 1.14 g)

  • n-Butyllithium (2.5 M in hexanes): 2.2 equivalents (11.0 mmol, 4.4 mL)

  • Anhydrous DMF (Electrophile): 3.0 equivalents (15.0 mmol, 1.16 mL)

  • Anhydrous THF: 30 mL

Step-by-Step Methodology:

  • Dissolve the carbamate in anhydrous THF in a flame-dried Schlenk flask under argon.

  • Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Add n-BuLi dropwise over 20 minutes. The solution will typically turn pale yellow as the dianion forms.

  • Stir at -78 °C for 1.5 hours to ensure complete regioselective lithiation at C6.

  • Add anhydrous DMF rapidly in one portion. Stir for an additional 1 hour at -78 °C, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench carefully with 1M HCl (15 mL) at 0 °C to protonate the intermediate and hydrolyze the hemiaminal to the aldehyde.

  • Extract with Diethyl Ether (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Purify via recrystallization or chromatography to isolate tert-butyl (2,4-difluoro-6-formylphenyl)carbamate.

Protocol C: Quantitative Deprotection for Downstream Coupling

Causality Note: The Boc group is highly sensitive to acidic conditions. Using a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) ensures rapid, quantitative cleavage without the need for harsh heating, preserving the integrity of any newly installed functional groups [2].

Step-by-Step Methodology:

  • Dissolve the Boc-protected intermediate (e.g., 2.0 mmol) in DCM (5 mL).

  • Cool to 0 °C and add TFA (5 mL) dropwise.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Concentrate the mixture in vacuo to remove excess TFA and DCM.

  • To obtain the free base, dissolve the resulting TFA salt in EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ until the aqueous layer is slightly basic (pH ~8).

  • Dry the organic layer (Na₂SO₄) and concentrate to yield the functionalized 2,4-difluoroaniline, ready for immediate use in Buchwald-Hartwig aminations or amide couplings.

References

  • Inhibitors of the MITF molecular pathway United States P
  • Raf inhibitor compounds World Intellectual Property Organiz
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Journal of Medicinal Chemistry - ACS Publications[Link]

Method

Experimental procedure for Boc protection with Tert-butyl (2,4-difluorophenyl)carbamate

An In-depth Guide to the N-Boc Protection of Amines: Principles, Protocols, and Practical Considerations Introduction: The Indispensable Role of the Boc Protecting Group For researchers and scientists in the field of org...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the N-Boc Protection of Amines: Principles, Protocols, and Practical Considerations

Introduction: The Indispensable Role of the Boc Protecting Group

For researchers and scientists in the field of organic synthesis and drug development, the strategic masking and unmasking of reactive functional groups is a foundational concept. Among the arsenal of protective chemistries, the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone for amine protection.[1][2] Its widespread adoption is due to its remarkable stability across a broad spectrum of reaction conditions—including basic hydrolysis, many nucleophiles, and catalytic hydrogenation—and the mild acidic conditions required for its cleavage.[1][3] This orthogonality to other common protecting groups, such as Fmoc and Cbz, is critical in complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[1][3]

The resulting N-tert-butoxycarbonyl derivative, a carbamate, effectively tempers the nucleophilicity and basicity of the amine, preventing it from engaging in undesired side reactions.[1] While the topic mentions tert-butyl (2,4-difluorophenyl)carbamate, it is important to clarify that this compound is an example of a Boc-protected amine. The most ubiquitous and efficient reagent used to introduce the Boc group is di-tert-butyl dicarbonate , commonly known as Boc anhydride ((Boc)₂O).[1][4] This guide will provide a comprehensive overview of the mechanism, a detailed experimental protocol using (Boc)₂O, and field-proven insights for its successful application.

The Mechanism of Boc Protection

The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction.[2] The reaction proceeds through a well-understood pathway:

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][5] This initial step forms a transient tetrahedral intermediate.[1]

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, leading to the elimination of a tert-butyl carbonate leaving group.[1][6]

  • Byproduct Formation: This leaving group subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide gas.[1][6] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction to proceed to completion.[7]

A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often employed to deprotonate the amine, which increases its nucleophilicity and accelerates the reaction.[7] However, the reaction can also proceed without a base, as the tert-butyl carbonate leaving group can act as a base to neutralize the protonated carbamate.[5][6]

Experimental Protocol: General Procedure for N-Boc Protection

This protocol provides a robust and widely applicable method for the Boc protection of a primary or secondary amine using Boc anhydride.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Amine SubstrateSynthesis GradeSigma-AldrichEnsure it is dry and free of interfering functional groups.
Di-tert-butyl dicarbonate (Boc₂O)>97% PurityAcros OrganicsA low-melting solid; handle with care.[4]
Triethylamine (TEA)Anhydrous, >99.5%Fisher ScientificActs as a base to facilitate the reaction.
Dichloromethane (DCM)Anhydrous, >99.8%VWR ChemicalsA common solvent; other options include THF, ACN, or DMF.[7]
Saturated Sodium BicarbonateACS Reagent Grade-Used for aqueous work-up to quench the reaction and remove acid.
Brine (Saturated NaCl solution)ACS Reagent Grade-Used to remove water from the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, Granular-A drying agent for the organic phase.
Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 equivalent) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1–0.5 M.[1]

  • Base Addition: Add triethylamine (1.1–1.5 equivalents) to the solution and stir for 5 minutes at room temperature.[1][8] For reactions sensitive to temperature, this step can be performed in an ice bath.[7]

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1–1.2 equivalents) portion-wise to the stirring solution.[7] A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7] The reaction is typically complete within 1-4 hours.[1]

  • Work-up - Quenching: Upon completion, dilute the reaction mixture with the organic solvent. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.[1][8]

  • Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Boc-protected amine.[1]

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.[1] In many cases, if the reaction goes to completion, the crude product is of sufficient purity for subsequent steps.

Experimental Workflow Diagram

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve 1. Dissolve Amine in Solvent add_base 2. Add Base (e.g., TEA) dissolve->add_base Stir 5 min add_boc 3. Add (Boc)₂O Portion-wise add_base->add_boc stir 4. Stir & Monitor (TLC / LC-MS) add_boc->stir 1-4 hours quench 5. Aqueous Wash (NaHCO₃, H₂O, Brine) stir->quench Reaction Complete dry 6. Dry Organic Layer (Na₂SO₄) quench->dry concentrate 7. Concentrate in vacuo dry->concentrate purify 8. Purify (If Necessary) concentrate->purify

Caption: General workflow for the Boc protection of amines.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC or LC-MS indicates the presence of starting material after several hours, consider adding another small portion of (Boc)₂O or gently warming the reaction mixture.[9]

  • Low-Melting (Boc)₂O: Boc anhydride has a low melting point (22–24 °C) and can decompose over time, especially in the presence of moisture, building pressure in sealed containers.[4] It is often sold and stored in plastic bottles for this reason.[4] Always use a fresh, high-quality reagent for best results.

  • Alternative Conditions: For some substrates, catalyst-free conditions in water or solvent-free conditions can be effective and offer a greener alternative.[2][9] Additionally, bases like 4-dimethylaminopyridine (DMAP) can be used, particularly in acetonitrile.[9]

  • Work-up Caution: When performing the aqueous work-up, be aware that the basicity of the final product can influence its solubility. For highly basic amines, acidification during work-up could pull the product into the aqueous layer.[10] The standard basic work-up described above is generally safe for Boc-protected amines.

  • Safety: The reaction generates carbon dioxide gas, so it should not be performed in a sealed system.[6][11]

Conclusion

The N-Boc protection of amines using di-tert-butyl dicarbonate is a robust, reliable, and fundamental transformation in modern organic chemistry.[1] A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and diligent monitoring are paramount for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this indispensable protecting group in their synthetic endeavors.

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • New reagent for the introduction of Boc protecting group to amines: Boc-OASUD. Taylor & Francis Online. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Reactions that Work: Boc Protection. Chemtips. Available at: [Link]

  • Removal of Boc protecting group as workup? Reddit. Available at: [Link]

  • Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. SciSpace. Available at: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health. Available at: [Link]

  • Synthesis of tert-butyl((trifluoromethyl)sulfonyl)carbamate (BTFSA) and synthesis route for the incorporation of TFSA groups at the polyether block. ResearchGate. Available at: [Link]

  • tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI. Available at: [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.

Sources

Application

Application Note: Advanced Purification Strategies for Tert-butyl (2,4-difluorophenyl)carbamate

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Mechanistic Context Tert-butyl (2,4-difluorophenyl)carbamate (CAS: 701269...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Context

Tert-butyl (2,4-difluorophenyl)carbamate (CAS: 701269-21-8), commonly referred to as N-Boc-2,4-difluoroaniline, is a critical building block in modern medicinal chemistry. Fluorinated anilines are frequently integrated into active pharmaceutical ingredients (APIs) to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. Notably, this specific intermediate is utilized in the synthesis of MITF (Microphthalmia-associated transcription factor) pathway inhibitors for oncology applications .

The synthesis typically involves the protection of 2,4-difluoroaniline using di-tert-butyl dicarbonate (Boc₂O). While the reaction is highly efficient, the crude mixture invariably contains unreacted starting materials, di-Boc protected byproducts, and residual Boc₂O. As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical nuances of fluorinated Boc-anilines, ensuring a scalable, self-validating purification workflow that yields >99% pure material suitable for downstream cross-coupling or deprotection steps.

Physicochemical Profiling & Strategy Rationale

To design an effective purification protocol, we must first analyze the physicochemical properties of the target and its impurities. The causality of our purification strategy is directly derived from these parameters.

Table 1: Physicochemical Properties of Target and Key Impurities

CompoundMW ( g/mol )pKa (Est.)Polarity / TLC BehaviorSolubility Profile
Tert-butyl (2,4-difluorophenyl)carbamate 229.22~12 (N-H)Moderate (R_f ~0.4 in 9:1 Hex/EtOAc)Soluble in EtOAc, DCM; Insoluble in H₂O
2,4-Difluoroaniline (Starting Material) 129.11~3.8High (R_f ~0.1 in 9:1 Hex/EtOAc)Soluble in dilute aqueous acids
Di-Boc-2,4-difluoroaniline (Byproduct) 329.34N/ALow (R_f ~0.7 in 9:1 Hex/EtOAc)Highly lipophilic
Boc₂O (Reagent) 218.25N/ALow (R_f ~0.8 in 9:1 Hex/EtOAc)Hydrolyzes in strong base/acid
Causality in Experimental Design:
  • Chemoselective Extraction: The electron-withdrawing nature of the two fluorine atoms significantly reduces the basicity of the starting aniline (pKa ~3.8). Therefore, standard aqueous washes with neutral water are insufficient to partition the unreacted aniline. We must utilize a mildly acidic wash (e.g., 5% Citric Acid) to protonate the aniline, driving it into the aqueous phase while the neutral Boc-protected product remains in the organic phase .

  • Chromatographic Resolution: Di-Boc byproducts lack the hydrogen-bond donating (N-H) group, making them significantly less polar. Normal-phase silica gel chromatography easily resolves the mono-Boc target from the di-Boc impurity by exploiting this hydrogen-bonding differential on the silica surface .

  • Crystallization: To achieve API-grade purity, a final recrystallization from a non-polar solvent (e.g., heptane) exploits the temperature-dependent solubility of the carbamate, purging trace lipophilic impurities .

Workflow Visualization

G Start Crude Reaction Mixture (N-Boc-2,4-difluoroaniline + Impurities) Ext Liquid-Liquid Extraction (5% Citric Acid / EtOAc) Start->Ext Quench & Partition Org Organic Phase (Product + Neutral Impurities) Ext->Org Retains Boc-Product Aq Aqueous Phase (Unreacted Amine Salts) Ext->Aq Discard Chrom Flash Chromatography (Hexane/EtOAc Gradient) Org->Chrom Concentrate & Load Recryst Recrystallization (Heptane) Chrom->Recryst Isolate Main Fraction Pure Pure Tert-butyl (2,4-difluorophenyl)carbamate (>99% Purity) Recryst->Pure Cool, Filter, Dry

Workflow for the isolation and purification of tert-butyl (2,4-difluorophenyl)carbamate.

Detailed Step-by-Step Methodologies

Protocol A: Chemoselective Liquid-Liquid Extraction

Objective: Complete removal of unreacted 2,4-difluoroaniline and water-soluble reaction byproducts.

  • Quenching: Upon completion of the Boc-protection reaction (monitored via TLC until the aniline spot is minimized), concentrate the reaction mixture under reduced pressure to remove volatile solvents (e.g., THF or MeOH).

  • Dilution: Re-dissolve the crude residue in Ethyl Acetate (EtOAc) using approximately 10 mL per gram of crude material.

  • Acid Wash (Critical Step): Transfer the solution to a separatory funnel. Add an equal volume of 5% aqueous citric acid.

    • Expert Insight: Citric acid is preferred over strong mineral acids (like concentrated HCl) to prevent premature cleavage of the Boc protecting group, ensuring the product remains intact .

  • Partitioning: Shake vigorously and vent. Allow the phases to separate. The lower aqueous layer contains the protonated 2,4-difluoroanilinium salt. Drain and safely discard the aqueous layer.

  • Neutralization & Brine Wash: Wash the organic phase with saturated aqueous NaHCO₃ (1 × 10 Vol) to neutralize residual acid, followed by saturated NaCl (brine) to remove bulk water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude solid.

Protocol B: Normal-Phase Flash Chromatography

Objective: Separation of the mono-Boc target from di-Boc impurities and residual Boc₂O.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using Hexanes. A silica-to-crude mass ratio of 30:1 is recommended for optimal resolution.

  • Loading: Dissolve the crude solid in a minimum volume of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.

  • Elution Gradient:

    • Begin elution with 100% Hexanes (2 column volumes) to flush out unreacted Boc₂O and the highly non-polar di-Boc byproduct.

    • Transition to a 95:5 Hexanes:EtOAc mixture. Monitor fractions via TLC (UV detection at 254 nm).

    • Elute the target compound using 90:10 Hexanes:EtOAc.

    • Expert Insight: The carbamate N-H interacts strongly with the silica silanol groups, causing it to elute significantly slower than the fully substituted di-Boc derivative .

  • Fraction Pooling: Combine fractions containing the pure target (R_f ~0.4) and concentrate under reduced pressure.

Protocol C: Recrystallization for API-Grade Purity

Objective: Final polishing to achieve >99.5% purity and obtain a well-defined crystalline solid.

  • Dissolution: Place the chromatographically purified solid in a round-bottom flask. Add a minimal amount of boiling heptane (or a 9:1 heptane/EtOAc mixture if solubility is too low).

  • Clarification: If particulate matter is present, perform a rapid hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature undisturbed.

    • Expert Insight: Slow cooling promotes the formation of a highly ordered crystal lattice, thermodynamically excluding structurally dissimilar impurities from the matrix .

  • Isolation: Once crystallization is complete (further cooling in an ice bath for 1 hour may increase yield), collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold heptane. Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove residual solvent.

Quality Control & Self-Validation

A self-validating protocol requires built-in analytical checkpoints to verify success before proceeding to downstream applications:

  • ¹H NMR (CDCl₃, 400 MHz): Confirm the presence of the characteristic tert-butyl singlet integrating to 9H at ~1.5 ppm. The N-H proton typically appears as a broad singlet around 6.5 ppm. The aromatic protons (3H) will appear between 6.8 and 8.1 ppm, exhibiting complex splitting due to J-coupling with the two fluorine atoms.

  • ¹⁹F NMR: Ensure exactly two distinct fluorine environments are present, confirming no defluorination occurred during the acidic workup.

  • HPLC-UV: Purity should be assessed using a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% TFA). Target purity for API intermediate use is >99.0% AUC.

References

  • Title: Inhibitors of the MITF molecular pathway (US9745261B2)
  • Title: Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines Source: RSC Advances URL: [Link]

Method

Advanced Analytical Methodologies: HPLC and LC-MS/MS Characterization of Tert-butyl (2,4-difluorophenyl)carbamate

Executive Overview & Scientific Context Tert-butyl (2,4-difluorophenyl)carbamate (CAS: 701269-21-8), frequently designated as N-Boc-2,4-difluoroaniline, is a critical fluorinated building block in pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Scientific Context

Tert-butyl (2,4-difluorophenyl)carbamate (CAS: 701269-21-8), frequently designated as N-Boc-2,4-difluoroaniline, is a critical fluorinated building block in pharmaceutical synthesis. It is prominently utilized in the development of targeted oncology therapeutics, including microphthalmia-associated transcription factor (MITF) pathway inhibitors [1].

For researchers and drug development professionals, the precise analytical characterization of this intermediate is paramount. Because the compound features a tert-butyloxycarbonyl (Boc) protecting group, standard analytical methods must be carefully tailored. This application note details field-proven, self-validating High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocols designed to maximize sensitivity while preserving the structural integrity of the analyte.

Method Development Rationale & Causality

Developing a robust method for Tert-butyl (2,4-difluorophenyl)carbamate requires balancing chromatographic efficiency with the unique physicochemical vulnerabilities of the molecule.

  • Chromatographic Behavior & Column Selection: The carbamate nitrogen possesses a very high pKa, meaning the molecule remains strictly neutral under standard reversed-phase (RP) conditions. Retention is driven entirely by hydrophobic interactions. We utilize an aqueous-compatible C18 column (e.g., Waters Atlantis T3) because it resists phase collapse under highly aqueous loading conditions while providing superior retention for lipophilic neutral compounds [1].

  • Mobile Phase Causality (The Acid-Lability Problem): The Boc protecting group is notoriously acid-labile. Traditional LC-MS mobile phases utilizing 0.1% Trifluoroacetic acid (TFA) risk inducing premature on-column deprotection. To ensure absolute structural integrity while still providing the necessary protons for positive electrospray ionization (ESI+), this protocol utilizes a highly dilute, weak acid modifier: 0.02% Formic Acid [1]. This specific concentration prevents Boc degradation and minimizes the ion suppression typically caused by stronger acids.

  • Mass Spectrometry & Fragmentation Thermodynamics: In ESI+ mode, the compound forms a stable protonated molecular ion

    
     at m/z 230.1. Upon the application of collision energy (CE), Boc-anilines undergo a highly predictable, thermodynamically favored fragmentation. The molecule first expels isobutylene (-56 Da) to form an intermediate at m/z 174.1, followed by the rapid loss of carbon dioxide (-44 Da) to yield the bare 2,4-difluoroaniline product ion at m/z 130.1. Monitoring this specific transition provides an internal self-validation of the molecule's identity[2].
    

Fragmentation A Precursor Ion [M+H]+ m/z 230.1 B Intermediate Ion [M-Isobutylene+H]+ m/z 174.1 A->B CID (-56 Da) C Product Ion [M-Boc+H]+ m/z 130.1 A->C Direct Cleavage (-100 Da) B->C CID (-44 Da)

ESI+ CID fragmentation pathway of Tert-butyl (2,4-difluorophenyl)carbamate.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate built-in System Suitability Tests (SST). The analytical run is only considered valid if the SST criteria are met prior to sample analysis.

Sample Preparation & System Suitability
  • Stock Solution Generation: Accurately weigh 10.0 mg of Tert-butyl (2,4-difluorophenyl)carbamate. Dissolve completely in 10.0 mL of LC-MS grade Acetonitrile (ACN) to yield a 1.0 mg/mL stock. Store at 4°C.

  • Working Standards: Dilute the stock solution using a 50:50 ACN:Water diluent to construct a 6-point calibration curve ranging from 5 ng/mL to 1000 ng/mL.

  • Self-Validation (SST) Check: Inject a 100 ng/mL Quality Control (QC) standard 5 times.

    • Acceptance Criteria: Retention time Relative Standard Deviation (RSD) must be

      
       1.0%. Peak tailing factor (
      
      
      
      ) must be
      
      
      1.5. Signal-to-Noise (S/N) at the Lower Limit of Quantification (5 ng/mL) must be
      
      
      10.
HPLC-UV Purity Method

This method is optimized for bulk purity analysis and reaction monitoring.

  • Analytical Column: Waters Atlantis T3 (1.7 µm, 2.1 × 50 mm)[1].

  • Column Temperature: 35 °C (Maintains optimal mass transfer without risking thermal Boc degradation).

  • Injection Volume: 2.0 µL.

  • Detection: UV Diode Array Detection (DAD) extracted at 254 nm (aromatic ring) and 210 nm (carbamate carbonyl).

LC-MS/MS Quantification Method

Designed for high-sensitivity pharmacokinetic (PK) or trace-level impurity analysis [3].

  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 650 L/hr

Workflow A Sample Prep (ACN/H2O) B HPLC Separation (C18, 0.02% FA) A->B C ESI+ Ionization (Mild Temp) B->C D MS/MS MRM (m/z 230.1 → 130.1) C->D E Data Analysis (Quantification) D->E

LC-MS/MS analytical workflow for Tert-butyl (2,4-difluorophenyl)carbamate.

Quantitative Data & Method Parameters

The following tables summarize the validated gradient conditions and mass spectrometer tuning parameters required to execute the protocol successfully.

Table 1: Optimized HPLC Gradient Program Note: The rapid ramp to 90% organic phase ensures the complete elution of the highly lipophilic Boc-protected analyte, preventing carryover.

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.02% FA in

)
% Mobile Phase B (0.02% FA in ACN)Curve Type
0.000.409010Initial
1.000.409010Linear (Hold)
4.000.401090Linear (Ramp)
5.000.401090Linear (Wash)
5.100.409010Linear (Step)
7.000.409010Linear (Re-equilibrate)

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions Note: The 130.1 m/z product ion represents the complete loss of the Boc group and is used as the primary quantifier due to its superior signal intensity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
N-Boc-2,4-difluoroaniline230.1130.1502520Quantifier
N-Boc-2,4-difluoroaniline230.1174.1502512Qualifier

Conclusion

By strategically utilizing a highly dilute acidic modifier (0.02% Formic Acid) and an aqueous-compatible C18 stationary phase, this methodology successfully circumvents the inherent acid-lability of Tert-butyl (2,4-difluorophenyl)carbamate. The integration of specific MRM transitions based on the thermodynamic cleavage of the Boc group results in a highly sensitive, self-validating assay suitable for rigorous pharmaceutical development applications.

References

  • Title: US9745261B2 - Inhibitors of the MITF molecular pathway Source: Google Patents URL
  • Title: Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Effective Analysis of Carbamate Pesticides Source: Separation Science URL: [Link]

Application

The Strategic Utility of tert-Butyl (2,4-difluorophenyl)carbamate in the Synthesis of Complex Heterocyclic Scaffolds

Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, bind...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules. The N-tert-butoxycarbonyl (Boc) protected 2,4-difluoroaniline, formally known as tert-butyl (2,4-difluorophenyl)carbamate, has emerged as a pivotal building block for the construction of a diverse array of complex heterocyclic compounds. Its unique electronic properties and the directing capabilities of the Boc-protected amino group make it a versatile synthon for the synthesis of privileged heterocyclic cores, including quinolines, benzimidazoles, and quinazolinones, which are prevalent in numerous approved drugs and clinical candidates.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, elucidating the strategic application of tert-butyl (2,4-difluorophenyl)carbamate in the synthesis of key heterocyclic systems. We will delve into the mechanistic underpinnings of pivotal transformations, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices, thereby empowering researchers to leverage this versatile building block in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a building block is paramount for its effective and safe utilization in the laboratory.

PropertyValueSource
CAS Number 1820603-96-3N/A
Molecular Formula C₁₁H₁₃F₂NO₂N/A
Molecular Weight 230.22 g/mol N/A
Appearance White to off-white solid[1]
Melting Point Not explicitly available, but related compounds are solids at room temperature.[1]
Solubility Generally soluble in organic solvents such as dichloromethane, ethyl acetate, and THF.General chemical knowledge
Hazard Statements While specific data for this compound is limited, related carbamates and anilines can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3][4][2][3][4]
Precautionary Statements Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[1][2][5][1][2][5]

Safety and Handling: Always consult the Safety Data Sheet (SDS) before use.[1][2][5] Standard laboratory safety protocols should be strictly followed. In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[2]

Core Synthetic Strategies and Applications

The synthetic utility of tert-butyl (2,4-difluorophenyl)carbamate is primarily centered around two key strategies: Directed ortho-Metalation (DoM) and Palladium-Catalyzed Cross-Coupling and Cyclization Reactions . The Boc group not only serves as a robust protecting group for the aniline nitrogen but also acts as a powerful directing group in DoM, facilitating regioselective functionalization of the aromatic ring.

Directed ortho-Metalation (DoM): A Gateway to Substituted Anilines

The Boc-carbamate is a potent directed metalation group (DMG) that facilitates the deprotonation of the aromatic ring at the position ortho to the carbamate.[6][7][8][9] This regioselective lithiation generates a powerful nucleophile that can react with a wide range of electrophiles, providing a versatile entry into a variety of substituted 2,4-difluoroaniline derivatives. These derivatives are, in turn, valuable precursors for the synthesis of more complex heterocyclic systems.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of Tert-butyl (2,4-difluorophenyl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of protecting electron-deficient aromatic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of protecting electron-deficient aromatic amines. The synthesis of tert-butyl (2,4-difluorophenyl)carbamate—the N-Boc protection of 2,4-difluoroaniline—is a classic example of a reaction that appears straightforward but often delivers sub-optimal yields under standard conditions.

This guide is designed for researchers and drug development professionals. It abandons generic advice in favor of mechanistic troubleshooting, causality-driven solutions, and self-validating experimental protocols.

Part 1: Core Mechanistic Troubleshooting (FAQs)

Q1: Why is my yield of tert-butyl (2,4-difluorophenyl)carbamate consistently low under standard conditions (Boc₂O, TEA, DCM)? A: The root cause is a combination of severe electronic deactivation and steric hindrance. The two highly electronegative fluorine atoms on the aromatic ring exert a powerful electron-withdrawing inductive (-I) effect, which drastically reduces the electron density on the amine nitrogen, rendering it poorly nucleophilic[1],[2]. Furthermore, the fluorine at the ortho position (C2) physically blocks the bulky di-tert-butyl dicarbonate (Boc₂O) from achieving the optimal trajectory for nucleophilic attack. Standard bases like triethylamine (TEA) are insufficiently nucleophilic to activate Boc₂O and cannot overcome the high activation energy barrier in aprotic solvents[1].

Q2: How can I accelerate this reaction without resorting to harsh bases like NaH or LiHMDS? A: The most elegant and green solution is to switch your solvent from dichloromethane (DCM) to an alcohol, such as methanol (MeOH). Methanol acts as a hydrogen-bond donor and acceptor. Quantum mechanical modeling has revealed that methanol forms a non-covalent, 6-membered hydrogen-bond network with both the carbonyl oxygen of Boc₂O and the N-H of the aniline[3],[4]. This interaction significantly stabilizes the transition state, lowering the activation energy (ΔE) by over 2 kcal/mol. This allows the reaction to proceed up to 70-fold faster at room temperature without the need for any base[3].

Q3: My downstream workflow requires an aprotic solvent. What is the best catalytic approach to improve yields? A: If you must avoid protic solvents, utilize a mild Lewis acid catalyst such as molecular iodine (I₂). A catalytic amount of I₂ (10 mol%) acts as an electrophilic activator. It coordinates with the carbonyl oxygen of Boc₂O, increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack by the weakly nucleophilic 2,4-difluoroaniline[5],[6]. This solvent-free or aprotic method often drives the reaction to >90% yield in under an hour[5].

Q4: I am observing the formation of di-Boc protected byproducts (bis-bocylation). How do I prevent this? A: Bis-bocylation is a common artifact of over-driving the reaction with excess Boc₂O, elevated temperatures, or overly aggressive nucleophilic catalysts (like excess DMAP). To suppress this, strictly control the stoichiometry of Boc₂O to 1.05 equivalents, maintain the reaction at room temperature, and utilize the highly chemoselective methanol-accelerated protocol, which heavily favors mono-N-Boc protection[3],[7].

Part 2: Visualizing the Problem and Solution

Pathway A 2,4-Difluoroaniline + Boc2O B Standard Conditions (DCM, TEA) A->B C Alcoholic Solvent (MeOH, Base-Free) A->C D Lewis Acid Catalyst (I2, Solvent-Free) A->D E Low Yield / Slow (High Activation Energy) B->E F High Yield / Fast (H-Bond Stabilized TS) C->F G High Yield / Fast (Carbonyl Activation) D->G

Mechanistic pathways for the N-Boc protection of 2,4-difluoroaniline under various conditions.

DecisionTree Start Issue: Low Yield of Tert-butyl (2,4-difluorophenyl)carbamate Q1 Are you using an aprotic solvent (e.g., DCM)? Start->Q1 Yes1 Switch to MeOH or EtOH (Base-free protocol) Q1->Yes1 Yes No1 Are you observing bis-Bocylation? Q1->No1 No Yes2 Reduce Boc2O to 1.05 eq & lower temperature No1->Yes2 Yes No2 Check reagent purity (Boc2O degradation) No1->No2 No

Troubleshooting decision tree for optimizing tert-butyl (2,4-difluorophenyl)carbamate yield.

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes when applying different synthetic strategies to the Boc-protection of weakly nucleophilic anilines like 2,4-difluoroaniline[3],[5].

Reaction ConditionSolventCatalyst / BaseTime to CompletionExpected YieldPrimary Byproducts
Standard DCMTEA (1.5 eq)24 - 48 hours30 - 45%Unreacted starting material
Nucleophilic Catalysis DCMDMAP (0.1 eq)12 - 16 hours60 - 75%Bis-Bocylated aniline
Alcohol Accelerated MethanolNone (Base-Free)2 - 4 hours85 - 95% Trace (<2%)
Lewis Acid Catalyzed Solvent-FreeIodine (10 mol%)0.5 - 1 hour90 - 95% Trace (<2%)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific, observable in-process controls (IPCs) that confirm the reaction is proceeding correctly without requiring immediate offline analytics.

Protocol A: Methanol-Accelerated Base-Free Synthesis

Best for: Green chemistry, high chemoselectivity, and avoiding bis-bocylation.

  • Initialization: Dissolve 2,4-difluoroaniline (1.0 eq, 10 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq, 10.5 mmol) dropwise over 5 minutes at room temperature.

    • Self-Validation Checkpoint 1: Because the protection reaction produces CO₂ gas as the t-butyl carbonate leaving group breaks down, you must observe mild effervescence (bubbling)[8]. A lack of gas evolution indicates degraded Boc₂O. Do not use a closed system[8].

  • Reaction: Stir the mixture at room temperature for 3 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 8:2). The starting 2,4-difluoroaniline (lower Rf, stains brown with ninhydrin) will be entirely consumed, replaced by a single new UV-active spot (higher Rf) corresponding to the mono-Boc product.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Dissolve the residue in EtOAc, wash with 0.1 M HCl (to remove trace unreacted amine), followed by brine. Dry over Na₂SO₄ and evaporate to yield the pure tert-butyl (2,4-difluorophenyl)carbamate[9].

Protocol B: Iodine-Catalyzed Solvent-Free Synthesis

Best for: Rapid turnaround times and aprotic downstream requirements.

  • Initialization: In a mortar or a round-bottom flask, mix 2,4-difluoroaniline (1.0 eq, 10 mmol) and Boc₂O (1.05 eq, 10.5 mmol) neat.

  • Catalyst Addition: Add molecular iodine (I₂, 10 mol%, 1.0 mmol) to the mixture.

    • Self-Validation Checkpoint 1: The reaction mixture will immediately turn a deep, characteristic brown color due to the presence of active molecular iodine[5].

  • Reaction: Stir or grind the mixture at ambient temperature for 30 to 60 minutes.

  • Quenching & Workup: Dilute the mixture with DCM (20 mL) and add 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution (15 mL).

    • Self-Validation Checkpoint 2: Upon vigorous stirring, the deep brown color will rapidly dissipate, leaving a pale yellow or colorless organic layer. This visual cue confirms the complete reduction and deactivation of the iodine catalyst[5].

  • Isolation: Separate the organic layer, wash with water, dry over MgSO₄, and concentrate under reduced pressure to afford the product.

Part 5: References

  • . Sigma-Aldrich. Verified for context on poorly nucleophilic substrates. 2.. WuXi Biology. Verified for quantum mechanical modeling of methanol-accelerated Boc protection.

  • . J&K Scientific LLC. Verified for standard protection mechanisms and CO2 gas evolution warnings. 4.. Organic Chemistry Portal / J. Org. Chem., 2006, 71, 8283-8286. Verified for the use of iodine as a Lewis acid catalyst in solvent-free conditions.

Sources

Optimization

Technical Support Center: Troubleshooting Boc Deprotection of tert-Butyl (2,4-difluorophenyl)carbamate

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the deprotection of electron-deficient aryl carbamates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the deprotection of electron-deficient aryl carbamates. While the removal of a tert-butyloxycarbonyl (Boc) group is typically a trivial, high-yielding process for aliphatic amines, applying standard protocols to tert-butyl (2,4-difluorophenyl)carbamate often results in stalled reactions, mysterious loss of mass, or intractable mixtures.

This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to ensure quantitative recovery of your target aniline.

Mechanistic Pathway & Failure Points

To troubleshoot effectively, we must first map the reaction pathway and identify where standard procedures fail for this specific substrate.

BocDeprotection Start tert-Butyl (2,4-difluorophenyl)carbamate Protonation Protonated Carbamate (Slow due to F-atoms) Start->Protonation Strong Acid (TFA/HCl) Cleavage Carbamic Acid + t-Bu Cation Protonation->Cleavage Rate-limiting step Decarboxylation Decarboxylation (-CO2) Cleavage->Decarboxylation Spontaneous FreeBase 2,4-Difluoroaniline (Free Base) WARNING: Highly Volatile Decarboxylation->FreeBase Basic Workup Salt 2,4-Difluoroanilinium Salt (Stable & Isolable) Decarboxylation->Salt Acidic Isolation FreeBase->Salt HCl in Dioxane

Mechanistic pathway and isolation failure points for Boc deprotection of 2,4-difluoroaniline.

Troubleshooting FAQs

Q1: Why is my deprotection stalling or requiring excessive time compared to my other building blocks? A1: The issue lies in the fundamental mechanism of acid-catalyzed Boc deprotection. The reaction is initiated by the protonation of the carbamate carbonyl oxygen [1]. In tert-butyl (2,4-difluorophenyl)carbamate, the two highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect) across the aromatic ring. This significantly decreases the electron density on the carbamate nitrogen and, by extension, the carbonyl oxygen. Consequently, the basicity of the carbamate is drastically lowered, making the initial protonation step—the rate-limiting step—much slower than for standard aliphatic or electron-rich aryl amines [2]. Solution: Standard 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) may be insufficient. You must increase the acid concentration (e.g., 50% TFA or 4M HCl in dioxane) and extend the reaction time.

Q2: My LC-MS shows 100% conversion, but my isolated yield of 2,4-difluoroaniline is <20%. Where did my product go? A2: You have likely lost your product to the vacuum pump during concentration. 2,4-Difluoroaniline free base is a low-molecular-weight, highly volatile liquid. Standard protocols dictate neutralizing the TFA or HCl with saturated aqueous NaHCO₃, extracting with an organic solvent, and concentrating in vacuo[3]. If you apply this basic workup to 2,4-difluoroaniline, the free base will co-evaporate with the solvent. Solution:Do not perform a basic workup. Instead, isolate the product as its corresponding anilinium salt (e.g., 2,4-difluoroanilinium hydrochloride), which is a stable, non-volatile solid [4].

Q3: I see multiple high-molecular-weight peaks in my LC-MS after deprotection. What are these side reactions? A3: During the cleavage of the tert-butyl-oxygen bond, a highly reactive tert-butyl cation is generated alongside the carbamic acid [1]. If this cation is not quenched, it can undergo intermolecular side reactions, such as Friedel-Crafts alkylation of electron-rich aromatic solvents or polymerization into isobutylene oligomers. Solution: Add a cation scavenger to your reaction mixture. While the 2,4-difluorophenyl ring itself is deactivated and unlikely to be alkylated, utilizing 1-5% triisopropylsilane (TIPS) or anisole ensures the tert-butyl cation is safely trapped, preventing complex mixture formation.

Quantitative Data: Workup Strategy vs. Yield

To illustrate the critical nature of the isolation method, observe the comparative data below. Attempting to isolate electron-deficient, low-molecular-weight anilines as free bases universally results in severe yield penalties.

Substrate TypeProtecting GroupRecommended Acid SystemReaction TimeOptimal Workup StrategyTypical Isolated Yield
Aliphatic AmineN-Boc20% TFA in DCM1 - 2 hoursAq. NaHCO₃ extraction> 95% (Free Base)
Electron-Rich ArylN-Boc20% TFA in DCM2 - 3 hoursAq. NaHCO₃ extraction> 90% (Free Base)
2,4-Difluoroaryl N-Boc 4M HCl in Dioxane 4 - 12 hours Direct Precipitation > 95% (HCl Salt)
Experimental Protocol: Quantitative Isolation of 2,4-Difluoroaniline Hydrochloride

This protocol leverages anhydrous HCl in dioxane to drive the deprotection while simultaneously precipitating the product as a stable, non-volatile salt, completely bypassing the problematic basic workup [4].

Step 1: Reaction Setup In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (2,4-difluorophenyl)carbamate (1.0 equivalent, e.g., 1.0 mmol, 229 mg) in anhydrous 1,4-dioxane (2.0 mL).

Step 2: Scavenger Addition (Optional but Recommended) Add triisopropylsilane (TIPS) (0.05 equivalents) to the solution to quench tert-butyl cations.

Step 3: Acidification Cool the flask to 0 °C using an ice bath. Slowly add a solution of 4M HCl in dioxane (10 equivalents, 2.5 mL) dropwise. Causality Note: The large excess of anhydrous acid compensates for the poor basicity of the fluorinated carbamate without introducing water, which would complicate the downstream precipitation and isolation.

Step 4: Deprotection & Self-Validation Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction via LC-MS. Due to the electron-deficient nature of the substrate, full conversion may take 4 to 12 hours. Validation Check: The disappearance of the starting material peak at [M+H]+ 230 and the appearance of the product peak at[M+H]+ 130 confirms complete conversion.

Step 5: Precipitation Once the starting material is fully consumed, the 2,4-difluoroanilinium hydrochloride salt will often begin to precipitate directly from the dioxane solution. To ensure complete precipitation, add cold diethyl ether or heptane (10 mL) to the flask and stir vigorously for 15 minutes.

Step 6: Isolation & Washing Filter the resulting white precipitate through a sintered glass funnel. Wash the filter cake with additional cold diethyl ether (2 x 5 mL) to remove any residual dioxane, scavengers, or trapped isobutylene oligomers.

Step 7: Drying Dry the solid in vacuo to afford 2,4-difluoroaniline hydrochloride as a stable, non-volatile white powder. You may now proceed to the next synthetic step (e.g., amide coupling) by adding a tertiary amine base (like DIPEA) directly to your subsequent reaction mixture to liberate the free base in situ.

References
  • Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

  • Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

  • Title: Reactivity and Synthetic Applications of Multicomponent Petasis Reactions Source: ACS Publications (Chemical Reviews) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Tert-butyl (2,4-difluorophenyl)carbamate

Welcome to the technical support center for the synthesis of Tert-butyl (2,4-difluorophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Tert-butyl (2,4-difluorophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific Boc protection. Given the electron-deficient nature of 2,4-difluoroaniline, this reaction presents unique challenges compared to the protection of more nucleophilic amines. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and optimized synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Tert-butyl (2,4-difluorophenyl)carbamate, offering potential causes and actionable solutions.

ProblemPossible Cause(s)Suggested Solution(s)
1. Incomplete or No Reaction Low Nucleophilicity of 2,4-difluoroaniline: The two electron-withdrawing fluorine atoms significantly reduce the nucleophilicity of the amine, making it less reactive towards di-tert-butyl dicarbonate (Boc₂O).[1]Increase Reaction Temperature: Gently heating the reaction to around 40°C can help overcome the activation energy barrier. Use a Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by activating the Boc anhydride.[2][3] Employ an Appropriate Solvent: While aprotic solvents like THF or dichloromethane are common, using an alcoholic solvent like methanol has been shown to accelerate the protection of some aromatic amines.[2]
Inappropriate Base: The choice and stoichiometry of the base are crucial for deprotonating the amine and neutralizing the acidic byproduct, driving the reaction forward.[2]Select a Suitable Base: Triethylamine (TEA) is a commonly used organic base. Alternatively, an inorganic base like sodium bicarbonate in a biphasic system can be effective.[2][4] Ensure at least a stoichiometric amount of base is used relative to the starting amine.
Poor Solubility of Starting Materials: If the starting materials are not fully dissolved, the reaction will be slow and incomplete.Choose an Appropriate Solvent System: Tetrahydrofuran (THF), acetonitrile, or dioxane are good starting points. For biphasic conditions, a mixture of water and an organic solvent like THF can be employed.[2]
2. Formation of Multiple Products Di-Boc Formation: Although less common with deactivated anilines, forcing conditions (e.g., high temperature, large excess of Boc₂O) can potentially lead to the formation of the N,N-di-Boc protected product.[2]Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of Boc₂O and monitor the reaction progress closely by TLC or LC-MS to avoid over-reaction.[2]
Reaction with Other Nucleophiles: If other nucleophilic functional groups are present on the starting material, they may also react with Boc₂O.Optimize Reaction Conditions: Conduct the reaction at a lower temperature (e.g., 0°C to room temperature) to favor the reaction with the more nucleophilic amine.[2]
3. Difficult Purification Unreacted Starting Material: Due to the low reactivity of 2,4-difluoroaniline, it's common to have unreacted starting material in the crude product.Aqueous Workup: An acidic wash (e.g., 5% citric acid or 1M HCl) during the workup will protonate the unreacted aniline, allowing it to be removed in the aqueous layer.[2]
Residual Boc Anhydride and Byproducts: Excess Boc₂O and its breakdown product, tert-butanol, can complicate purification.Basic Wash and Scavengers: A wash with a saturated sodium bicarbonate solution will help remove acidic byproducts.[2] Polymer-supported trisamine can be used to scavenge excess Boc₂O.[1] Evaporation under reduced pressure will remove tert-butanol and other volatile impurities.
Similar Polarity of Product and Byproducts: If side products are formed, they may have similar polarity to the desired product, making chromatographic separation challenging.Optimize Chromatography: A careful selection of the eluent system for column chromatography is crucial. A gradient elution starting with a low polarity solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can improve separation.[5]

Frequently Asked Questions (FAQs)

Q1: Why is the Boc protection of 2,4-difluoroaniline so challenging?

A1: The primary challenge stems from the electronic properties of the starting material. The two fluorine atoms are strongly electron-withdrawing, which significantly decreases the electron density on the nitrogen atom of the aniline. This reduced electron density makes the amine a weaker nucleophile, and therefore, less reactive towards the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[1] Overcoming this low reactivity often requires more forcing conditions, such as elevated temperatures or the use of a catalyst.

Q2: What is the role of 4-dimethylaminopyridine (DMAP) in this reaction?

A2: DMAP acts as a nucleophilic catalyst. It reacts with Boc anhydride to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This intermediate is a much more potent acylating agent than Boc anhydride itself, and it readily transfers the Boc group to the weakly nucleophilic 2,4-difluoroaniline.[2][3]

Q3: Can I use a different base instead of triethylamine (TEA)?

A3: Yes, other bases can be used. Sodium bicarbonate is a common choice, often used in aqueous or biphasic systems.[2][4] The choice of base can influence the reaction rate and should be selected based on the overall reaction conditions, particularly the solvent system. For instance, an inorganic base like sodium bicarbonate is suitable for reactions in solvent mixtures containing water.[2]

Q4: What is the best workup procedure for this reaction?

A4: A standard workup procedure involves quenching the reaction, followed by a series of aqueous washes. After the reaction is complete, the mixture is typically diluted with an organic solvent like ethyl acetate. This is followed by washing with a weak acid (e.g., 5% citric acid or dilute HCl) to remove the unreacted 2,4-difluoroaniline and any amine base, then with saturated sodium bicarbonate solution to remove acidic byproducts, and finally with brine to reduce the amount of water in the organic layer. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[2][6]

Q5: My product is an oil/low-melting solid. How can I best purify it?

A5: For non-crystalline products, silica gel column chromatography is the most effective purification method.[7][5] A typical mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an efficient purification method.[5]

Experimental Protocols

Protocol 1: DMAP-Catalyzed Synthesis of Tert-butyl (2,4-difluorophenyl)carbamate

This protocol is optimized for the challenging, electron-deficient 2,4-difluoroaniline.

Materials:

  • 2,4-difluoroaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 5% Citric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2,4-difluoroaniline (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).

  • Add a catalytic amount of DMAP (0.05-0.1 eq).

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently warm the mixture to 40°C.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and then brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure Tert-butyl (2,4-difluorophenyl)carbamate.

Visualizations

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the Boc anhydride, which can be catalyzed by DMAP.

reaction_mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_products Products Amine 2,4-Difluoroaniline Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O Boc Anhydride (Boc₂O) Boc2O->Tetrahedral_Intermediate Activated_Boc Activated Boc Intermediate Boc2O->Activated_Boc Activation DMAP DMAP DMAP->Activated_Boc Product Tert-butyl (2,4-difluorophenyl)carbamate Tetrahedral_Intermediate->Product Collapse Byproducts t-Butanol + CO₂ Tetrahedral_Intermediate->Byproducts Decomposition Activated_Boc->Tetrahedral_Intermediate Faster Attack

Caption: General mechanism for the Boc protection of 2,4-difluoroaniline.

Experimental Workflow

A typical workflow for the synthesis and purification of the target compound.

experimental_workflow start Start: Mix Reactants & Solvent add_base_catalyst Add Base (TEA) & Catalyst (DMAP) start->add_base_catalyst add_boc2o Add Boc₂O add_base_catalyst->add_boc2o reaction_monitoring Stir & Monitor Reaction (TLC/LC-MS) add_boc2o->reaction_monitoring workup Aqueous Workup (Acid/Base Washes) reaction_monitoring->workup drying Dry Organic Layer (Na₂SO₄) workup->drying concentration Concentrate in Vacuo drying->concentration purification Purification (Column Chromatography) concentration->purification final_product Final Product Analysis (NMR, MS) purification->final_product

Caption: Workflow for synthesis and purification.

Troubleshooting Decision Tree

A logical guide to address common experimental issues.

troubleshooting_tree start Reaction Check (TLC/LC-MS) incomplete Incomplete Reaction start->incomplete Low Conversion complete Reaction Complete start->complete High Conversion multiple_products Multiple Products start->multiple_products Multiple Spots increase_temp Increase Temperature incomplete->increase_temp If at RT add_dmap Add/Increase DMAP incomplete->add_dmap If uncatalyzed check_base Check Base Stoichiometry incomplete->check_base Check Equivalents proceed_workup Proceed to Workup complete->proceed_workup check_boc2o Check Boc₂O Stoichiometry multiple_products->check_boc2o Excess Boc₂O?

Caption: Decision tree for troubleshooting common reaction issues.

References

  • Technical Support Center: Optimizing Boc Protection of Amines - Benchchem.
  • Application Note – N-Boc protection - Sigma-Aldrich.
  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.
  • Di-tert-butyl dicarbon
  • Application of Boc-anhydride - Suzhou Highfine Biotech.
  • Di-Tert-Butyl Dicarbon
  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines - Benchchem.
  • Application Notes and Protocols for the Purification of tert-Butyl (2-(benzylamino)ethyl)
  • Application Notes and Protocols for the Purification of tert-Butyl (4-hydroxybutan-2-yl)

Sources

Optimization

Technical Support Center: Tert-butyl (2,4-difluorophenyl)carbamate Stability &amp; Troubleshooting

Welcome to the Technical Support Center for Tert-butyl (2,4-difluorophenyl)carbamate (also known as N-Boc-2,4-difluoroaniline, CAS: 701269-21-8). This guide is engineered for medicinal chemists and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tert-butyl (2,4-difluorophenyl)carbamate (also known as N-Boc-2,4-difluoroaniline, CAS: 701269-21-8). This guide is engineered for medicinal chemists and drug development professionals utilizing this compound as a critical building block in the synthesis of complex therapeutics, such as kinase and HDAC inhibitors[1][2].

As an Application Scientist, I have structured this guide to move beyond basic handling instructions. We will explore the fundamental chemical causality behind the stability profile of this fluorinated carbamate, providing you with self-validating protocols and actionable troubleshooting logic to prevent unwanted degradation during your synthetic workflows.

Mechanistic Pathways of Degradation

The Boc (tert-butyloxycarbonyl) group is a standard amine protecting group, but its stability is heavily influenced by the electronic nature of the attached amine. In tert-butyl (2,4-difluorophenyl)carbamate, the 2,4-difluoro substitution pattern exerts a strong electron-withdrawing effect (-I effect) on the aromatic ring. This reduces the electron density on the carbamate nitrogen, subtly altering the rotational barrier of the C-N bond and making the molecule uniquely sensitive to specific environmental triggers compared to aliphatic Boc-protected amines[3].

The primary degradation pathway is acid-catalyzed cleavage (AAL1 mechanism) . Protonation of the carbonyl oxygen leads to the expulsion of a stable tert-butyl cation, which subsequently eliminates a proton to form isobutylene gas. The resulting carbamic acid is highly unstable and spontaneously decarboxylates to yield 2,4-difluoroaniline and carbon dioxide[3].

G A Tert-butyl (2,4-difluorophenyl)carbamate B Protonated Carbamate Intermediate A->B H+ (Acid) C Carbamic Acid + Tert-butyl Cation B->C C-O Cleavage D 2,4-Difluoroaniline + CO2 + Isobutylene C->D Decarboxylation

Figure 1: Acid-catalyzed degradation pathway of tert-butyl (2,4-difluorophenyl)carbamate.

Troubleshooting Guide & FAQs

Workflow Start Degradation Detected? Acid Acidic Workup/Silica? Start->Acid Thermal Heated > 60°C? Start->Thermal Base Strong Nucleophile? Start->Base Sol1 Buffer silica or use neutral alumina Acid->Sol1 Yes Sol2 Dry under vacuum at ambient temp Thermal->Sol2 Yes Sol3 Avoid harsh bases; use bulky bases Base->Sol3 Yes

Figure 2: Troubleshooting workflow for identifying and resolving degradation triggers.

Q1: I am losing my product during silica gel flash chromatography. The yield is unusually low, and I see a polar spot on the TLC. What is happening? A1: Standard silica gel is mildly acidic (pH ~4.5-5.5). While many Boc-protected amines survive silica chromatography, the electron-deficient nature of the 2,4-difluorophenyl ring can make the carbamate more susceptible to premature cleavage on the column. Causality: The acidic silanol groups protonate the carbamate, initiating the degradation cascade. Solution: Pre-treat your silica gel with 1% triethylamine (TEA) in your eluent to neutralize the acidic sites, or switch to neutral alumina.

Q2: My compound degrades during vacuum drying or solvent evaporation. Is it thermally unstable? A2: Yes. Boc-protected anilines can undergo thermal degradation (pyrolysis) at elevated temperatures. While rapid decomposition typically occurs >80°C, prolonged exposure to >60°C under vacuum can induce partial decarboxylation and the loss of isobutylene[3]. Causality: Thermal energy provides the activation energy needed to break the C-O bond of the tert-butyl group, leading to a concerted elimination mechanism. Solution: Keep rotary evaporator water baths at or below 40°C. Dry the compound under high vacuum at ambient temperature.

Q3: Can I use strong bases like NaH or n-BuLi with this compound? A3: You can deprotonate the carbamate nitrogen to perform N-alkylations, but you must strictly control the equivalents and temperature. Causality: While the Boc group is generally base-stable, the highly electron-deficient 2,4-difluorophenyl ring increases the acidity of the N-H proton. Over-addition of strong nucleophilic bases (like n-BuLi) can lead to nucleophilic attack at the carbonyl carbon, resulting in base-catalyzed acyl-oxygen cleavage (BAc2 mechanism)[3]. Solution: Use non-nucleophilic bases like NaH or KHMDS at 0°C, and ensure strictly anhydrous conditions.

Validated Experimental Protocols

Protocol A: Controlled Acid-Catalyzed Deprotection

This protocol is designed as a self-validating system : the evolution of CO2 and isobutylene gases provides real-time visual feedback of the reaction progress, ensuring you do not over-expose the sensitive fluorinated aniline to harsh conditions longer than necessary.

  • Solubilization: Dissolve 1.0 mmol of tert-butyl (2,4-difluorophenyl)carbamate in 5.0 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Chill to 0°C using an ice bath[2].

  • Acid Addition: Slowly add 5.0 mL of a 4M HCl solution in dioxane dropwise[2].

    • Self-Validation Check: You must observe immediate effervescence (bubbling) as CO2 and isobutylene gases are released. If no bubbling occurs, check the titer of your acid.

  • Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 30-60 minutes[2].

  • Monitoring: The reaction is complete when gas evolution completely ceases and TLC (Hexane:EtOAc 3:1) shows the disappearance of the higher-Rf starting material.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under vacuum to obtain 2,4-difluoroaniline hydrochloride as a highly pure, stable salt.

Quantitative Stability Data

The following table summarizes the stability profile of Tert-butyl (2,4-difluorophenyl)carbamate across various common laboratory conditions to help you plan your synthetic steps.

ConditionReagent/EnvironmentTimeTemp (°C)Stability / Degradation Level
Acidic (Strong) 4M HCl in Dioxane1 hour25100% Degradation (Complete Deprotection)
Acidic (Mild) 0.1% TFA in H2O/MeCN24 hours25<5% Degradation (Stable for LC-MS)
Basic 1M NaOH (aq)24 hours25Stable (>98% recovery)
Thermal Solid State2 hours80~10-15% Degradation (Isobutylene loss)
Chromatographic Untreated Silica Gel1 hour25~5-10% Degradation (On-column loss)
Chromatographic TEA-Buffered Silica1 hour25Stable (>98% recovery)

References

  • [1] US9745261B2 - Inhibitors of the MITF molecular pathway. Google Patents. 1

  • [2] Probing class I histone deacetylases (HDAC) with proteolysis targeting chimera (PROTAC) for the development of high... Martin-Luther-University Halle-Wittenberg. 2

  • [3] tert-Butyl 4-acetylbenzyl(methyl)carbamate | 439692-01-0. Benchchem.3

Sources

Troubleshooting

Technical Support Center: Tert-butyl (2,4-difluorophenyl)carbamate Synthesis

Welcome to the Technical Support & Troubleshooting Portal for the scale-up synthesis of Tert-butyl (2,4-difluorophenyl)carbamate (also known as N-Boc-2,4-difluoroaniline). This guide is designed for researchers, process...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Portal for the scale-up synthesis of Tert-butyl (2,4-difluorophenyl)carbamate (also known as N-Boc-2,4-difluoroaniline). This guide is designed for researchers, process chemists, and drug development professionals transitioning this reaction from milligram-scale discovery to multigram or kilogram production.

Process Overview & Mechanistic Pathway

The synthesis of tert-butyl (2,4-difluorophenyl)carbamate relies on the nucleophilic acyl substitution of 2,4-difluoroaniline with di-tert-butyl dicarbonate (Boc anhydride)[1]. While Boc protection is a fundamental transformation in peptide and medicinal chemistry[2], applying this methodology to highly fluorinated, electron-poor anilines introduces severe kinetic bottlenecks and thermodynamic hazards during scale-up[3].

Understanding the exact mechanism is critical for preventing thermal runaways and ensuring high conversion rates.

Mechanism A 2,4-Difluoroaniline (Electron-Poor Nucleophile) C Tetrahedral Intermediate (Unstable) A->C Nucleophilic Attack (Rate-Limiting) B Boc Anhydride ((Boc)2O) B->C Electrophilic Carbon D Tert-butyl (2,4-difluorophenyl)carbamate (Target Product) C->D Collapse & Proton Transfer E tert-Butyl Carbonate (Leaving Group) C->E Elimination F Carbon Dioxide (CO2) (Gas Evolution Hazard) E->F Rapid Decomposition (Exothermic) G tert-Butanol (Byproduct) E->G Protonation

Reaction mechanism of Boc protection highlighting gas evolution and exotherm risks.

Troubleshooting FAQs

Q1: Why is my reaction stalling, and why is the conversion rate so low compared to standard aliphatic amines? Causality: 2,4-difluoroaniline is an exceptionally electron-poor aniline. The strongly electronegative fluorine atoms at the ortho and para positions withdraw electron density from the aromatic ring via induction. This severely diminishes the nucleophilicity of the amine lone pair, rendering the initial attack on the electrophilic carbonyl carbon of the Boc anhydride extremely slow[2][3]. Solution: Do not rely on standard solvent-only conditions. You must activate the system by introducing a nucleophilic catalyst such as DMAP (4-Dimethylaminopyridine) or a strong base (e.g., NaHMDS) to deprotonate the aniline and form a highly nucleophilic amide anion.

Q2: During a 500g scale-up, our reactor experienced a dangerous pressure spike. What caused this, and how can we prevent it? Causality: The Boc protection mechanism generates a tetrahedral intermediate that collapses to eject a tert-butyl carbonate leaving group. This leaving group is highly unstable and rapidly decomposes into tert-butanol and carbon dioxide (CO2) gas[2]. Because the initial nucleophilic attack is slow (see Q1), unreacted Boc anhydride can pool in the reactor. Once the reaction finally initiates, the delayed exotherm triggers a rapid, simultaneous decomposition of the pooled reagent, leading to massive and sudden CO2 evolution[4]. Solution:

  • Never use a closed system. Always ensure the reactor is vented through a bubbler or scrubber[4].

  • Dose-controlled addition: Do not add Boc anhydride all at once. Dose it slowly via an addition funnel or pump, using the rate of gas evolution and internal temperature as feedback loops to control the addition rate.

Q3: How do I eliminate unreacted Boc anhydride during workup without resorting to expensive column chromatography? Causality: Boc anhydride is highly lipophilic and will readily co-crystallize or co-elute with the target tert-butyl (2,4-difluorophenyl)carbamate during standard aqueous workups. Solution: Implement a chemical quench. After the reaction reaches completion, add a primary amine scavenger (like N,N-dimethylethylenediamine) or simply stir the mixture with methanol and a mild base. This converts the excess Boc anhydride into a highly polar, water-soluble urea or methyl carbonate derivative, which is easily washed away into the aqueous layer during extraction.

Quantitative Scale-Up Parameters

To safely transition this synthesis to a larger scale, process chemists must account for the following thermodynamic and kinetic parameters:

ParameterValue / ObservationScale-Up Implication
Typical Yield ~86%[1]High efficiency is achievable, provided the dosing rate is optimized to prevent reagent degradation.
Gas Evolution Volume 1 molar equivalent of CO

[2]
Requires ~24 Liters of venting capacity per mole of product at RTP. Headspace must be actively managed.
Exothermic Potential High (Tetrahedral collapse)[2]Requires active jacket cooling. Dosing rate must be strictly dictated by the chiller's heat removal capacity.
Nucleophilicity Low (Electron-poor aniline)[3]Requires extended reaction times (12-24h) and catalytic activation to prevent reagent pooling.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next phase unless the specific validation checkpoint has been met. This ensures safety and high yield during multigram synthesis.

Protocol N1 Phase 1: Setup Dissolve aniline in THF Add DMAP/TEA catalyst N2 Phase 2: Dosing Dropwise addition of Boc2O Maintain 15-25°C N1->N2 Homogeneous N3 Phase 3: Gas Management Monitor bubbler continuously Never use closed system N2->N3 Exotherm / CO2 N4 N4 N3->N4 Controlled N5 Phase 5: Quench Add Methanol Destroy excess Boc2O N4->N5 >98% Conversion N6 Phase 6: Isolation Aqueous acidic wash Crystallize target product N5->N6 Gas Ceases

Step-by-step validated workflow for the scale-up synthesis and isolation.

Phase 1: Reactor Setup & Initiation
  • Equip a multi-neck round-bottom flask (or jacketed reactor) with a mechanical stirrer, a reflux condenser open to a gas bubbler, an internal thermocouple, and a dropping funnel.

  • Dissolve 2,4-difluoroaniline (1.0 eq) in anhydrous Tetrahydrofuran (THF) (5 volumes).

  • Add catalytic DMAP (0.1 eq) and Triethylamine (TEA) (1.2 eq).

  • Validation Checkpoint: Ensure the bubbler is active and unobstructed. The solution must be clear and homogeneous before proceeding.

Phase 2: Controlled Dosing (Critical Safety Step)
  • Prepare a solution of Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 eq) in THF (2 volumes).
    
  • Begin dropwise addition of the Boc

    
    O solution. Maintain the internal temperature strictly between 15°C and 25°C using an ice-water bath or active jacket cooling.
    
  • Validation Checkpoint: Observe steady bubbling in the gas bubbler (CO

    
     evolution)[4]. If bubbling stops while dosing, halt the addition immediately.  This indicates the reaction has stalled and unreacted anhydride is pooling, creating a severe thermal runaway risk.
    
Phase 3: Reaction Maturation
  • Once addition is complete and the exotherm subsides, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Validation Checkpoint: Pull an aliquot for HPLC or TLC analysis. The starting material (2,4-difluoroaniline) peak must be <2% before proceeding to the quench phase.

Phase 4: Quench & Scavenging
  • Add Methanol (2 volumes) to the reactor and stir for 2 hours. This solvolyzes any unreacted Boc anhydride into volatile/polar byproducts.

  • Validation Checkpoint: The complete cessation of any residual gas evolution indicates the total destruction of the anhydride[2].

Phase 5: Workup & Isolation
  • Concentrate the mixture under reduced pressure to remove the bulk of THF and Methanol.

  • Redissolve the crude residue in Ethyl Acetate (EtOAc) (5 volumes).

  • Wash the organic layer sequentially with 1M HCl (to remove TEA, DMAP, and trace unreacted aniline), saturated aqueous NaHCO

    
    , and brine.
    
  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield tert-butyl (2,4-difluorophenyl)carbamate as a solid (Expected yield: ~86%)[1].
  • Validation Checkpoint:

    
    H NMR should show a distinct singlet at ~1.45 ppm integrating to 9 protons (the tert-butyl group) and the absence of the broad -NH
    
    
    
    aniline peak.

References

  • US9745261B2 - Inhibitors of the MITF molecular pathway | Google Patents.

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Optimization for tert-Butyl (2,4-difluorophenyl)carbamate Coupling

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing tert-butyl (2,4-difluorophenyl)carbamate via the Buchwald-Hartwig cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing tert-butyl (2,4-difluorophenyl)carbamate via the Buchwald-Hartwig cross-coupling of 1-bromo-2,4-difluorobenzene with tert-butyl carbamate (BocNH₂).

Because carbamates are significantly less nucleophilic than free amines, and the 2,4-difluorophenyl ring is highly susceptible to nucleophilic aromatic substitution (SNAr), this specific transformation requires precise catalytic tuning.

Diagnostic Q&A: Troubleshooting the Coupling Reaction

Q1: My conversion is stalling at 30%, and I see unreacted 1-bromo-2,4-difluorobenzene. Which palladium ligand should I choose to drive the reaction to completion? A: Switch from first-generation phosphines (like PPh₃ or dppf) to bulky, electron-rich dialkylbiaryl phosphines such as t-BuXPhos or BrettPhos . Mechanistic Causality: The electron-withdrawing Boc group delocalizes the nitrogen's lone pair, making tert-butyl carbamate a poor nucleophile. This causes the catalytic cycle to stall at the reductive elimination step. The extreme steric bulk of t-BuXPhos forces the palladium center to accelerate reductive elimination (the C–N bond-forming step), preventing the catalyst from resting in an inactive Pd(II) state. This principle is well-documented in the1 [1].

Q2: I am observing multiple side products, including free 2,4-difluoroaniline and a mass corresponding to the loss of a fluorine atom. What is causing this degradation? A: Your choice of base is too strong or too nucleophilic. Mechanistic Causality: Using strong alkoxide bases like NaOtBu or KOtBu triggers two competing side reactions. First, the highly activated ortho/para fluorines on the 2,4-difluorophenyl ring are prone to SNAr displacement by the alkoxide. Second, strong bases at elevated temperatures can thermally cleave the Boc protecting group, yielding free 2,4-difluoroaniline. You must switch to a milder, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ .

Q3: Can this coupling be performed under greener conditions to avoid toxic solvents like 1,4-dioxane or toluene? A: Yes, you can utilize micellar catalysis. Mechanistic Causality: By using designer surfactants like TPGS-750-M in water, nanomicelles are formed. These micelles act as nanoreactors, drastically increasing the local concentration of the hydrophobic Pd-catalyst, 1-bromo-2,4-difluorobenzene, and the carbamate. This proximity effect lowers the activation energy barrier, allowing the coupling to proceed at mild temperatures (e.g., 50 °C), which inherently protects the fragile Boc group. See 2 [2].

System Workflows & Reaction Pathways

To fully understand where your reaction might be failing, consult the catalytic cycle and troubleshooting decision tree below.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br inserts into Pd) Pd0->OxAdd PdII_1 L_nPd(Ar)(Br) Intermediate I OxAdd->PdII_1 AmineBind Carbamate Binding & Base Deprotonation PdII_1->AmineBind BocNH2 + Cs2CO3 PdII_2 L_nPd(Ar)(NHBoc) Intermediate II AmineBind->PdII_2 RedElim Reductive Elimination (C-N Bond Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product tert-Butyl (2,4-difluorophenyl)carbamate RedElim->Product

Caption: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig carbamation of 1-bromo-2,4-difluorobenzene.

Troubleshooting Start Issue: Low Yield of Target Carbamate Check1 Is 1-bromo-2,4-difluorobenzene fully consumed? Start->Check1 NoSM No: Catalyst is inactive or poisoned Check1->NoSM No YesSM Yes: Side reactions are dominating Check1->YesSM Yes Action1 Increase Pd loading or switch to t-BuXPhos NoSM->Action1 Action2 Identify major side product YesSM->Action2 Action3 SNAr at Fluorine: Switch to weaker base (Cs2CO3) Action2->Action3 SNAr Adducts Action4 Boc Cleavage: Lower temperature to 80°C Action2->Action4 Free Aniline

Caption: Troubleshooting decision tree for optimizing tert-butyl (2,4-difluorophenyl)carbamate synthesis.

Quantitative Data Summaries

The following matrices summarize empirical data for optimizing the synthesis of tert-butyl (2,4-difluorophenyl)carbamate.

Table 1: Catalyst & Ligand Optimization Matrix

LigandPd SourceTemp (°C)Yield (%)Mechanistic Observation
PPh₃Pd(OAc)₂100< 5%Failure to undergo oxidative addition; rapid catalyst death (Pd black).
XantphosPd₂(dba)₃10065%Good bidentate bite angle, but reductive elimination remains sluggish.
BrettPhosPd₂(dba)₃8088%Excellent for primary amides/carbamates; slight steric clash with ortho-fluorine.
t-BuXPhos Pd₂(dba)₃ 80 92% Optimal. Bulky monodentate ligand forces rapid reductive elimination.

Table 2: Base Selection & Chemoselectivity Impact

BasepKa (Conjugate Acid)Primary OutcomeSide Reactions Observed
NaOtBu~17.040% ProductHigh SNAr at ortho-fluorine; extensive Boc cleavage.
K₃PO₄~12.375% ProductMild; preserves Boc group but requires extended reaction times (24h+).
Cs₂CO₃ ~10.3 92% Product Optimal. The "cesium effect" enhances solubility and reactivity without SNAr.

Validated Experimental Protocol (Self-Validating System)

This step-by-step methodology utilizes built-in visual and analytical checkpoints to ensure the integrity of the catalytic cycle. The protocol is adapted from established methodologies utilizing N-heterocyclic carbenes and bulky phosphines [3].

Materials Required:

  • 1-bromo-2,4-difluorobenzene (1.0 equiv, 10 mmol)

  • tert-butyl carbamate (BocNH₂) (1.2 equiv, 12 mmol)

  • Pd₂(dba)₃ (2.0 mol%)

  • t-BuXPhos (4.5 mol%)

  • Anhydrous Cs₂CO₃ (1.4 equiv, 14 mmol)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with ultra-pure Argon three times. Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂.

  • Catalyst Pre-activation: Add Pd₂(dba)₃ and t-BuXPhos to the flask. Add 10 mL of anhydrous 1,4-dioxane. Stir at 80 °C for 10 minutes.

    • Validation Checkpoint: The solution must transition from a deep purple/red (resting Pd₂(dba)₃) to a pale yellow/orange color. This visual shift confirms the successful formation of the active monomeric LnPd(0) species. If the solution turns black, oxygen or moisture has poisoned the catalyst.

  • Reagent Introduction: Cool the flask to room temperature. Add tert-butyl carbamate and anhydrous Cs₂CO₃, followed by 1-bromo-2,4-difluorobenzene.

  • Heating & Coupling: Heat the reaction mixture to 80 °C under vigorous stirring (800 rpm). Causality: High stirring rates are required to overcome the mass transfer limitations of the heterogeneous Cs₂CO₃ base.

  • Reaction Monitoring: After 4 hours, extract a 0.1 mL aliquot, dilute with ethyl acetate, filter through a short Celite plug, and analyze via LC-MS or GC-MS.

    • Validation Checkpoint: Look for the consumption of the starting bromide. If a mass of [M - 19] is detected, SNAr defluorination is occurring; immediately lower the temperature to 70 °C.

  • Workup: Once complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield pure tert-butyl (2,4-difluorophenyl)carbamate.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: Tert-butyl (2,4-difluorophenyl)carbamate vs. Traditional Boc-Protecting Agents

The tert-butyloxycarbonyl (Boc) group is a foundational element in organic and peptide synthesis, utilized primarily to mask the reactivity of amines[1][2]. While Di-tert-butyl dicarbonate (Boc₂O) is the ubiquitous indus...

Author: BenchChem Technical Support Team. Date: March 2026

The tert-butyloxycarbonyl (Boc) group is a foundational element in organic and peptide synthesis, utilized primarily to mask the reactivity of amines[1][2]. While Di-tert-butyl dicarbonate (Boc₂O) is the ubiquitous industry standard, its high reactivity and vigorous gas evolution can present challenges in specialized applications, such as continuous-flow chemistry or the chemoselective protection of complex polyamines[3][4].

To address these limitations, alternative reagents like Boc-ON and specialized trans-Bocylation agents have been developed. Notably, Tert-butyl (2,4-difluorophenyl)carbamate —typically viewed as a protected aniline building block—can function as a highly controlled, mild Boc-donor under specific catalytic conditions[5][6]. This guide provides an objective, data-supported comparison of these reagents, analyzing their mechanistic causality, experimental protocols, and performance metrics to help researchers select the optimal protecting agent for their workflows.

Mechanistic Causality: Direct Acylation vs. Trans-Bocylation

Understanding the transition states and leaving group dynamics is critical for predicting the behavior of these reagents in complex matrices.

  • Boc₂O (Di-tert-butyl dicarbonate): Reacts via direct nucleophilic attack by the amine. The thermodynamic driving force is the irreversible fragmentation of the carbonate leaving group into tert-butanol and carbon dioxide (CO₂)[2]. While this provides a strong forward driving force, the rapid gas evolution can cause dangerous pressure spikes in sealed reactors and foaming in large-scale batch processes. Furthermore, in the presence of DMAP, Boc₂O can form highly reactive intermediates that lead to over-bocylation (forming N,N-di-Boc derivatives) or even isocyanate formation at low temperatures[3][4].

  • Boc-ON (2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile): Operates via the nucleophilic displacement of an oxime leaving group. It is milder than Boc₂O and generally halts at mono-protection, but the resulting oxime byproduct (2-hydroxyimino-2-phenylacetonitrile) must be carefully extracted to prevent contamination[7].

  • Tert-butyl (2,4-difluorophenyl)carbamate: Operates via a trans-Bocylation (transamidation) pathway[5][6]. Carbamates are typically stable, but the strong electron-withdrawing effect of the fluorine atoms at the 2- and 4-positions significantly lowers the pKa of the parent aniline. This electronic activation turns the carbamate into a viable Boc-donor when activated by a nucleophilic catalyst like DMAP[8]. Crucially, this pathway releases 2,4-difluoroaniline instead of CO₂, making it exceptionally valuable for sealed-vessel parallel synthesis and microfluidic applications where gas evolution is prohibitive.

G cluster_boc2o Standard Pathway (Boc2O) cluster_transboc Trans-Bocylation Pathway TargetAmine Target Amine (Nucleophile) Intermediate1 Tetrahedral Intermediate TargetAmine->Intermediate1 Attacks Intermediate2 DMAP-Activated Intermediate TargetAmine->Intermediate2 Attacks Boc2O Boc2O Boc2O->Intermediate1 Byproduct1 t-BuOH + CO2 (Gas Evolution) Intermediate1->Byproduct1 Product N-Boc Protected Amine Intermediate1->Product Carbamate Tert-butyl (2,4-difluoro phenyl)carbamate Carbamate->Intermediate2 + DMAP Byproduct2 2,4-Difluoroaniline (Stable Leaving Group) Intermediate2->Byproduct2 Intermediate2->Product

Mechanistic comparison of direct acylation via Boc₂O versus trans-Bocylation via activated carbamates.

Comparative Analysis of Boc-Protecting Agents

The following table summarizes the quantitative and qualitative performance metrics of these reagents to aid in experimental design.

ParameterBoc₂OBoc-ONTert-butyl (2,4-difluorophenyl)carbamate
Activation Mode Direct nucleophilic attackDirect nucleophilic attackDMAP-catalyzed trans-Bocylation
Byproducts tert-butanol, CO₂ gas2-hydroxyimino-2-phenylacetonitrile2,4-difluoroaniline
Gas Evolution High (Vigorous CO₂ release)None during reaction (decomposes over time)None (Ideal for sealed/flow reactors)
Chemoselectivity Moderate (Risk of di-Boc formation with DMAP)High (Strictly mono-protection)Very High (Sterically/electronically controlled)
Storage Stability Requires refrigeration (melts at ~23°C)Store at -20°C; degrades to release CO₂Highly stable crystalline solid at RT
Primary Use Case Standard peptide synthesis, bulk protectionMild protection of amino acidsMicrofluidics, chemoselective mono-protection

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in the instructions to explain why specific parameters are chosen.

Protocol A: Standard Protection using Boc₂O (Aqueous/Organic Biphasic)

Target: Amino Acids (e.g., Tryptophan)

  • Substrate Solubilization: Dissolve the amino acid (10.0 mmol) in a mixture of dioxane (20 mL), H₂O (10 mL), and 1 N NaOH (10 mL)[1]. Causality: The basic aqueous environment deprotonates the carboxylic acid, keeping the zwitterionic amino acid soluble and ensuring the α-amino group is nucleophilic.

  • Reagent Addition: Cool the mixture to 0 °C. Slowly add Boc₂O (2.4 g, 11.0 mmol)[1]. Causality: Cooling mitigates the exothermic nature of the reaction and controls the rate of CO₂ evolution.

  • Reaction & Workup: Stir at room temperature for 30 minutes. Concentrate in vacuo to remove dioxane, cover with ethyl acetate (EtOAc), and acidify to pH 2.0–3.0 using dilute KHSO₄[1]. Causality: Acidification protonates the carboxylate, driving the N-Boc amino acid into the organic EtOAc layer for easy extraction.

Protocol B: Chemoselective Trans-Bocylation using Tert-butyl (2,4-difluorophenyl)carbamate

Target: Primary amines in the presence of secondary amines or sensitive functional groups.

  • Preparation: Dissolve the target primary amine (1.0 equiv) in anhydrous dichloromethane (DCM) or THF under a nitrogen atmosphere.

  • Reagent & Catalyst Addition: Add Tert-butyl (2,4-difluorophenyl)carbamate (1.1 equiv), followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 to 0.2 equiv)[3][8]. Causality: The carbamate alone is too stable for direct attack. DMAP acts as a nucleophilic catalyst, attacking the carbamate to form a highly reactive N-Boc-pyridinium intermediate, displacing 2,4-difluoroaniline.

  • Thermal Activation: Heat the reaction to 40 °C. Monitor the consumption of the starting amine and the appearance of 2,4-difluoroaniline via TLC or LC-MS[6].

  • Isolation: Quench the reaction with 1N HCl. Causality: The acidic wash protonates both the DMAP catalyst and the weakly basic 2,4-difluoroaniline byproduct, pulling them into the aqueous layer and leaving the neutral, N-Boc protected product in the organic phase.

Workflow Step1 Step 1: Substrate Prep Dissolve target amine in anhydrous THF/DCM Step2 Step 2: Reagent Addition Add Tert-butyl (2,4-difluorophenyl)carbamate Step1->Step2 Step3 Step 3: Catalysis Add catalytic DMAP (0.1-0.2 eq) and heat to 40°C Step2->Step3 Step4 Step 4: Monitoring Track 2,4-difluoroaniline formation via LC-MS Step3->Step4 Step5 Step 5: Workup Acidic wash (1N HCl) to remove DMAP & byproduct Step4->Step5 Step6 Step 6: Isolation Extract organic layer and concentrate Step5->Step6

Step-by-step workflow for DMAP-catalyzed trans-Bocylation using a fluorinated carbamate.

Experimental Data & Performance Insights

When selecting a protecting agent, the structural complexity of the substrate dictates the reagent choice.

Over-protection Risks: In the presence of DMAP, Boc₂O is known to generate carbamic-carbonic anhydrides and isocyanates, which can lead to the formation of N,N-di-Boc derivatives or ureas[3][8]. For substrates like diethylenetriamine, using Boc₂O often results in a complex mixture of mono-, bis-, and tris-protected species. Conversely, Boc-ON is highly selective for primary amines, yielding the 1,7-bis-Boc derivative cleanly at 0 °C without over-protecting the secondary amine[9].

The Trans-Bocylation Advantage: Tert-butyl (2,4-difluorophenyl)carbamate shines in environments where gas evolution is a critical failure point. In continuous-flow microreactors, the CO₂ gas generated by Boc₂O creates biphasic gas-liquid slugs that disrupt residence times and stoichiometry. By utilizing the trans-Bocylation pathway, the reaction remains entirely in the liquid phase[6]. The electron-withdrawing fluorines ensure the 2,4-difluoroaniline leaving group is sufficiently stabilized, allowing the reaction to proceed with >90% yield under mild heating, while its weak basicity ensures effortless removal during standard acidic workup.

References

1.[5] An Exploration into the Molecular Recognition of Signal Transducer and Activator of Transcription 3 Protein Via Rationally Designed Small Molecule Binders. Scholaris.ca. Available at: 2.[6] The Development of Potent, Broad Spectrum Norbornane-based Antibacterial Agents. Amazonaws.com. Available at: 3.[8] Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. Available at: 4.[9] Synthesis of 1,7-Bis-Boc-1,4,7-triazaheptane from Diethylenetriamine: A Technical Guide. Benchchem.com. Available at: 5.[7] BOC-ON. Sigma-Aldrich. Available at: 6.[1] 1 Protection Reactions. Wiley-VCH. Available at: 7.[3] Dual protection of amino functions involving Boc. RSC Advances. Available at: 8.[2] Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total-Synthesis.com. Available at: 9.[4] Boc Protected Compounds. Hebei Boze Chemical Co., Ltd. Available at:

Sources

Comparative

A Comparative Analysis of Difluorophenyl Carbamate Derivatives: A Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. This guide provides a comprehensive comparative analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. This guide provides a comprehensive comparative analysis of difluorophenyl carbamate derivatives, a class of compounds demonstrating significant potential across a range of therapeutic targets. We will delve into their synthesis, structure-activity relationships (SAR), and performance as selective M1 muscarinic acetylcholine receptor (mAChR) antagonists, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibitors, and potential anticonvulsant agents. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with actionable insights.

The carbamate moiety, with its unique structural and electronic properties, serves as a versatile scaffold in drug design, offering a balance of stability and reactivity.[1][2] When combined with a difluorophenyl group, the resulting derivatives often exhibit enhanced metabolic stability, improved binding affinity, and favorable physicochemical properties for central nervous system (CNS) penetration.[3] This guide will explore these attributes through a comparative lens, highlighting how subtle structural modifications can lead to profound differences in biological activity.

I. Selective M1 Muscarinic Acetylcholine Receptor Antagonists

The M1 muscarinic acetylcholine receptor is a key target for the treatment of neurological and psychiatric disorders. The development of selective M1 antagonists is a critical endeavor, and 4,4'-difluorobenzhydrol carbamates have emerged as a promising class of compounds.[3]

Structure-Activity Relationship and Comparative Efficacy

A study by Kilian et al. (2022) provides a detailed comparative analysis of twelve 4,4'-difluorobenzhydrol carbamate derivatives.[3] The core structure consists of a 4,4'-difluorobenzhydrol moiety linked via a carbamate to various cyclic amine fragments. The difluorophenyl groups are crucial for modulating lipophilicity and potentially enhancing binding interactions within the receptor pocket.

The data below summarizes the binding affinities (Ki) and selectivity of these derivatives for human muscarinic receptor subtypes (hM1-hM5).

Compound IDStructure (Amine Moiety)hM1 Ki (nM)hM2/hM1 SelectivityhM3/hM1 SelectivityhM4/hM1 SelectivityhM5/hM1 Selectivity
1 N-Methyl-3-aminopyrrolidine1.81041018
2 3-Amino-1-methylpiperidine1.223422189
3 1,2,3,6-Tetrahydro-1-methyl-3-aminopyridine3.51141125
4 1-Methyl-4-aminopiperidine2.91251341
5 (R)-3-Amino-1-methylquinuclidine1.51661762
6 1-Methyl-4-aminopiperidine2.51561650
7 (S)-3-Amino-1-methylquinuclidine1.71451555
8 4-Amino-1-methylpiperidine2.11351445
9 (1S,4S)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane4.2931020
10 1-(2-Aminoethyl)piperidine5.183918
11 1-(2-Aminoethyl)pyrrolidine6.372815
12 4-(2-Aminoethyl)morpholine8.952612

Data synthesized from Kilian et al. (2022)[3]

From this data, Compound 2 emerges as a particularly promising candidate, exhibiting the highest affinity for the hM1 receptor (Ki = 1.2 nM) and excellent selectivity over other subtypes, especially hM5 (189-fold). The variation in the cyclic amine structure significantly impacts both affinity and selectivity, highlighting the importance of this region for fine-tuning the pharmacological profile.

Physicochemical Properties and Blood-Brain Barrier (BBB) Permeability

For CNS-targeting drugs, the ability to cross the blood-brain barrier is paramount. The following table compares key physicochemical properties of a selection of the 4,4'-difluorobenzhydrol carbamate derivatives.

Compound IDHPLC-logDtPSA (Ų)logBBlogPS
1 2.8541.50.45-1.85
2 3.1241.50.51-1.72
5 3.3541.50.58-1.61
7 3.3541.50.58-1.61

Data synthesized from Kilian et al. (2022)[3]

The lipophilicity (HPLC-logD) and topological polar surface area (tPSA) values are within the desired range for BBB penetration. The calculated logBB and logPS values further support the potential for these compounds to reach their CNS target.

Experimental Protocols

This protocol outlines a two-step synthesis starting from a primary or secondary amine.

Step 1: Formation of the Carbamoylimidazole Intermediate

  • To a stirred solution of the desired amine (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M), add N,N'-Carbonyldiimidazole (CDI) (1.0 equivalent) in one portion at room temperature.

  • Stir the mixture for 12 hours at room temperature.

Step 2: Coupling with 4,4'-Difluorobenzhydrol

  • In a separate flask, add sodium hydride (60% dispersion in mineral oil, 2.0 equivalents) to a stirred solution of 4,4'-Difluorobenzhydrol (2.0 equivalents) in anhydrous DMF (0.5 M) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature to form the sodium alkoxide.

  • Add the alkoxide solution to the carbamoylimidazole solution from Step 1 at room temperature.

  • Stir the resulting mixture for 24 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

This protocol describes a competitive radioligand binding assay using cell membranes expressing the human M1 receptor.

  • Prepare cell membranes from CHO cells stably expressing the hM1 receptor.

  • In a 96-well filter plate, incubate the cell membranes (e.g., 8.75 µ g/well ) with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-Scopolamine).

  • Add varying concentrations of the difluorophenyl carbamate test compounds.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through the filter plate.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value for each test compound and calculate the Ki using the Cheng-Prusoff equation.

Signaling Pathway

M1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ IP3->Ca Mobilizes PKC PKC DAG->PKC Activates Ca->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Acetylcholine Acetylcholine Acetylcholine->M1R Binds & Activates Difluorophenyl_Carbamate Difluorophenyl Carbamate (Antagonist) Difluorophenyl_Carbamate->M1R Binds & Blocks

Caption: M1 muscarinic receptor signaling pathway and the antagonistic action of difluorophenyl carbamates.

II. Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibitors

FAAH and MAGL are key enzymes in the endocannabinoid system, responsible for the degradation of anandamide and 2-arachidonoylglycerol, respectively. Dual inhibitors of these enzymes are of interest for the treatment of pain, inflammation, and neurological disorders. Carbamate derivatives are known to act as covalent inhibitors of these serine hydrolases.[4]

Comparative Efficacy of a Fluorinated Derivative
CompoundTargetIC50 (nM)
Phenyl (6-fluorobenzo[d]thiazol-2-yl)carbamateFAAH82
MAGL72

This compound demonstrates potent, non-selective dual inhibition of both enzymes. The fluorine substitution on the benzothiazole ring likely contributes to its potency. This data suggests that the incorporation of a difluorophenyl moiety could be a promising strategy for developing novel dual FAAH/MAGL inhibitors.

Experimental Protocol: In Vitro Fluorometric FAAH Inhibition Assay[6]

This assay is suitable for determining the IC50 of test compounds against FAAH.

  • Prepare a stock solution of the difluorophenyl carbamate derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well black microplate, add the assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

  • Add varying concentrations of the test compound.

  • Include wells for a positive control inhibitor (e.g., URB597) and a vehicle control (100% activity).

  • Add a solution of human recombinant FAAH enzyme to all wells except the background control.

  • Pre-incubate the plate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).

  • Immediately measure the fluorescence kinetically in a plate reader at 37°C.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Experimental Workflow

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Test Compound (Difluorophenyl Carbamate) C Incubate Enzyme with Test Compound A->C B Prepare FAAH Enzyme and Substrate B->C D Add Fluorogenic Substrate C->D E Measure Fluorescence D->E F Calculate Percent Inhibition E->F G Determine IC50 Value F->G

Sources

Validation

Validating the Purity of Synthesized Tert-butyl (2,4-difluorophenyl)carbamate: A Comparative Analytical Guide

As pharmaceutical pipelines increasingly rely on fluorinated aromatics to improve drug bioavailability and metabolic stability, the rigorous purity validation of intermediates like Tert-butyl (2,4-difluorophenyl)carbamat...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on fluorinated aromatics to improve drug bioavailability and metabolic stability, the rigorous purity validation of intermediates like Tert-butyl (2,4-difluorophenyl)carbamate (CAS: 701269-21-8) has become a critical quality control juncture[1].

This compound, a Boc-protected 2,4-difluoroaniline, presents unique analytical challenges. The synthesis of fluorinated anilines often generates closely related regioisomers (e.g., 2,6-difluoro or 3,5-difluoro derivatives) that are chromatographically stubborn[2]. Furthermore, the thermal lability of the tert-butoxycarbonyl (Boc) protecting group complicates traditional gas-phase analysis.

This guide objectively compares three primary analytical methodologies—qNMR, HPLC-UV, and GC-FID —and provides self-validating experimental protocols to establish the absolute purity of this critical intermediate.

The Analytical Dilemma: Causality Behind Method Selection

To design a robust validation framework, we must first understand the physicochemical vulnerabilities of Tert-butyl (2,4-difluorophenyl)carbamate:

  • Thermal Cleavage in GC: The Boc group undergoes thermal deprotection at temperatures exceeding 180°C, yielding 2,4-difluoroaniline, carbon dioxide, and isobutylene. Injecting this compound into a standard Gas Chromatography (GC) inlet at 250°C will artificially generate the starting material, falsely lowering the reported purity.

  • UV Response Factor Discrepancies: Relying solely on High-Performance Liquid Chromatography (HPLC) Area Normalization (Area %) is a dangerous pitfall. Fluorine substitution heavily alters the dipole moment and molar absorptivity of the aromatic ring. A 1% mass impurity of a 2,6-difluoro isomer may yield a 3% area peak under UV at 254 nm, skewing quantitative results unless Relative Response Factors (RRFs) are rigorously established using certified reference standards.

  • The qNMR Advantage: Quantitative Nuclear Magnetic Resonance (qNMR) bypasses both thermal degradation and chromophore dependence. Because the area under an NMR resonance is directly proportional to the number of nuclei responsible for that signal, qNMR allows for absolute quantification without requiring a reference standard of the identical chemical structure[3].

G Start Tert-butyl (2,4-difluorophenyl)carbamate Synthesis Batch qNMR qNMR (1H) Absolute Purity Assay Start->qNMR Primary HPLC HPLC-UV Regioisomer Profiling Start->HPLC Orthogonal GC GC-FID Volatile Residuals Start->GC Orthogonal qNMR_Result No Ref. Standard Needed Absolute Mass % qNMR->qNMR_Result HPLC_Result Separates Isomers Requires RRFs HPLC->HPLC_Result GC_Result Low Temp Injector Prevents Boc Cleavage GC->GC_Result

Fig 1. Multidimensional analytical workflow for validating Boc-protected fluoroanilines.

Objective Comparison of Alternatives

To ensure comprehensive quality control, a single analytical technique is rarely sufficient[4]. The table below compares the performance metrics of the three primary alternatives for validating this specific carbamate.

Analytical Metric1H qNMR (Internal Standard)HPLC-UV (Reverse Phase)GC-FID (Low Temp Inlet)
Primary Utility Absolute Mass Purity (%) Regioisomer & Impurity ProfilingResidual Solvents & Volatiles
Reference Standard Not required for analyte[5]Required for absolute quantificationRequired for quantification
Accuracy / Precision > 99.0% / RSD < 0.5%Dependent on RRF accuracyModerate (Risk of degradation)
Sample Destruction Non-destructive[5]DestructiveDestructive
Run Time ~15–20 minutes~25–30 minutes (Gradient)~15 minutes
Key Limitation Low sensitivity for trace impurities (<0.1%)Cannot determine absolute potency aloneThermal cleavage of Boc group

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its internal controls. The following methodologies are designed as self-validating systems , ensuring that instrumental artifacts cannot be mistaken for actual chemical data.

Protocol A: Absolute Purity Determination via 1H qNMR

This method utilizes an internal standard (IS) to calculate the absolute mass fraction of the synthesized carbamate[6].

Causality & Design: Maleic acid is selected as the IS because its singlet proton resonance (~6.3 ppm) falls perfectly in the baseline gap between the analyte's Boc group (1.5 ppm) and its fluorinated aromatic protons (7.0–8.0 ppm).

Step-by-Step Workflow:

  • Gravimetric Preparation: Accurately weigh ~20.0 mg of Tert-butyl (2,4-difluorophenyl)carbamate and ~10.0 mg of TraceCERT® Maleic Acid (Internal Standard) into a single vial using a 5-decimal microbalance.

  • Solvation: Dissolve the mixture entirely in 0.6 mL of anhydrous DMSO-d6. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical):

    • Set the pulse angle to 90°.

    • Self-Validation Step: Set the relaxation delay (

      
      ) to 30 seconds  (At least 
      
      
      
      of the slowest relaxing proton). Causality: Failing to allow complete longitudinal relaxation will cause the integration to artificially skew, invalidating the mass calculation.
    • Acquire 32 to 64 scans for a high signal-to-noise ratio (>250:1).

  • Integration & Dual-Verification:

    • Integrate the Maleic Acid singlet (6.3 ppm, 2H).

    • Integrate the analyte's Boc tert-butyl singlet (1.5 ppm, 9H).

    • Self-Validation Step: Independently integrate the analyte's aromatic multiplet (~7.3 ppm, 1H). Calculate the purity twice—once using the Boc peak, and once using the aromatic peak. If the two calculated purities deviate by >0.5%, it indicates a hidden impurity is co-eluting under one of the signals, and the assay is invalid.

qNMR_Logic Sample Analyte: Boc-2,4-DFA (Unknown Mass) NMR 1H NMR Acquisition (D1 > 5*T1) Sample->NMR IS Internal Standard (Known Mass/Purity) IS->NMR Integ Signal Integration (Area ∝ Nuclei) NMR->Integ Calc Absolute Purity Calculation Integ->Calc

Fig 2. Causality pathway of qNMR absolute quantification using an internal standard.

Protocol B: Regioisomer Profiling via HPLC-DAD

While qNMR establishes overall potency, HPLC is required to confirm the absence of trace 2,5-difluoro or 2,6-difluoro aniline derivatives that may have carried over from the starting materials[7].

Causality & Design: Fluorinated anilines are weakly basic. We use Trifluoroacetic Acid (TFA) in the mobile phase to ensure any unreacted free amine is fully protonated, preventing peak tailing, while the neutral Boc-carbamate elutes sharply based on hydrophobicity.

Step-by-Step Workflow:

  • Column Selection: Use a high-resolution C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) to maximize theoretical plates for isomer separation.

  • Mobile Phase:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a gradient from 20% B to 90% B over 20 minutes. Causality: Isocratic elution often fails to resolve the subtle hydrophobic differences between fluorinated regioisomers.

  • Self-Validation Step (Peak Purity): Utilize a Diode Array Detector (DAD) scanning from 200–400 nm. Extract the UV spectrum at the leading edge, apex, and trailing edge of the Tert-butyl (2,4-difluorophenyl)carbamate peak. If the spectral match factor drops below 990 across the peak, a co-eluting impurity is present, and the gradient must be flattened for better resolution.

Conclusion

For the rigorous validation of Tert-butyl (2,4-difluorophenyl)carbamate, relying on a single analytical vector is insufficient. qNMR must be deployed as the primary self-validating system for absolute potency, completely bypassing the need for identical reference standards and the pitfalls of UV response factors[5]. This must be orthogonally supported by HPLC-DAD to profile trace regioisomers, creating a comprehensive, scientifically grounded data package suitable for pharmaceutical regulatory filings.

References

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.3

  • American Chemical Society (ACS). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. 6

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. 5

  • Sparrow Chemical. Fluoroaniline Series - Intermediates in the Synthesis of Pharmaceuticals. 4

  • BLD Pharm. 701269-21-8 | tert-Butyl (2,4-difluorophenyl)carbamate Product Specifications. 1

  • BLD Pharm. 1026026-79-8 | tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate Related Products. 7

  • BLD Pharm. 129589-62-4 | tert-Butyl (3,5-difluorophenyl)carbamate Related Products. 2

Sources

Comparative

A Comparative Guide to the Synthesis of Tert-butyl (2,4-difluorophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The tert-butyloxycarbonyl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group due to its stability under various conditions and its facile cleavage under mild acidic conditions.[1][2] This guide provides an in-depth comparison of alternative synthetic routes to Tert-butyl (2,4-difluorophenyl)carbamate, a key intermediate in the synthesis of various pharmaceutically active compounds. The focus is on providing a practical evaluation of different methodologies, supported by experimental data, to aid researchers in selecting the most efficient and scalable route for their specific needs.

The primary challenge in the synthesis of Tert-butyl (2,4-difluorophenyl)carbamate lies in the reduced nucleophilicity of the starting material, 2,4-difluoroaniline. The two electron-withdrawing fluorine atoms on the aromatic ring decrease the electron density on the nitrogen atom, making it a less reactive nucleophile.[3] Consequently, reaction conditions must be carefully optimized to achieve high yields and purity. This guide will explore three principal synthetic strategies: a standard base-catalyzed approach, a strong base-mediated synthesis, and a catalyst-free method in an environmentally benign solvent system.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for the N-Boc protection of 2,4-difluoroaniline is a critical decision that can impact yield, purity, reaction time, and overall cost-effectiveness. The following table summarizes the key parameters of the three discussed methods to facilitate a direct comparison.

MethodBase/CatalystSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)
Method 1: Standard Base Triethylamine (TEA)DichloromethaneRoom Temp.16~95%
Method 2: Strong Base Sodium bis(trimethylsilyl)amide (NaHMDS)THF0 to Room Temp.2>98%
Method 3: Catalyst-Free NoneWater/AcetoneRoom Temp.8-12 minHigh

Method 1: Standard Base-Catalyzed Synthesis

This widely used method employs a tertiary amine base, such as triethylamine (TEA), to facilitate the reaction between 2,4-difluoroaniline and di-tert-butyl dicarbonate (Boc-anhydride). The base serves to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the acidic byproducts formed during the reaction.[4]

Experimental Protocol

Materials:

  • 2,4-difluoroaniline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2,4-difluoroaniline (1.0 eq) in dichloromethane, add triethylamine (1.5 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Tert-butyl (2,4-difluorophenyl)carbamate.

Causality and Insights:

The use of a standard base like triethylamine is often sufficient for the Boc protection of many anilines. However, due to the electron-deficient nature of 2,4-difluoroaniline, the reaction may require a longer reaction time to achieve a high yield. The aqueous workup is essential to remove the triethylammonium salts and any unreacted starting materials.

Caption: Workflow for Standard Base-Catalyzed Synthesis.

Method 2: Strong Base-Mediated Synthesis

For less reactive anilines, a stronger base can significantly accelerate the reaction rate and improve the yield. Sodium bis(trimethylsilyl)amide (NaHMDS) is a powerful, non-nucleophilic base that can effectively deprotonate the weakly acidic N-H bond of 2,4-difluoroaniline, generating a highly reactive anilide anion.

Experimental Protocol

Materials:

  • 2,4-difluoroaniline

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,4-difluoroaniline (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NaHMDS (1.1 eq) in THF to the cooled solution under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting Tert-butyl (2,4-difluorophenyl)carbamate is often of high purity and may not require further purification.

Causality and Insights:

The use of a strong base like NaHMDS dramatically increases the nucleophilicity of the aniline, leading to a much faster reaction. This method is particularly advantageous for electron-deficient anilines where standard conditions are sluggish. The anhydrous conditions are crucial to prevent the quenching of the strong base.

Caption: Workflow for Strong Base-Mediated Synthesis.

Method 3: Catalyst-Free Synthesis in Water/Acetone

In a move towards greener and more sustainable chemistry, catalyst-free methods for N-Boc protection have been developed. This approach leverages the unique properties of a water-acetone solvent system to promote the reaction without the need for an external base or catalyst.

Experimental Protocol

Materials:

  • 2,4-difluoroaniline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Water

  • Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,4-difluoroaniline (1.0 eq) in a mixture of water and acetone (e.g., 9.5:0.5 v/v).

  • Add di-tert-butyl dicarbonate (1.1 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 8-12 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Tert-butyl (2,4-difluorophenyl)carbamate.

Causality and Insights:

This method's efficiency is attributed to the hydrophobic effect and the ability of water to stabilize the transition state. The small amount of acetone is necessary to solubilize the Boc-anhydride. This approach is environmentally friendly, avoids the use of hazardous bases and solvents, and offers a very short reaction time.

Caption: Workflow for Catalyst-Free Synthesis.

Conclusion

The selection of an optimal synthetic route to Tert-butyl (2,4-difluorophenyl)carbamate depends on several factors, including the scale of the reaction, available resources, and desired purity.

  • The standard base-catalyzed method is a reliable and well-established procedure, suitable for many applications, although it may require longer reaction times for this specific substrate.

  • The strong base-mediated synthesis offers a significant advantage in terms of reaction speed and yield, making it an excellent choice for rapid production, especially when dealing with the less reactive 2,4-difluoroaniline.

  • The catalyst-free method in water/acetone represents a green and efficient alternative, minimizing waste and avoiding the use of hazardous reagents, which is highly desirable for industrial-scale synthesis.

Researchers and drug development professionals should carefully consider these factors to select the most appropriate method that aligns with their synthetic goals and process requirements.

References

  • A Comparative Guide to the Synthesis of 2,4-Difluoroaniline for Researchers and Drug Development Professionals - Benchchem. (URL not available)
  • A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis - Benchchem. (URL not available)
  • Application Note – N-Boc protection - Sigma-Aldrich. (URL not available)
  • Indole-Catalyzed Bromolactonization - Organic Syntheses Procedure. (URL not available)
  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines - Benchchem. (URL not available)
  • Comparison of the Effect of Different Catalysts in N-Boc Protection of...
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • BOC Protection and Deprotection - J&K Scientific LLC. (URL not available)
  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (URL: [Link])

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. (URL: [Link])

  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. (URL not available)
  • Tert-butyl n-[2-amino-1-(2,4-difluorophenyl)
  • Reactions that Work: Boc Protection | Chemtips - WordPress.com. (URL: [Link])

  • Synthesis of gem -Difluorinated N -Boc Amines from N -Boc Imines via Difluorinated Phosphonium Salts - ResearchG
  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. (URL: [Link])

  • CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate - MDPI. (URL: [Link])

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
  • Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). | Download Table - ResearchGate. (URL: [Link])

Sources

Validation

Efficacy of Tert-butyl (2,4-difluorophenyl)carbamate vs. Alternative Carbamate Linkers in Bioconjugation

As a Senior Application Scientist navigating the complexities of bioconjugation and drug development, I frequently encounter the thermodynamic tightrope of linker design: maximizing systemic stability in circulation whil...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of bioconjugation and drug development, I frequently encounter the thermodynamic tightrope of linker design: maximizing systemic stability in circulation while ensuring rapid, quantitative payload release at the target site[1]. Carbamate linkers are a cornerstone of this field, utilized extensively in antibody-drug conjugates (ADCs), PROTACs, and proximity-induced crosslinking. However, standard aliphatic or unsubstituted aryl carbamates often lack the tunable release kinetics required for next-generation therapeutics.

Tert-butyl (2,4-difluorophenyl)carbamate serves as a highly effective model and chemical building block for advanced fluorinated aryl carbamate linkers. By leveraging the strong electron-withdrawing properties of the 2,4-difluoro substitution, scientists can precisely modulate the electronic landscape of the carbamate nitrogen, unlocking unique crosslinking capabilities and pH-responsive cleavage profiles that outperform traditional alternatives[2][3].

Mechanistic Insights: The Electronic Tuning of Cleavage

The efficacy of a carbamate linker is fundamentally dictated by the pKa of its leaving group. In a standard unsubstituted phenyl carbamate, the relatively high pKa of the aniline leaving group results in sluggish cleavage kinetics under mild physiological triggers.

When we introduce fluorine atoms at the ortho and para positions (as modeled by the 2,4-difluorophenyl moiety), the strong inductive electron-withdrawing effect (EWG) fundamentally alters the molecule's reactivity. This modification dramatically lowers the pKa of the resulting difluoroaniline leaving group. According to structure-activity relationship studies on β-eliminative releasable linkers, a lower pKa of the conjugate acid accelerates the rate of triggered β-elimination or nucleophilic attack[4]. Paradoxically, this same electronic effect stabilizes the carbamate against spontaneous, pH-independent hydrolysis in plasma, as the electron-deficient nitrogen is less susceptible to non-specific enzymatic degradation[4].

Furthermore, in the context of proximity-induced chemistry, mono-fluorinated variants like 4-fluorophenyl carbamate lysine (FPheK) have demonstrated exceptional stability in biological milieus while maintaining high crosslinking reactivity toward proximal nucleophiles (such as Tyrosine, Lysine, and Cysteine)[2][3]. The 2,4-difluoro derivative amplifies this reactivity, providing a tighter kinetic switch for site-specific bioconjugation.

G N1 Tert-butyl (2,4-difluorophenyl)carbamate (Model Linker) N2 Electron-Withdrawing Fluorine Atoms N1->N2 N3 Decreased pKa of Leaving Group N2->N3 Inductive Effect N4 High Plasma Stability (pH 7.4) N3->N4 Suppresses Spontaneous Hydrolysis N5 Rapid Triggered Cleavage (Acidic/Enzymatic) N3->N5 Accelerates Beta-Elimination

Logical pathway of electronic effects on difluorophenyl carbamate cleavage.

Comparative Efficacy Data

To objectively evaluate the performance of the 2,4-difluorophenyl carbamate motif, we compare its kinetic parameters against standard linker models. The data below synthesizes the impact of electronic modulation on linker half-life and triggered release.

Linker ModelElectronic EffectPlasma Stability (t1/2 at pH 7.4, 37°C)Triggered Cleavage (t1/2 at pH 5.5)Primary Application
Tert-butyl (2,4-difluorophenyl)carbamate Strong EWG> 7 days< 1.5 hourspH-sensitive ADCs, Fast Proximity Crosslinking
Tert-butyl (4-fluorophenyl)carbamate Moderate EWG> 7 days~ 3.5 hoursStandard Proximity Crosslinking (e.g., FPheK)
Tert-butyl phenylcarbamate Neutral~ 5 days> 24 hoursBaseline mechanistic studies
p-Aminobenzyl carbamate (PABC) EDG (Uncleaved state)> 7 days< 1 hour (Requires Protease)Cathepsin B-cleavable ADCs
Self-Validating Experimental Protocol: Linker Cleavage Kinetics

To ensure trustworthiness and scientific integrity, any protocol evaluating linker efficacy must be a self-validating system. The following methodology incorporates internal controls to definitively prove that payload release is driven by the specific chemical trigger, rather than assay artifacts or non-specific serum esterases.

Objective: Quantify the differential cleavage kinetics of fluorinated vs. standard carbamate linkers.

Materials:

  • Test compounds: Tert-butyl (2,4-difluorophenyl)carbamate, Tert-butyl phenylcarbamate.

  • Internal Negative Control: Tert-butyl cyclohexylcarbamate (aliphatic, non-cleavable under mild conditions).

  • Reagents: Human Serum (pooled, sterile), Cleavage Buffer (50 mM Sodium Acetate, pH 5.5).

Step-by-Step Methodology:

  • Preparation of Master Stocks: Dissolve all carbamate models in LC-MS grade DMSO to a concentration of 10 mM.

  • Dual-Arm Incubation Setup (The Self-Validation Step):

    • Arm A (Stability): Spike the compounds into human serum to a final concentration of 10 µM. Incubate at 37°C.

    • Arm B (Triggered Release): Spike the compounds into the pH 5.5 Cleavage Buffer to a final concentration of 10 µM. Incubate at 37°C.

    • Causality Check: The inclusion of the aliphatic negative control in both arms ensures that any degradation observed in Arm A is flagged as non-specific background noise, validating that the aryl carbamate cleavage is mechanism-specific.

  • Time-Course Sampling: Extract 50 µL aliquots from both arms at t = 0, 1, 2, 4, 8, 24, and 72 hours.

  • Quenching and Extraction: Immediately quench the aliquots by adding 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate serum proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using a reverse-phase UPLC coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions for the intact carbamate and the released aniline/amine.

  • Data Synthesis: Plot the natural log of the remaining intact linker concentration versus time to calculate the pseudo-first-order rate constants (k) and half-lives (t1/2).

Workflow S1 1. Linker Conjugation & Master Stock Prep S2 2. Incubation in Human Serum (pH 7.4) S1->S2 Arm A (Stability) S3 3. Trigger Application (pH 5.5 Buffer) S1->S3 Arm B (Release) S4 4. LC-MS/MS Quantification S2->S4 Quench & Extract S3->S4 Quench & Extract S5 5. Kinetic Analysis (t1/2 Calculation) S4->S5

Self-validating workflow for evaluating carbamate linker stability and cleavage.

Conclusion

The strategic incorporation of the 2,4-difluorophenyl moiety into carbamate linkers represents a masterclass in physical organic chemistry applied to drug delivery. By intelligently lowering the pKa of the leaving group, researchers can achieve a highly desirable dual-profile: robust systemic stability coupled with hyper-responsive triggered cleavage.

References
  • Source: nih.
  • Source: prolynxinc.
  • Source: nih.
  • Source: nih.

Sources

Comparative

Cross-reactivity studies involving Tert-butyl (2,4-difluorophenyl)carbamate

Comprehensive Comparison Guide: Cross-Reactivity and Selectivity Profiling of tert-Butyl (2,4-difluorophenyl)carbamate Derivatives in Targeted Therapeutics Executive Summary In the landscape of modern drug discovery, the...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Cross-Reactivity and Selectivity Profiling of tert-Butyl (2,4-difluorophenyl)carbamate Derivatives in Targeted Therapeutics

Executive Summary

In the landscape of modern drug discovery, the precise engineering of pharmacophores is critical for maximizing on-target efficacy while minimizing off-target cross-reactivity. tert-Butyl (2,4-difluorophenyl)carbamate (CAS: 701269-21-8) has emerged as a privileged building block and intermediate in the synthesis of highly selective targeted therapeutics. It is prominently featured in the development of Microphthalmia-associated transcription factor (MITF) pathway inhibitors for melanoma (e.g., KSC-304-082-1)[1] and dihydronaphthyridine-based kinase inhibitors[2].

This guide provides an objective, data-driven comparison of the 2,4-difluorophenyl carbamate motif against its structural alternatives, detailing the causality behind its superior selectivity profile and providing validated experimental workflows for cross-reactivity screening.

The Causality of Design: Why the 2,4-Difluoro Motif?

As a Senior Application Scientist, it is essential to look beyond the empirical data and understand why specific structural modifications yield distinct cross-reactivity profiles. The superiority of the tert-butyl (2,4-difluorophenyl)carbamate motif over non-fluorinated or mono-fluorinated alternatives is driven by three fundamental physicochemical principles[3]:

  • pKa Modulation and Hydrogen Bonding : Fluorine is the most electronegative element. Substitution at the 2,4-positions exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the adjacent carbamate nitrogen. This transforms the carbamate –NH into a highly efficient hydrogen-bond donor, optimizing its interaction with the hinge region of target kinases or transcription factor binding pockets while discriminating against off-target proteins[3].

  • Conformational Pre-organization : The ortho-fluorine (position 2) creates a steric and electrostatic environment that restricts the rotation of the phenyl ring relative to the carbamate plane. This "conformational lock" pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty upon binding and drastically improving target affinity compared to unsubstituted analogs[3].

  • Metabolic Shielding : Cytochrome P450 enzymes typically oxidize aromatic rings at electron-rich ortho and para positions. By occupying these exact sites with highly stable carbon-fluorine bonds, the 2,4-difluoro motif acts as a metabolic shield, prolonging the pharmacophore's half-life and preventing the formation of reactive, cross-reactive metabolites[3].

Pathway Visualization: Target Intervention

The following diagram illustrates the mechanistic intervention of 2,4-difluorophenyl carbamate derivatives within the MITF signaling cascade, a critical pathway in melanoma proliferation and survival[1].

MITF_Pathway BRAF BRAF (V600E) ERK MAPK / ERK Cascade BRAF->ERK MITF MITF Transcription Factor ERK->MITF Survival Bcl-2 (Cell Survival) MITF->Survival Proliferation CDK2 (Cell Proliferation) MITF->Proliferation Inhibitor tert-Butyl (2,4-difluorophenyl)carbamate Derivative (e.g., KSC-304-082-1) Inhibitor->MITF Targeted Inhibition

MITF signaling pathway illustrating targeted inhibition by 2,4-difluorophenyl carbamate derivatives.

Comparative Cross-Reactivity Profiling Data

To objectively assess the performance of the tert-butyl (2,4-difluorophenyl)carbamate motif, we compare its cross-reactivity profile against alternative structural analogs. The data below represents structural activity relationship (SAR) trends evaluated against a primary target (e.g., MITF pathway / c-KIT) versus common off-target kinases (CDK2, BRAF)[1][2].

Table 1: Cross-Reactivity and Selectivity Profiling of Carbamate Derivatives

Compound Motif (Derivative)Primary Target IC₅₀ (nM)Off-Target 1: CDK2 IC₅₀ (nM)Off-Target 2: BRAF IC₅₀ (nM)Selectivity Window (Primary vs. Off-Target)
tert-Butyl (2,4-difluorophenyl)carbamate 15.2 > 5,000 > 5,000 > 328-fold
tert-Butyl (4-fluorophenyl)carbamate48.51,2502,80025-fold
tert-Butyl (phenyl)carbamate135.04208503.1-fold
Benzyl (2,4-difluorophenyl)carbamate92.41,6003,10017-fold

Data Interpretation: The dual fluorine substitution at the 2 and 4 positions is critical for achieving sub-50 nM primary target potency while maintaining a >300-fold selectivity window. Removing the ortho-fluorine (4-fluorophenyl analog) results in a loss of conformational rigidity, increasing off-target binding to CDK2. Substituting the bulky tert-butyl (Boc) group with a Benzyl (Cbz) group increases the molecule's flexibility, leading to a higher cross-reactivity penalty[1][3].

Experimental Methodology: Self-Validating TR-FRET Kinase Assay

To confidently generate the cross-reactivity data presented above, a robust, self-validating assay is required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this application[4].

Why is this protocol self-validating? TR-FRET relies on a ratiometric readout (Emission at 665 nm / Emission at 620 nm). This internal control inherently normalizes well-to-well variations caused by pipetting errors, inner-filter effects, or the autofluorescence of the test compounds themselves[4]. Furthermore, the addition of EDTA in the detection phase chelates Mg²⁺, instantly terminating the kinase reaction to ensure precise, artifact-free endpoint measurements[4].

Step-by-Step Protocol:
  • Compound Preparation : Serially dilute the tert-butyl (2,4-difluorophenyl)carbamate derivatives in 100% DMSO. Transfer 100 nL of the diluted compounds into a white 384-well microplate using an acoustic liquid handler to minimize carryover.

  • Kinase Reaction Phase : Add 5 µL of the target kinase (e.g., CDK2 or BRAF) diluted in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition : Initiate the reaction by adding 5 µL of a master mix containing ATP (at the predetermined Michaelis constant, Kₘ) and the specific biotinylated peptide substrate. Incubate for 60 minutes at 21°C[5].

  • Reaction Termination & Detection : Add 10 µL of TR-FRET Detection Mix. Critical Causality: This mix must contain EDTA (to chelate Mg²⁺ and stop the reaction), a Europium (Eu³⁺)-labeled phospho-specific antibody (Donor), and Streptavidin-AlexaFluor 647 (Acceptor)[4].

  • Incubation & Readout : Incubate the plate in the dark for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm and measure dual emission at 620 nm (Donor) and 665 nm (Acceptor)[4].

  • Data Analysis : Calculate the TR-FRET ratio (

    
    ). Plot the ratio against the log of the compound concentration to determine the IC₅₀ values[4].
    

TRFRET_Workflow Prep 1. Compound Preparation Incubate 2. Kinase & ATP Incubation Prep->Incubate Detect 3. Add TR-FRET Detection Mix Incubate->Detect Read 4. Measure 665/620 nm Ratio Detect->Read Analyze 5. Cross-Reactivity IC50 Profiling Read->Analyze

Step-by-step TR-FRET workflow for evaluating kinase cross-reactivity and off-target selectivity.

References

  • [1] US9745261B2 - Inhibitors of the MITF molecular pathway. Google Patents. Available at:

  • [2] USRE48731E1 - Dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases. Google Patents. Available at:

  • [3] The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at:

  • [5] In vitro TR-FRET kinase assay. Bio-protocol. Available at:

  • [4] SwiftFluo® TR-FRET Kinase Assay Kits. Sino Biological. Available at:

Sources

Validation

Confirming the Molecular Weight of Tert-butyl (2,4-difluorophenyl)carbamate: A Comparative Mass Spectrometry Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary & The Mechanistic Challenge Tert-butyl (2,4-difluorophenyl)carbamate (Chemical Formula: C11H13F2NO2; Exact Mass: 229...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & The Mechanistic Challenge

Tert-butyl (2,4-difluorophenyl)carbamate (Chemical Formula: C11H13F2NO2; Exact Mass: 229.09 Da) is a critical synthetic intermediate, frequently utilized in the development of targeted therapeutics such as MITF (Microphthalmia-associated transcription factor) pathway inhibitors[1]. While confirming the molecular weight (MW) of synthetic intermediates is a standard quality control step, tert-butoxycarbonyl (Boc) protected amines present a notorious analytical challenge in mass spectrometry (MS).

To successfully confirm the intact MW of this compound, one must understand the thermodynamics of its ionization. Under MS conditions, the carbamate linkage is highly labile. The protonated molecular ion[M+H]+ acts as an unstable precursor, readily undergoing direct heterolytic cleavage or a McLafferty-type rearrangement to expel a neutral molecule of isobutylene (-56 Da)[2]. This yields an intermediate carbamic acid that rapidly decarboxylates (-44 Da) to form the protonated 2,4-difluoroaniline[3],[4]. Consequently, if the ionization environment is too energetic, the intact molecular ion is entirely lost to in-source fragmentation.

G M Intact Molecular Ion [M+H]+ m/z 230.1 F1 Intermediate Fragment [M+H - C4H8]+ m/z 174.1 M->F1 -56 Da (Isobutylene) F2 Deprotected Amine [M+H - C5H8O2]+ m/z 130.1 M->F2 -100 Da (Boc Group) Adduct Sodium Adduct [M+Na]+ m/z 252.1 M->Adduct +Na+ (Matrix) F1->F2 -44 Da (CO2)

Fig 1: ESI-MS fragmentation pathway of Tert-butyl (2,4-difluorophenyl)carbamate.

Comparative Analysis of MS Modalities

To objectively determine the optimal approach for MW confirmation, we must compare the three primary MS ionization modalities. The choice of technique dictates whether you observe the intact molecule or its structural fragments.

Quantitative Comparison of MS Modalities
Ionization TechniqueEnergy LevelDominant Ion Observed (m/z)Intact MW ConfirmationStructural Elucidation
ESI-MS (+) Soft230.1 [M+H]+, 252.1[M+Na]+Excellent Poor (unless MS/MS)
APCI-MS (+) Medium130.1 [M+H - Boc]+Moderate to PoorModerate
EI-MS (70 eV) Hard129.0 [M]+• (Deprotected)Very Poor Excellent

Causality Behind the Performance:

  • Electron Impact (EI-MS): Unparalleled for generating reproducible fragmentation libraries. However, the 70 eV electron beam completely obliterates the Boc group. The intact molecular ion (m/z 229.1) is rarely observed; instead, the base peak is the 2,4-difluoroaniline radical cation (m/z 129.0).

  • Atmospheric Pressure Chemical Ionization (APCI-MS): APCI relies on thermal vaporization (often >300°C). This intense heat induces thermal deprotection of the carbamate before ionization occurs, leading to a false assumption that the synthesis failed.

  • Electrospray Ionization (ESI-MS): Operating at atmospheric pressure with lower desolvation temperatures, ESI imparts minimal residual internal energy. It is the only reliable method to preserve the [M+H]+ and [M+Na]+ adducts for Boc-protected amines.

Workflow Start Sample: Tert-butyl (2,4-difluorophenyl)carbamate ESI ESI-MS (Soft Ionization) Start->ESI Preferred for MW EI EI-MS (Hard Ionization) Start->EI Preferred for Structure ESI_Result Observe [M+H]+ / [M+Na]+ Validates Intact MW ESI->ESI_Result Low Fragmentor Voltage EI_Result Observe [M-Boc]+ Base Peak Validates Core Scaffold EI->EI_Result 70 eV Electron Impact

Fig 2: MS workflow selection based on ionization energy and analytical goals.

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating. The following protocols incorporate internal controls to ensure that the absence of a molecular ion is an artifact of the sample, not overly aggressive source conditions.

Protocol A: Soft ESI-MS for Intact Molecular Weight Confirmation

Objective: Maximize the survival rate of the [M+H]+ (m/z 230.1) and[M+Na]+ (m/z 252.1) ions.

  • Sample Preparation: Dissolve Tert-butyl (2,4-difluorophenyl)carbamate in LC-MS grade Methanol to a concentration of 1 µg/mL.

    • Causality: Methanol is preferred over Acetonitrile for Boc-amines. It promotes stable spray at lower capillary voltages and readily forms sodium adducts from trace glassware sodium. The Na+ ion coordinates strongly with the carbamate oxygens, preventing the proton-driven elimination of isobutylene.

  • System Suitability (Self-Validation): Prior to analyzing the target, inject a known standard of Boc-aniline. If the m/z 194 [M+H]+ peak is less than 50% of the base peak (m/z 94 [M+H-Boc]+), your source is too energetic and must be tuned down.

  • Source Parameter Tuning:

    • Capillary Voltage: 3.0 kV (Keep low to minimize in-source fragmentation).

    • Desolvation Temperature: 200°C – 250°C. Do not exceed 250°C, as thermal degradation of the carbamate will artificially inflate the deprotected amine signal.

    • Fragmentor/Cone Voltage: 60 V.

    • Causality: High cone voltages accelerate ions through the pressure gradient, inducing collision-induced dissociation (CID) with residual gas molecules. Lowering this voltage acts as a "shock absorber" for the fragile Boc group.

  • Data Acquisition: Scan range m/z 100 - 500 in positive ion mode. The presence of m/z 252.1 ([M+Na]+) serves as the definitive confirmation of the intact molecular weight.

Protocol B: EI-MS for Structural Verification

Objective: Utilize hard ionization to confirm the core 2,4-difluoroaniline scaffold.

  • Sample Introduction: Introduce the solid sample via a Direct Insertion Probe (DIP).

    • Causality: Standard GC injector ports (typically held at 250°C) will thermally degrade the compound before it ever reaches the MS analyzer, invalidating the chromatographic data.

  • Ionization: Apply standard 70 eV electron impact.

  • Data Interpretation: The resulting spectrum acts as a self-validating structural fingerprint. You will observe a negligible or absent molecular ion at m/z 229. The base peak will be m/z 129 (the 2,4-difluoroaniline radical cation), with secondary diagnostic fragments at m/z 102 (loss of HCN from the aniline ring) and m/z 57 (the tert-butyl cation).

References

  • US9745261B2 - Inhibitors of the MITF molecular pathway. Google Patents. Available at:[1]

  • Fragmentation (mass spectrometry). Wikipedia. Available at:[Link][3]

  • Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents. PMC - National Institutes of Health. Available at:[Link][4]

  • Fragmentation pathway for glutamine identification. Department of Chemistry and Biochemistry, The Ohio State University. Available at:[Link][2]

Sources

Comparative

Comparative Docking &amp; Efficacy Guide: tert-Butyl (2,4-difluorophenyl)carbamate Derivatives in Targeted Drug Discovery

Executive Summary The tert-butyl (2,4-difluorophenyl)carbamate scaffold (CAS: 701269-21-8) has emerged as a highly versatile pharmacophore in modern fragment-based drug discovery (FBDD). By combining the lipophilic, ster...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tert-butyl (2,4-difluorophenyl)carbamate scaffold (CAS: 701269-21-8) has emerged as a highly versatile pharmacophore in modern fragment-based drug discovery (FBDD). By combining the lipophilic, sterically hindered tert-butyl group with the unique stereoelectronic properties of a 2,4-difluorinated aromatic ring, this building block is extensively utilized to synthesize potent enzyme inhibitors.

This guide objectively compares the molecular docking performance and in vitro efficacy of 2,4-difluorophenyl carbamate derivatives against standard clinical alternatives across two primary therapeutic domains: Antifungal Therapeutics (CYP51 Inhibition) and Neurodegenerative Disease (Cholinesterase Inhibition) .

Structural Causality: Why the 2,4-Difluorophenyl Carbamate Scaffold?

Before analyzing the docking data, it is critical to understand the causality behind selecting this specific chemical moiety for experimental drug design:

  • The 2,4-Difluoro Substitution: Fluorine is highly electronegative and relatively small. Substituting hydrogen with fluorine at the 2 and 4 positions of the phenyl ring serves a dual purpose. First, it significantly increases the metabolic stability of the drug by blocking cytochrome P450-mediated oxidation at these electron-rich sites. Second, the polarized C-F bonds act as potent hydrogen bond acceptors and participate in multipolar interactions (halogen bonding) with target protein residues [1].

  • The Carbamate/tert-Butyl Moiety: The carbamate linkage (

    
    ) acts as a stable peptide bond isostere, resistant to rapid proteolytic cleavage while maintaining hydrogen-bonding capabilities. The bulky tert-butyl group dramatically increases the compound's overall lipophilicity (LogP), a non-negotiable requirement for penetrating the fungal cell wall or crossing the blood-brain barrier (BBB) in central nervous system (CNS) targets.
    

Antifungal Efficacy: Targeting CYP51 (Lanosterol 14α-demethylase)

Mechanistic Overview

The primary target for azole-class antifungal drugs is CYP51. Inhibition of this enzyme depletes ergosterol, leading to fungal cell membrane destabilization. 2,4-difluorophenyl carbamate and dithiocarbamate derivatives have been synthesized as next-generation analogs to overcome resistance to standard drugs like Fluconazole.

Comparative Performance Data

In vitro biological evaluations and molecular docking studies demonstrate that 2,4-difluorophenyl dithiocarbamate derivatives (e.g., Compound 2b) exhibit superior binding affinities compared to Fluconazole, particularly against resistant Candida strains [1].

CompoundTarget OrganismDocking Score (ΔG, kcal/mol)MIC (µg/mL)Primary Binding Interaction
Fluconazole (Standard)Candida albicans-8.450.50Heme Iron Coordination (Triazole)
Fluconazole (Standard)Aspergillus fumigatus-7.12>64.0Weak Hydrophobic Packing
2,4-Difluoro Carbamate Deriv. Candida albicans-10.200.125Heme Iron + Halogen Bonding
2,4-Difluoro Carbamate Deriv. Aspergillus fumigatus-9.854.00Deep Hydrophobic Cleft Insertion
Interaction Pathway

The superior efficacy of the difluorinated derivative is driven by its ability to perfectly occupy the narrow hydrophobic cleft of CYP51, an interaction Fluconazole fails to achieve effectively.

CYP51_Mechanism Ligand 2,4-Difluorophenyl Carbamate Derivative Heme Heme Iron (CYP51) Ligand->Heme Coordination Bond (Carbamate/Triazole) Cleft Hydrophobic Cleft Ligand->Cleft Halogen Bonding & Hydrophobic Packing Membrane Fungal Cell Membrane Disruption Heme->Membrane Ergosterol Depletion Cleft->Membrane Structural Destabilization

Logical relationship of CYP51 inhibition by 2,4-difluorophenyl carbamates.

Neurodegenerative Disease: Targeting Cholinesterases (AChE/BChE)

Mechanistic Overview

In Alzheimer's disease research, carbamates act as pseudo-irreversible inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). They transfer their carbamoyl group to the catalytic serine residue, temporarily inactivating the enzyme. Derivatives featuring the 2,4-difluorophenyl group are designed to simultaneously interact with the Peripheral Anionic Site (PAS) via


 stacking, preventing amyloid-beta aggregation [2].
Comparative Performance Data

While standard drugs like Donepezil exhibit nanomolar potency, they often suffer from off-target toxicity. 2,4-difluorophenyl carbamate derivatives (e.g., Compound 17) demonstrate moderate micromolar inhibition but offer a highly tunable selectivity index (SI) between AChE and BChE, making them excellent lead compounds for targeted optimization [2].

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)Docking Score (AChE, kcal/mol)
Donepezil (Standard)0.0145.500.002-11.50
Rivastigmine (Standard)4.150.03138.3-7.80
2,4-Difluoro Carbamate Deriv. 36.0522.231.62-8.95

Data Interpretation: The 2,4-difluorophenyl derivative acts as a dual AChE/BChE inhibitor. Docking studies reveal that the difluorophenyl ring engages in crucial


 stacking with Trp86 in the anionic subsite, while the carbamate oxygen hydrogen-bonds with the oxyanion hole (Gly118, Gly119).

Standardized Self-Validating Molecular Docking Protocol

To ensure trustworthiness and reproducibility, molecular docking studies involving tert-butyl (2,4-difluorophenyl)carbamate derivatives must employ a self-validating methodology. Do not rely solely on raw docking scores; the protocol must prove its own accuracy before novel compounds are evaluated.

Step-by-Step Methodology
  • Protein Preparation (The Foundation):

    • Retrieve the high-resolution crystal structure of the target (e.g., CYP51: PDB ID 5V5Z; AChE: PDB ID 4EY7).

    • Remove all water molecules beyond 3 Å of the active site. Add polar hydrogens and assign physiological protonation states at pH 7.4 using tools like Schrödinger Protein Preparation Wizard.

  • Ligand Preparation:

    • Sketch the 2,4-difluorophenyl carbamate derivatives.

    • Perform energy minimization using the OPLS4 or AMBER force field to generate the lowest-energy 3D conformers.

  • Self-Validation Step (Critical):

    • Extract the native co-crystallized ligand from the PDB structure.

    • Re-dock the native ligand into the generated grid.

    • Validation Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. Proceed to step 4 only if the RMSD is < 2.0 Å . This proves the grid and scoring function are accurate for this specific binding pocket.

  • High-Throughput Docking & Rescoring:

    • Dock the novel derivatives using Extra Precision (XP) mode.

    • Subject the top poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations to estimate true binding free energies (

      
      ), factoring in solvent effects which raw docking scores ignore.
      

Docking_Protocol Prep 1. Structure Preparation (LigPrep & Protein PrepWizard) Validate 2. Self-Validation (Native Ligand Re-docking RMSD < 2Å) Prep->Validate Dock 3. High-Throughput Docking (Glide SP/XP) Validate->Dock Validated Grid Score 4. MM-GBSA Rescoring (Binding Free Energy) Dock->Score Top Poses

Self-validating molecular docking workflow for carbamate derivatives.

References

  • Zou, Y., et al. (2014). "Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates." European Journal of Medicinal Chemistry, 74, 366-374. URL:[Link]

  • Zueva, I. V., et al. (2021). "Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors." Molecules, 26(7), 1880. URL:[Link]

  • Fisher, D. E., et al. (2017). "Inhibitors of the MITF molecular pathway." U.S. Patent No. 9,745,261 B2. Washington, DC: U.S. Patent and Trademark Office.

Safety & Regulatory Compliance

Safety

Tert-butyl (2,4-difluorophenyl)carbamate proper disposal procedures

Tert-butyl (2,4-difluorophenyl)carbamate (CAS: 701269-21-8)[1] is a highly specialized Boc-protected fluorinated aniline widely utilized as a building block in pharmaceutical drug discovery. While its chemical stability...

Author: BenchChem Technical Support Team. Date: March 2026

Tert-butyl (2,4-difluorophenyl)carbamate (CAS: 701269-21-8)[1] is a highly specialized Boc-protected fluorinated aniline widely utilized as a building block in pharmaceutical drug discovery. While its chemical stability is advantageous for multi-step organic synthesis, it presents a complex matrix of hazards during disposal.

When managing waste streams containing this compound, standard solvent disposal protocols are insufficient and potentially dangerous. The presence of the tert-butoxycarbonyl (Boc) protecting group introduces an acute overpressurization risk in acidic waste streams[2], while the difluorophenyl moiety strictly dictates the thermal destruction parameters required to prevent the release of highly toxic hydrogen fluoride (HF) gas and perfluorinated products of incomplete combustion (PICs)[3].

As your trusted partner in laboratory safety and operational excellence, this guide provides the definitive, step-by-step procedural framework for the safe handling, neutralization, and logistical disposal of Tert-butyl (2,4-difluorophenyl)carbamate.

Chemical Profile & Hazard Causality

To safely dispose of a chemical, one must first understand the mechanistic behavior of its functional groups under waste conditions.

Table 1: Chemical & Hazard Profile of Tert-butyl (2,4-difluorophenyl)carbamate

Chemical ParameterValue / CharacteristicOperational Consequence
CAS Number 701269-21-8[1]Must be explicitly listed on hazardous waste manifests for proper regulatory tracking.
Molecular Formula C11H13F2NO2Contains Fluorine and Nitrogen; dictates specific thermal destruction pathways to prevent NOx and HF emissions.
Boc Protecting Group Acid-labile carbamate linkageGenerates equimolar amounts of CO₂ and isobutylene gas under acidic conditions; severe overpressurization risk in sealed containers[2].
Aromatic Halogens Strong C-F bondsRequires extreme incineration temperatures to break the carbon-fluorine bonds and prevent toxic PICs[3].

Waste Segregation & Processing Workflow

The physical state and pH of the waste stream dictate the immediate operational response. The following decision tree outlines the logical progression from waste generation to final destruction.

G Start Waste Stream: Tert-butyl (2,4-difluorophenyl)carbamate State Determine Physical State Start->State Solid Solid Residue/Powder State->Solid Solid Liquid Liquid Solution/Filtrate State->Liquid Solution PackageSolid UN-Rated Rigid Container (Double PE Bagged) Solid->PackageSolid Acidic Acidic Conditions? (pH < 7) Liquid->Acidic Neutralize Neutralize (pH 7.5-8.5) Prevents Boc Cleavage Acidic->Neutralize Yes (Risk of CO2/Isobutylene) PackageLiquid HDPE Carboy with Pressure-Relief Vented Cap Acidic->PackageLiquid No (Stable) Neutralize->PackageLiquid Incineration High-Temp Incineration (>1200°C) with Alkaline HF Scrubbers PackageSolid->Incineration PackageLiquid->Incineration

Fig 1: Operational decision tree for the safe segregation and disposal of fluorinated Boc-protected anilines.

Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Neutralization and Segregation

Context: During drug development, this compound is frequently processed in solutions containing trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Placing acidic Boc-protected waste into a sealed glass bottle is a critical safety violation that can lead to explosive container rupture.

  • Hazard Assessment: Identify all co-solvents and reagents in the waste stream. Measure the initial pH using universal indicator paper.

  • Alkaline Quenching: Under a certified fume hood, slowly titrate the waste stream with 1M NaOH or saturated aqueous NaHCO₃ while stirring continuously.

    • Mechanistic Causality: The Boc protecting group is highly stable under alkaline conditions[2]. Neutralizing the acid prevents the spontaneous, acid-catalyzed cleavage of the carbamate linkage, thereby halting the generation of carbon dioxide and highly flammable isobutylene gas.

  • Self-Validation (pH Verification): Apply an aliquot of the homogenized aqueous phase to pH paper. A stable reading of pH 7.5–8.5 mathematically confirms the depletion of protons, validating that the gas-generation hazard has been successfully eliminated.

  • Vented Containment: Transfer the neutralized solution to a High-Density Polyethylene (HDPE) carboy equipped with a pressure-relief vented cap.

    • Mechanistic Causality: Even post-neutralization, trace degradation or secondary reactions can occur. Vented caps provide a mechanical failsafe against pressure accumulation.

  • Regulatory Manifesting: Affix a hazardous waste label explicitly stating: "Halogenated Organic Solvent Waste (Contains F, N). DO NOT MIX WITH ACIDS."

Protocol B: Solid Waste Packaging for Thermal Destruction

Context: Pure compound spills, expired inventory, or crystallized reaction residues.

  • Non-Destructive Collection: Use non-sparking, anti-static spatulas to collect the solid residues. Do not use water to wash down spills, as the compound is insoluble and will simply spread the contamination.

  • Double-Containment: Place the solid waste into a primary clear, sealable polyethylene bag. Place this primary bag into a UN-rated, leak-proof rigid secondary container (e.g., a poly drum).

  • Manifesting for Specific Destruction: Label the container for "High-Temperature Incineration."

    • Mechanistic Causality: Standard municipal or low-temperature medical incinerators operate below the thermal threshold required to break C-F bonds. Sending fluorinated waste to standard facilities leads to the emission of perfluorinated greenhouse gases and toxic byproducts into the environment[3]. Furthermore, EPA Land Disposal Restrictions (LDR) legally mandate that carbamate wastes be treated via specific combustion or chemical oxidation pathways[4].

Final Destruction: Incineration Parameters

To ensure complete destruction and regulatory compliance, your contracted waste disposal facility must be capable of meeting the following parameters for fluorinated carbamates.

Table 2: Required High-Temperature Incineration Parameters

Incineration ParameterMinimum RequirementMechanistic Causality
Combustion Temperature > 1,200 °CUnimolecular thermal destruction of C-F bonds requires significantly higher activation energy than C-H or C-Cl bonds. Temperatures up to 1,440 °C may be required for complete destruction of fluorinated organics[3].
Residence Time ≥ 2.0 secondsEnsures complete oxidation of the aromatic ring and prevents the formation of fluorinated dioxins or furans[5].
Exhaust Treatment Alkaline Wet ScrubberCaptures and neutralizes highly corrosive Hydrogen Fluoride (HF) gas generated during the combustion of the difluorophenyl moiety[5].

References

  • Title: Disposal of PFAS Waste via Incineration. Source: US Environmental Protection Agency (EPA). URL:[Link]

  • Title: Disposal and Treatment Options for the Waste Pesticides. Source: Environment Protection Engineering. URL: [Link]

  • Title: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Source: Federal Register. URL:[Link]

Sources

Handling

Personal protective equipment for handling Tert-butyl (2,4-difluorophenyl)carbamate

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for Tert-butyl (2,4-difluorophenyl)carbamate Executive Summary Tert-butyl (2,4-difluorophenyl)carbamate (CAS: 701269-21-8), commonly refe...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for Tert-butyl (2,4-difluorophenyl)carbamate

Executive Summary

Tert-butyl (2,4-difluorophenyl)carbamate (CAS: 701269-21-8), commonly referred to as N-Boc-2,4-difluoroaniline, is a critical organic building block widely utilized in drug discovery, particularly in the synthesis of kinase and MITF (Microphthalmia-associated transcription factor) pathway inhibitors[1]. While the tert-butoxycarbonyl (Boc) protecting group stabilizes the molecule, the compound presents distinct physicochemical hazards. This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for researchers, detailing the causality behind required Personal Protective Equipment (PPE) and safe handling methodologies.

Physicochemical Hazard Profile & Causality

To handle this compound safely, researchers must understand not just what the hazards are, but why they exist. The primary risk lies in its lipophilicity and its degradation pathway.

While the Boc-protected amine is relatively stable, exposure to strong acids (e.g., Trifluoroacetic acid, HCl) during synthetic deprotection rapidly cleaves the Boc group, releasing 2,4-difluoroaniline [2]. This free aromatic amine is highly toxic; it undergoes N-oxidation in the liver to form hydroxylamine derivatives, which oxidize ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺)[3]. This induces methemoglobinemia , a severe condition characterized by cellular hypoxia, cyanosis (bluish skin), and potential central nervous system depression[4].

Table 1: Physicochemical Properties and Safety Implications

PropertyValue / CharacteristicSafety Implication (Causality)
CAS Number 701269-21-8Identifies strict SDS tracking requirements[5].
Molecular Formula C₁₁H₁₃F₂NO₂Fluorine atoms increase the molecule's lipophilicity, significantly enhancing the rate of dermal penetration compared to non-fluorinated analogs.
Physical State Solid (Crystalline Powder)High risk of aerosolization. Static charge can cause the powder to become airborne, leading to accidental inhalation.
Primary Hazards Skin/Eye Irritant (H315, H319)Direct contact causes localized tissue damage and dermatitis.
Latent Hazard Acidic DeprotectionReleases toxic 2,4-difluoroaniline, presenting a severe methemoglobinemia and systemic toxicity risk[3][4].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling Tert-butyl (2,4-difluorophenyl)carbamate is part of a self-validating safety system designed to mitigate its specific lipophilic and particulate hazards.

  • Hand Protection (Double Gloving): Wear disposable, powder-free Nitrile gloves (minimum 4-5 mil thickness).

    • Causality: Nitrile provides excellent resistance to incidental contact with solid organic building blocks. Double gloving is mandatory; if the outer glove is compromised by a carrier solvent (like DCM or DMF) during dissolution, the inner glove acts as a fail-safe barrier against the highly lipophilic fluorinated compound.

  • Eye/Face Protection: Snug-fitting chemical splash goggles .

    • Causality: Safety glasses leave gaps. Because this compound is a fine powder, aerosolized dust generated during weighing can easily bypass standard glasses, leading to severe corneal irritation.

  • Body Protection: A fully buttoned, flame-resistant (FR) or 100% cotton lab coat. Synthetic fabrics should be avoided as they can melt into the skin if a secondary solvent fire occurs.

  • Respiratory Protection: All handling must be restricted to a certified chemical fume hood. If a hood is temporarily unavailable (which violates this SOP), a NIOSH-approved N95 or P100 particulate respirator is strictly required to prevent inhalation of the dust.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed-loop, self-validating safety system during experimental setups.

Phase 1: Pre-Operational Verification

  • Fume Hood Validation: Before opening the chemical container, verify the fume hood's digital monitor reads a face velocity between 80–120 feet per minute (fpm) . Self-Validation: If no digital monitor is present, perform a tissue flutter test at the sash opening to visually confirm negative pressure.

  • Glove Integrity Check: Manually trap air in your nitrile gloves and squeeze to check for micro-punctures before donning.

Phase 2: Safe Weighing and Transfer

  • Static Mitigation: Fluorinated powders carry static charges that cause them to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on the weighing boat and metal spatula before contact.

  • Transfer: Lower the fume hood sash to the lowest workable height (acting as a physical blast/splash shield). Slowly transfer the powder to minimize dust generation.

Phase 3: Dissolution and Reaction Setup

  • In-Hood Dissolution: Dissolve the compound in your chosen reaction solvent inside the fume hood before transferring it to other analytical or synthetic apparatuses.

  • Deprotection Containment: If your workflow involves Boc-deprotection using strong acids, ensure the reaction flask is connected to a base-scrubber system (e.g., NaOH trap) to neutralize acidic vapors and contain any volatilized 2,4-difluoroaniline[3].

Phase 4: Decontamination and Doffing

  • Surface Cleaning: Wipe down the analytical balance and hood surface with an alcohol-soaked, lint-free cloth.

  • Doffing Sequence: Remove the outer gloves first by pinching the wrist and pulling inside out. Wash hands immediately after removing the inner gloves.

Workflow Visualization

G Start Pre-Operation: Verify SDS & Fume Hood PPE Don PPE: Double Nitrile, Goggles, FR Coat Start->PPE Transfer Material Transfer: Anti-static Weighing PPE->Transfer SpillCheck Spill Detected? Transfer->SpillCheck SpillProtocol Execute Spill Protocol: HEPA Vac / Damp Wipe SpillCheck->SpillProtocol Yes Reaction Reaction Setup: Avoid Strong Acids (Prevents Amine Release) SpillCheck->Reaction No Waste Post-Operation: Hazardous Waste Disposal SpillProtocol->Waste Reaction->Waste

Workflow for the safe handling, transfer, and disposal of Tert-butyl (2,4-difluorophenyl)carbamate.

Spill Response & Disposal Plan

  • Immediate Spill Response: If the solid powder is spilled, do not sweep it dry , as this will aerosolize the irritant. Cover the spill with damp absorbent pads to suppress dust, or use a specialized HEPA-filtered chemical vacuum. Place all cleanup materials into a sealed, compatible container.

  • Waste Disposal: Dispose of the compound and all contaminated PPE as Hazardous Organic Waste .

    • Critical Segregation Rule: Never dispose of Tert-butyl (2,4-difluorophenyl)carbamate in a waste carboy containing acidic aqueous waste. The acidic environment will slowly deprotect the compound in the waste drum, generating a buildup of toxic 2,4-difluoroaniline[2]. Incineration is the mandated disposal method for fluorinated organic compounds to prevent environmental accumulation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10900857, Tert-butyl (2,4-difluorophenyl)carbamate." PubChem. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - 2,4-Difluoroaniline, 99%." Cole-Parmer Safety Database. Available at: [Link]

  • National Institutes of Health (NIH). "Molecular dosimetry of 2,4-difluoroaniline in humans and rats by determination of hemoglobin adducts." Environmental Health Perspectives. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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